Product packaging for 2,2-Dichloro-1,1,1-trifluoroethane(Cat. No.:CAS No. 34077-87-7)

2,2-Dichloro-1,1,1-trifluoroethane

Cat. No.: B3424313
CAS No.: 34077-87-7
M. Wt: 152.93 g/mol
InChI Key: OHMHBGPWCHTMQE-UHFFFAOYSA-N
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Description

2,2-dichloro-1,1,1-trifluoroethane is a colorless nonflammable gas. Nearly odorless.
Dichlorotrifluoroethane is a colorless nonflammable gas. Nearly odorless.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HCl2F3<br>C2HCl2F3<br>CHCl2CF3 B3424313 2,2-Dichloro-1,1,1-trifluoroethane CAS No. 34077-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-1,1,1-trifluoroethane
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InChI

InChI=1S/C2HCl2F3/c3-1(4)2(5,6)7/h1H
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InChI Key

OHMHBGPWCHTMQE-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(Cl)Cl
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Molecular Formula

C2HCl2F3, Array
Record name 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID7020712
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Molecular Weight

152.93 g/mol
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Physical Description

2,2-dichloro-1,1,1-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Dichlorotrifluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, Colorless gas; [CAMEO], Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

27.82 °C, 28 °C
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Solubility

In water, 2100 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.21
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Density

1.4638 g/cu cm at 25 °C, Relative density (water = 1): 1.5
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Vapor Density

Relative vapor density (air = 1): 6.4
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Vapor Pressure

718.0 [mmHg], 718 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 14
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/, Common impurities reported in several samples of HCFC-123:[Table#6242]
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Color/Form

Clear, colorless liquid

CAS No.

306-83-2, 34077-87-7
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Melting Point

-107 °C
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Foundational & Exploratory

What are the physical and chemical properties of 2,2-Dichloro-1,1,1-trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as HCFC-123, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃ (specifically CHCl₂CF₃).[1][2] Identified by the CAS Registry Number 306-83-2, it is a synthetic, volatile, colorless liquid with a slight ethereal odor.[1][3] HCFC-123 was developed as a transitional replacement for chlorofluorocarbons (CFCs), particularly CFC-11, due to its significantly lower Ozone Depletion Potential (ODP).[3][4] Its primary applications include use as a refrigerant in low-pressure commercial and industrial air-conditioning systems, a heat-transfer fluid, a gaseous fire extinguishing agent, and in metal and electronics cleaning.[3][5]

Under the Montreal Protocol, HCFC-123 is a controlled substance scheduled for phase-out due to its contribution to ozone depletion, albeit at a much lower rate than CFCs.[5][6] Its production for new equipment was discontinued (B1498344) in developed countries in 2020, with production for servicing existing equipment allowed until 2030.[5] This guide provides a detailed overview of its core physical and chemical properties, experimental methodologies for their determination, and key chemical pathways.

Physical and Chemical Properties

The physical and chemical characteristics of HCFC-123 are summarized below. These properties are crucial for understanding its behavior in various applications, from refrigeration cycles to environmental fate.

Physical Properties

A comprehensive summary of the key physical properties of HCFC-123 is presented in Table 1.

PropertyValueUnitsConditions
IUPAC Name This compound--
Synonyms HCFC-123, R-123, Freon 123--
CAS Number 306-83-2--
Molecular Formula C₂HCl₂F₃--
Molecular Weight 152.93 g/mol -
Appearance Clear, colorless liquid-Room Temperature
Odor Slight, ethereal--
Boiling Point 27.6 to 27.85°Cat 1 atm
Melting Point -107°C-
Liquid Density 1.4638g/cm³at 25 °C
Vapor Pressure 89.3 - 89.6kPaat 25 °C
Solubility in Water 2.1 (2100)g/L (mg/L)at 25 °C
Log Octanol/Water Partition Coeff. (log Kow) 2.3 - 2.9-Estimated
Henry's Law Constant 2.6m³·kPa/molat 22 °C
Critical Temperature 183.68°C-
Critical Pressure 3668kPa (abs)-
Critical Density 550.0 kg/m ³-

Data sourced from references:[1][2][3][7][8][9][10].

Chemical and Environmental Properties

The chemical stability and environmental impact of HCFC-123 are detailed in Table 2.

PropertyValue / Description
Chemical Stability Chemically inert in many situations but can decompose at high temperatures.[11]
Reactivity Can react violently with strong reducing agents like active metals.[12]
Decomposition When heated to decomposition, it can produce toxic and irritating compounds such as hydrogen fluoride, hydrogen chloride, and phosgene.[2][11]
Flammability Non-combustible and non-flammable in air at standard temperature and pressure.[3]
Ozone Depletion Potential (ODP) 0.012 - 0.02 (relative to CFC-11 at 1.0)
Global Warming Potential (GWP) 76 - 93 (100-year time horizon, relative to CO₂ at 1.0)
Atmospheric Lifetime 1.4 years (estimated)

Data sourced from references:[2][3][5][7][11][13].

Experimental Protocols and Methodologies

The determination of the physicochemical and thermodynamic properties of refrigerants like HCFC-123 involves standardized analytical methods and experimental setups.

Analytical Methods
  • Purity and Concentration Analysis : The analysis of HCFC-123 in environmental media or for purity assessment is typically performed using gas chromatography with flame ionization detection (GC-FID).[1][7] This method has a reported detection limit of less than 0.94 ppm.[1][7]

  • Automated Vapor Detection : For monitoring occupational exposure or leaks, automated systems employing infrared absorption, photo-acoustic sensors, or metallic oxide resistance sensors are used, with typical detection limits of 1-2 ppm.[1][7]

Determination of Thermodynamic Properties

The thermodynamic properties presented in technical tables are often derived from experimental data fitted to an equation of state. For HCFC-123, new tables of its properties were developed based on experimental data from the National Institute of Standards and Technology (NIST).[8] These data were fitted with high accuracy using the Modified Benedict-Webb-Rubin (MBWR) equation of state.[8]

A generalized experimental setup for evaluating the performance and properties of a refrigerant in a vapor-compression refrigeration system involves a circuit with a compressor, condenser, expansion valve, and evaporator.[14] Key parameters are measured using calibrated instruments:

  • Temperatures : Thermocouples are placed at the inlet and outlet of each major component (compressor, condenser, evaporator) to measure refrigerant and fluid temperatures.[15][16]

  • Pressures : Pressure transducers are installed in the high-pressure and low-pressure zones of the system to monitor evaporator and condenser pressures.[14][15]

  • Mass Flow Rate : A turbine mass flow meter can be used to measure the circulation rate of the refrigerant.[15]

  • Power Consumption : An energy meter is used to measure the power consumed by the compressor.[14]

Data from these sensors are collected once the system reaches a steady state, allowing for the calculation of properties like the refrigeration effect, coefficient of performance (COP), and compressor work.[14]

G cluster_0 Vapor-Compression Refrigeration System cluster_1 Data Acquisition & Analysis Compressor Compressor Condenser Condenser Compressor->Condenser High-Pressure Vapor Sensors Sensors (Pressure Transducers, Thermocouples, Flow Meter) Compressor->Sensors P, T ExpansionValve Expansion Valve Condenser->ExpansionValve High-Pressure Liquid Condenser->Sensors P, T Evaporator Evaporator ExpansionValve->Evaporator Low-Pressure Liquid/Vapor Mix ExpansionValve->Sensors Evaporator->Compressor Low-Pressure Vapor Evaporator->Sensors P, T DAQ Data Acquisition System (DAQ) Sensors->DAQ Analysis Performance Calculation (COP, Refrigeration Effect) DAQ->Analysis

Refrigerant Performance Analysis Workflow.

Chemical Pathways

Atmospheric Decomposition

The environmental fate of HCFC-123 is primarily dictated by its decomposition in the troposphere. With an estimated atmospheric lifetime of 1.4 years, the molecule is susceptible to attack by hydroxyl radicals (•OH), which are naturally present in the atmosphere.[7] This reaction initiates a degradation cascade. The main atmospheric breakdown product is trifluoroacetic acid (TFA), which partitions into aqueous phases like rain and surface water.[3][7] While TFA is resistant to further degradation, its predicted concentrations resulting from HCFC-123 emissions are below known toxic thresholds.[3][7]

The primary decomposition pathway is as follows:

  • HCFC-123 (CHCl₂CF₃) reacts with a hydroxyl radical (•OH).

  • This reaction leads to the formation of hydrogen chloride (HCl) and trifluoroacetyl chloride (CF₃COCl).[7]

  • Trifluoroacetyl chloride subsequently hydrolyzes to form trifluoroacetic acid (CF₃COOH).

G HCFC123 HCFC-123 (CHCl₂CF₃) Intermediate Trifluoroacetyl Chloride (CF₃COCl) + Hydrogen Chloride (HCl) HCFC123->Intermediate + •OH (Troposphere) OH Hydroxyl Radical (•OH) TFA Trifluoroacetic Acid (CF₃COOH) Intermediate->TFA + H₂O Water Water (H₂O) (Hydrolysis)

Atmospheric Decomposition of HCFC-123.
Biodegradation

While atmospheric degradation is the primary removal mechanism, some microbial transformation has been observed in specific conditions. Reductive dechlorination to 2-chloro-1,1,1-trifluoroethane (B1216089) can occur in anoxic sediments.[1] However, due to the high volatility and limited solubility of HCFC-123, both methanotrophic and anaerobic biodegradation are considered unlikely to be effective environmental removal pathways.[1][7]

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal laboratory-scale synthesis and purification methods for 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123). HCFC-123, a hydrochlorofluorocarbon, has been utilized as a refrigerant, cleaning agent, and in fire extinguishing systems.[1][2] While its production is being phased out due to its ozone-depleting potential, laboratory-scale synthesis remains crucial for research, analytical standard preparation, and specialized applications. This document outlines detailed experimental protocols for several synthetic routes, including the gas-phase chlorination of 1,1,1-trifluoro-2-chloroethane and the dismutation of 1-chloro-1,2,2-tetrafluoroethane. Furthermore, it details purification techniques such as alkaline washing, fractional distillation, and methods for the removal of hydrofluoric acid. Quantitative data is summarized in tables for easy comparison, and key experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction

This compound, commercially known as HCFC-123, is a halogenated hydrocarbon with the chemical formula C₂HCl₂F₃.[3] It has served as a transitional replacement for more potent ozone-depleting substances like CFC-11.[4] Understanding its synthesis and purification is essential for researchers requiring high-purity samples for physical, chemical, or toxicological studies. This guide focuses on laboratory-scale methodologies, emphasizing safety and procedural detail.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂HCl₂F₃
Molecular Weight 152.93 g/mol
Boiling Point 27.6 °C
Melting Point -107 °C
Density 1.46 g/cm³ at 25 °C
Appearance Colorless, volatile liquid
Odor Slight ethereal odor

Data sourced from various chemical databases.

Synthesis Methodologies

Several synthetic routes for the laboratory preparation of HCFC-123 have been reported. The selection of a particular method may depend on the availability of starting materials, required purity, and scale of the synthesis.

Gas-Phase Chlorination of 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)

This method involves the direct chlorination of 1,1,1-trifluoro-2-chloroethane (HCFC-133a) at elevated temperatures.[5] The reaction is typically carried out in a tubular reactor.

CF₃CH₂Cl + Cl₂ → CF₃CHCl₂ + HCl

  • Apparatus Setup: A gas-phase reaction system is assembled using a tubular reactor (e.g., a quartz or nickel tube) housed in a tube furnace. Gas flow rates are controlled using mass flow controllers for both HCFC-133a and chlorine gas. The reactor outlet is connected to a series of traps: first, a condenser to collect the crude product, followed by a scrubber containing an aqueous sodium hydroxide (B78521) solution to neutralize unreacted chlorine and the hydrogen chloride byproduct.

  • Reaction Conditions: The reactor is heated to a temperature between 350°C and 450°C.[5] A molar ratio of chlorine to HCFC-133a of not higher than 1 is recommended to minimize the formation of the over-chlorinated byproduct, 1,1,1-trifluorotrichloroethane.[5] The contact time of the reagents in the reactor should be maintained between 5 and 25 seconds.[5]

  • Product Collection: The crude product, consisting of HCFC-123, unreacted HCFC-133a, and byproducts, is condensed and collected in a cold trap (e.g., a dry ice/acetone bath).

  • Work-up: The collected condensate is carefully transferred to a separatory funnel and washed with a dilute aqueous solution of sodium hydroxide to remove any remaining acidic impurities. The organic layer is then washed with water and dried over a suitable drying agent, such as anhydrous calcium chloride.

ParameterValueReference
Reaction Temperature 350 - 450 °C[5]
Molar Ratio (Cl₂/HCFC-133a) ≤ 1[5]
Contact Time 5 - 25 seconds[5]
Dismutation of 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124)

This process involves the disproportionation of HCFC-124 into HCFC-123 and HFC-125 (pentafluoroethane) over a chromium-based catalyst.[6]

2 CHClF-CF₃ ⇌ CF₃CHCl₂ + CF₃CHF₂

  • Catalyst Preparation: A trivalent chromium oxide catalyst supported on aluminum fluoride (B91410) is typically used.[6][7] The catalyst can be prepared by impregnating aluminum fluoride with a solution of a soluble Cr(III) salt, such as chromium(III) chloride, followed by calcination and fluorination.[6]

  • Apparatus Setup: A packed-bed reactor containing the catalyst is placed inside a tube furnace. The HCFC-124 is vaporized and passed through the heated catalyst bed. The product stream is then condensed.

  • Reaction Conditions: The reaction is carried out at temperatures between 150°C and 260°C with contact times of 5 to 25 seconds for optimal selectivity and to minimize olefin byproduct formation.[7]

  • Product Separation: The resulting mixture of HCFC-123, HFC-125, and unreacted HCFC-124 is separated by fractional distillation.

ParameterValueReference
Reaction Temperature 150 - 260 °C[7]
Catalyst Cr₂O₃ on AlF₃[6][7]
Contact Time 5 - 25 seconds[7]
HCFC-124 Conversion Up to 74.5%[6]
Selectivity (HCFC-123 + HFC-125) ≥ 98%[6]

Purification Methodologies

The crude HCFC-123 obtained from synthesis typically contains unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is necessary to achieve high purity.

General Purification Workflow

Caption: General workflow for the purification of HCFC-123.

Detailed Purification Protocols

The crude product is first washed with a dilute aqueous solution of sodium hydroxide (5-10%) to neutralize and remove acidic byproducts such as HCl and unreacted chlorine.[5] This is followed by a wash with water to remove any residual base. The organic layer is then separated and dried over a suitable desiccant like anhydrous calcium chloride.[5]

Fractional distillation is the primary method for separating HCFC-123 from components with different boiling points, such as unreacted starting materials and other halogenated byproducts.

  • Apparatus: A standard fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.[8]

  • Procedure: The dried crude product is placed in the distillation flask with boiling chips. The apparatus is heated gently. The fractionating column should be insulated to maintain a proper temperature gradient.[9] The fraction that distills at or near the boiling point of HCFC-123 (27.6 °C) is collected. Careful monitoring of the distillation temperature is crucial for effective separation.

In syntheses involving hydrofluorination, residual hydrogen fluoride (HF) must be removed. This can be achieved by passing the product gas through a scrubber containing a suitable fluoride-scavenging material or by phase separation if a liquid mixture is obtained.[10]

Analytical Characterization

The purity of the synthesized and purified HCFC-123 should be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for assessing the purity of HCFC-123 and identifying any impurities. A capillary column suitable for the separation of volatile halogenated hydrocarbons should be used. The mass spectrum of the major peak should be compared with a reference spectrum of HCFC-123.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the overall process from synthesis to purified product.

HCFC123_Synthesis_Purification start Starting Materials (e.g., HCFC-133a, Cl2) synthesis Synthesis (e.g., Gas-Phase Chlorination) start->synthesis crude_product Crude Product Mixture synthesis->crude_product washing Alkaline Wash & Drying crude_product->washing distillation Fractional Distillation washing->distillation pure_product Purified HCFC-123 distillation->pure_product analysis GC-MS Analysis pure_product->analysis final_product High-Purity HCFC-123 analysis->final_product

References

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dichloro-1,1,1-trifluoroethane for Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), a compound of interest in various chemical and industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This guide is intended to assist in the unequivocal identification and characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for compound identification.

Table 1: NMR Spectroscopic Data of this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
¹H~6.5Quartet (q)~5-7 Hz (³JHF)CDCl₃
¹³CC1 (~124)Quartet (q)~277 Hz (¹JCF)CDCl₃
C2 (~70)Doublet (d)~40 Hz (²JCH)
¹⁹F~-82Doublet (d)~5-7 Hz (³JHF)CDCl₃

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR. The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Table 2: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3000WeakC-H stretch
~1200-1100StrongC-F stretch
~800-600StrongC-Cl stretch

Note: The IR data corresponds to the gas-phase spectrum.[1]

Table 3: Mass Spectrometry Data of this compound

m/z Relative Intensity (%) Fragment Ion
152/154/156~1[C₂HCl₂F₃]⁺ (Molecular Ion)
117/119100[C₂HClF₃]⁺
82/84~20[CHCl₂]⁺
69~30[CF₃]⁺
67~15[C₂HF₂]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance series spectrometer, operating at a field strength of 300 MHz or higher for ¹H.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained using a standard pulse program. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: A standard single-pulse experiment is used for ¹⁹F NMR. The spectral width is set to encompass the expected chemical shift range for fluorinated organic compounds. An external reference standard, such as CFCl₃, is used for chemical shift calibration.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For gas-phase analysis of the volatile this compound, a small amount of the liquid is injected into an evacuated gas cell with KBr or NaCl windows.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty gas cell is first collected and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: For this volatile compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer.

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to generate ions.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded over a mass range of, for example, m/z 10 to 200 to detect the molecular ion and all significant fragment ions.

Visualization of Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for compound identification using the described spectroscopic techniques and the relationship between the spectral data and the molecular structure.

Compound_Identification_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Conclusion Unknown_Compound Unknown Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown_Compound->NMR IR IR Spectroscopy Unknown_Compound->IR MS Mass Spectrometry Unknown_Compound->MS NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for compound identification using spectroscopic techniques.

Spectroscopic_Data_Structure_Correlation cluster_structure Molecular Structure: C₂HCl₂F₃ cluster_data Spectroscopic Evidence Structure Cl₂CH-CF₃ H_NMR ¹H NMR: 1 proton environment Quartet (coupled to 3F) Structure->H_NMR CHCl₂ group C_NMR ¹³C NMR: 2 carbon environments Quartet (CF₃) Doublet (CHCl₂) Structure->C_NMR CF₃ and CHCl₂ groups F_NMR ¹⁹F NMR: 1 fluorine environment Doublet (coupled to 1H) Structure->F_NMR CF₃ group IR_Spec IR: C-H, C-F, C-Cl stretches Structure->IR_Spec Bonds present Mass_Spec MS: Molecular ion at m/z 152 Fragments: [M-Cl]⁺, [CF₃]⁺, [CHCl₂]⁺ Cl isotope pattern Structure->Mass_Spec Overall formula and fragments

Caption: Correlation of spectroscopic data with molecular structure.

References

An In-depth Technical Guide to the Thermodynamic Properties and Applications of HCFC-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123 or R-123), a hydrochlorofluorocarbon refrigerant. The content covers its physical and thermodynamic characteristics, the methodologies used for their determination, environmental impact, and key toxicological information relevant to its handling and safety.

Introduction to HCFC-123

HCFC-123 is a refrigerant that has been used primarily in low-pressure centrifugal chillers for large-scale air conditioning systems.[1] It emerged as a transitional replacement for chlorofluorocarbons (CFCs), such as CFC-11, which were phased out under the Montreal Protocol due to their high ozone depletion potential (ODP).[2][3] HCFC-123 itself is subject to phase-out regulations due to its ODP, albeit much lower than that of CFCs.[2][4] Its favorable thermodynamic properties, including high efficiency, make it a significant compound of study in the field of refrigerants.[5]

Physical and Thermodynamic Properties

The thermodynamic properties of HCFC-123 have been extensively studied and are well-documented. The data presented here are based on experimental results from the National Institute of Standards and Technology (NIST) and are often calculated using the Modified Benedict-Webb-Rubin (MBWR) equation of state, which provides high accuracy over a wide range of temperatures and pressures.[6][7]

Table 1: General Physical Properties of HCFC-123

PropertyValue
Chemical FormulaCHCl₂CF₃
Molecular Weight152.93 g/mol
Boiling Point (at 1 atm)27.6 °C (81.7 °F)
Critical Temperature183.68 °C (362.63 °F)[7][8]
Critical Pressure3.66 MPa (531.1 psia)
Critical Density549.3 kg/m ³ (34.3 lb/ft³)
Freezing Point-107 °C (-160.6 °F)

Table 2: Environmental Properties of HCFC-123

PropertyValue
Ozone Depletion Potential (ODP)0.0098 - 0.02[1][4]
Global Warming Potential (GWP, 100-year)77 - 79[1]
Atmospheric Lifetime1.3 - 1.4 years

Table 3: Saturated HCFC-123 Properties (SI Units)

Temperature (°C)Pressure (kPa)Liquid Density ( kg/m ³)Vapor Density ( kg/m ³)Liquid Enthalpy (kJ/kg)Vapor Enthalpy (kJ/kg)Liquid Entropy (kJ/kg·K)Vapor Entropy (kJ/kg·K)
-2011.41610.10.81180.8387.80.921.81
026.61563.41.79200.0398.91.001.78
2055.31515.53.52219.5409.51.071.76
40104.41466.06.35239.4419.51.141.74
60182.21414.410.6259.7428.61.211.73
80298.61360.016.9280.6436.81.271.72
100465.11302.026.0302.1443.81.331.71

Note: Enthalpy and entropy values are based on the reference state where the saturated liquid enthalpy is 200 kJ/kg and entropy is 1.00 kJ/kg·K at 0°C.[9]

Experimental Protocols for Property Determination

The determination of refrigerant thermodynamic properties involves both experimental measurements and the development of accurate equations of state.

Experimental Methodologies:

  • Static-Analytic Method: This is a common experimental technique for measuring vapor-liquid equilibrium (VLE) data. It involves charging a known composition of the refrigerant into a thermostatically controlled cell. Once equilibrium is reached, small samples of the liquid and vapor phases are extracted and their compositions are analyzed, typically using gas chromatography.[10]

  • PVT (Pressure-Volume-Temperature) Measurement: The relationship between pressure, volume, and temperature is fundamental. A two-sinker densimeter can be used to measure the p-ρ-T behavior of refrigerants from the low-density vapor to the compressed-liquid states.[2]

  • Calorimetry: Calorimeters are used to measure heat capacities, enthalpies, and the heating or cooling capacities of refrigeration systems. For refrigerant-side energy balance (the "enthalpy method"), temperature and pressure measurements are used to determine the enthalpy change across components, and a mass flow meter (like a Coriolis flow meter) measures the refrigerant flow rate.[11]

Equation of State (EoS) Modeling: The experimental data are used to develop and fit parameters for highly accurate equations of state.

  • Modified Benedict-Webb-Rubin (MBWR) Equation of State: This multi-parameter equation is widely accepted for representing the thermodynamic properties of fluids, including refrigerants, over extensive ranges of temperature and pressure with high fidelity.[6][12]

  • Helmholtz Equation of State (HEoS): This is another fundamental equation used for calculating thermodynamic properties in subcooled and superheated regions. It forms the basis for international standards for refrigerant properties.[2][9]

The general workflow for determining and utilizing thermodynamic properties is illustrated below.

G cluster_0 Property Determination cluster_1 Application exp_data Experimental Measurement (PVT, VLE, Calorimetry) nist_db NIST Experimental Database exp_data->nist_db Populates eos Equation of State Fitting (e.g., MBWR, HEoS) nist_db->eos Provides data for prop_tables Thermodynamic Property Tables & Charts eos->prop_tables Generates cycle_analysis Refrigeration Cycle Analysis prop_tables->cycle_analysis system_design System Design & Optimization cycle_analysis->system_design performance Performance Prediction (COP, Capacity) system_design->performance

Caption: Workflow for Thermodynamic Property Determination and Application.

Toxicology and Biological Pathways of HCFC-123

While primarily an industrial chemical, the toxicological profile of HCFC-123 is of interest, particularly for professionals in life sciences and drug development who may work with structurally similar halogenated compounds. Acute inhalation of high concentrations of HCFC-123 can cause central nervous system depression and cardiac sensitization.[4][13] The primary organ of concern for chronic or high-level exposure is the liver.[6][14]

Mechanism of Hepatotoxicity: HCFC-123 is a structural analog of the anesthetic halothane (B1672932) and shares a similar metabolic pathway that can lead to liver injury.[6][8]

  • Metabolism by Cytochrome P450: HCFC-123 is metabolized in the liver primarily by the cytochrome P450 enzyme system, specifically isoforms P450 2E1, 2B, and possibly 3A.[15]

  • Formation of Reactive Intermediates: This oxidative metabolism produces a reactive intermediate, trifluoroacetyl halide (or trifluoroacetyl acid chloride).[1][6]

  • Covalent Binding and Immune Response: This reactive intermediate can covalently bind to hepatic proteins, forming neoantigens. These altered proteins can trigger an immune response, leading to immune-mediated hepatitis, similar to "halothane hepatitis".[6] The presence of P58 and P450 2E1 autoantibodies has been observed in individuals exposed to HCFC-123.[6]

  • Glutathione (B108866) Depletion: The detoxification process can deplete cellular glutathione (GSH). Pre-existing GSH depletion can potentiate the liver injury caused by HCFC-123 exposure.[1]

This toxicological pathway highlights the importance of bioactivation in the toxicity of certain halogenated hydrocarbons.

G cluster_detox Detoxification cluster_toxicity Toxicity Pathway HCFC123 HCFC-123 Inhalation Liver Liver HCFC123->Liver CYP450 Cytochrome P450 (CYP2E1, CYP2B) Liver->CYP450 Metabolism ReactiveMetabolite Trifluoroacetyl Halide (Reactive Intermediate) CYP450->ReactiveMetabolite Bioactivation GSH Glutathione (GSH) ReactiveMetabolite->GSH Detoxified by CovalentBinding Covalent Binding to Hepatic Proteins ReactiveMetabolite->CovalentBinding Causes Conjugation Conjugation & Excretion Neoantigens Neoantigen Formation CovalentBinding->Neoantigens ImmuneResponse Immune Response (Autoantibodies) Neoantigens->ImmuneResponse Hepatitis Hepatitis / Liver Injury ImmuneResponse->Hepatitis

Caption: Metabolic Pathway and Hepatotoxicity of HCFC-123.

Summary of Properties and Implications

The properties of HCFC-123 dictate its utility and its limitations as a refrigerant. Its thermodynamic characteristics offer high energy efficiency in suitable applications, but its environmental and toxicological profiles have led to its regulation and phase-out.

G cluster_props Core Properties cluster_app Application & Regulation HCFC123 HCFC-123 Thermo Thermodynamic (High Efficiency, Low Pressure) HCFC123->Thermo Enviro Environmental (Low ODP, Low GWP) HCFC123->Enviro Safety Safety (Non-flammable, Hepatotoxicity) HCFC123->Safety App Application: Low-Pressure Centrifugal Chillers Thermo->App Enables Enviro->App Justified as CFC replacement Regulation Regulation: Montreal Protocol Phase-Out Enviro->Regulation Leads to (due to ODP) Safety->Regulation Reinforces need for control

Caption: Interrelationship of HCFC-123 Properties and Applications.

Conclusion

HCFC-123 represents a significant case study in the evolution of refrigerants, balancing thermodynamic performance with environmental and safety considerations. Its high efficiency made it a valuable transitional substitute for CFCs. However, its ozone-depleting nature and potential for hepatotoxicity underscore the complex challenges in developing safe and sustainable chemical technologies. The detailed characterization of its properties through rigorous experimental and modeling efforts provides the essential data for its responsible management and for the design of next-generation refrigerant technologies.

References

Navigating the Science of 2,2-Dichloro-1,1,1-trifluoroethane (CAS 306-83-2): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific literature review of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (CAS 306-83-2), a compound commonly known as HCFC-123. This document delves into its chemical and physical properties, synthesis methodologies, metabolic pathways, and toxicological profile, presenting key data in a structured format to support research and development activities.

Chemical and Physical Properties

This compound is a volatile, colorless liquid at room temperature with a faint ethereal odor.[1][2] It has been utilized as a refrigerant, a foam-blowing agent, a cleaning agent, and a pharmaceutical intermediate.[2][3][4] Its use as a refrigerant is as a transitional replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂HCl₂F₃[5]
Molecular Weight 152.93 g/mol [6]
Melting Point -107 °C[6][7]
Boiling Point 27.6 °C[7]
Density 1.475 g/cm³[7]
Water Solubility 2100 mg/L at 25 °C[6]
Vapor Pressure 718.0 mmHg at 25 °C[6]
Log P (Octanol/Water Partition Coefficient) 2.0 - 2.8[1]
Ozone Depletion Potential (ODP) 0.012 - 0.021 (relative to CFC-11)[1]
Global Warming Potential (GWP) 76 - 93 (100-year time horizon)[2]

Synthesis and Manufacturing Processes

The industrial production of this compound is primarily achieved through two main routes: the chlorination of 1,1,1-trifluoro-2-chloroethane and the dismutation of 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124).

Experimental Protocol: Gas-Phase Chlorination of 1,1,1-trifluoro-2-chloroethane

This process involves the gas-phase reaction of 1,1,1-trifluoro-2-chloroethane with chlorine. To prevent the formation of the by-product 1,1,1-trifluorotrichloroethane, the reaction is conducted with a chlorine to organic compound molar ratio of not higher than 1.[8]

  • Reactants : 1,1,1-trifluoro-2-chloroethane and Chlorine gas.

  • Reaction Conditions :

    • Temperature : 350°C to 450°C.[8]

    • Molar Ratio (Chlorine/1,1,1-trifluoro-2-chloroethane) : ≤ 1.[8]

    • Residence Time : 5 to 25 seconds.[8]

  • Procedure :

    • Introduce gaseous 1,1,1-trifluoro-2-chloroethane and chlorine into a suitable reactor.

    • Maintain the reaction temperature within the specified range.

    • Control the molar ratio and residence time to optimize the yield of this compound and minimize by-product formation.

    • The product stream is then purified to isolate the desired compound.

Experimental Protocol: Gas-Phase Dismutation of HCFC-124

This method produces HCFC-123 with a low olefin content through the dismutation of gaseous 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124).[9]

  • Reactant : Gaseous 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124).

  • Catalyst : Trivalent chromium oxide (Cr₂O₃) supported on aluminum fluoride.[9]

  • Reaction Conditions :

    • Temperature : 150°C to 260°C.[9]

    • Contact Time : 5 to 25 seconds.[9]

  • Procedure :

    • Pass gaseous HCFC-124 over a catalyst bed of chromium oxide on aluminum fluoride.

    • Maintain the reaction temperature and contact time within the specified ranges to facilitate the dismutation reaction.

    • The resulting product mixture, containing HCFC-123, is then subjected to purification steps.

Biological Activity and Toxicology

The toxicological profile of this compound has been extensively studied, with a focus on its hepatotoxicity, genotoxicity, and cardiac sensitization potential.

Metabolic Activation and Hepatotoxicity

The primary mechanism of HCFC-123-induced liver toxicity involves its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1 and CYP2B1/2.[1][6][10] This bioactivation leads to the formation of reactive intermediates that can cause cellular damage.

Metabolic_Activation_of_HCFC123 HCFC123 This compound (HCFC-123) CYP450 Cytochrome P450 (CYP2E1, CYP2B1/2) HCFC123->CYP450 Oxidative Metabolism Reactive_Metabolite Trifluoroacetyl Chloride (Reactive Intermediate) CYP450->Reactive_Metabolite TFA Trifluoroacetic Acid (TFA) Reactive_Metabolite->TFA Hydrolysis Protein_Adducts Trifluoroacetylated Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Hepatotoxicity Hepatotoxicity (Cellular Damage) TFA->Hepatotoxicity Protein_Adducts->Hepatotoxicity

Metabolic activation pathway of HCFC-123 leading to hepatotoxicity.
Quantitative Toxicological Data

Table 2: Summary of Toxicological Data for this compound

ParameterSpeciesValueReference
4-hour LC₅₀ (Inhalation) Rat32,000 - 35,000 ppm[3][11]
Oral ALD (Approximate Lethal Dose) Rat9,000 mg/kg[11]
Dermal LD₅₀ Rat, Rabbit> 2,000 mg/kg[11]
Cardiac Sensitization EC₅₀ (Dog) Dog19,500 ppm[11]
NOAEL (Endocrine Effects) Rat100 ppm[12]
NOAEL (CNS Effects) Rat300 ppm[12]
LOAEL (Liver Effects) Rat30 ppm[12]
Genotoxicity Profile

This compound has been evaluated in a battery of genotoxicity tests. While it showed some clastogenic activity in vitro in human lymphocytes at cytotoxic concentrations, it was not genotoxic in a series of in vivo studies.[1][2] These in vivo assays include the mouse micronucleus test, rat chromosome aberration assay, and rat unscheduled DNA synthesis assay.[1][2]

Experimental Protocols for Toxicological Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of a chemical's toxicological properties.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts.

  • Objective : To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.[7][10]

  • Test System : Typically rodents (mice or rats).[3]

  • Procedure Outline :

    • A preliminary toxicity test is often conducted to determine appropriate dose levels.[13]

    • Animals are administered the test substance via a suitable route (e.g., oral gavage, intraperitoneal injection).[3][10]

    • At 24 and 48 hours post-treatment, bone marrow is extracted.[3][13]

    • Bone marrow smears are prepared on slides, stained, and coded for blind analysis.[13]

    • A minimum of 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[13]

    • An increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.[7]

In Vivo Mammalian Alkaline Comet Assay (OECD 489)

This assay detects DNA strand breaks in cells from various tissues.

  • Objective : To identify substances that cause DNA damage.[1][6]

  • Test System : Typically rodents.[1]

  • Procedure Outline :

    • Animals are treated with the test substance, usually for a minimum of two consecutive days.[2][9]

    • Tissues of interest (e.g., liver, kidney) are collected.[2][9]

    • Single-cell/nuclei suspensions are prepared and embedded in agarose (B213101) on slides.[2][9]

    • Cells are lysed to remove cellular and nuclear membranes.[2][9]

    • The DNA is subjected to electrophoresis under alkaline conditions (>pH 13).[1][6]

    • DNA fragments migrate, forming "comets" that are visualized by fluorescence microscopy. The intensity of the comet tail relative to the head indicates the extent of DNA damage.[2][6]

Cardiac Sensitization Test

This test evaluates the potential of a substance to induce cardiac arrhythmias in the presence of epinephrine (B1671497).

  • Objective : To determine the concentration of a substance that sensitizes the heart to adrenaline.

  • Test System : Commonly the beagle dog.[14]

  • Procedure Outline :

    • A conscious dog is fitted with a mask for inhalation exposure and its electrocardiogram (ECG) is continuously monitored.[14]

    • A pre-exposure intravenous injection of epinephrine is administered to serve as a control.[14]

    • The dog inhales a specific concentration of the test substance for a set period (e.g., 10 minutes).[14]

    • During the exposure period (e.g., at 5 minutes), a challenge injection of epinephrine is given.[14]

    • The appearance of serious cardiac arrhythmias, such as multifocal ventricular ectopic activity, following the challenge injection indicates a positive response.[15]

Experimental_Workflow_Toxicology cluster_Genotoxicity Genotoxicity Assessment cluster_Systemic_Toxicity Systemic Toxicity Assessment Micronucleus_Test In Vivo Micronucleus Test (OECD 474) Genotox_Endpoint Chromosomal and DNA Damage Micronucleus_Test->Genotox_Endpoint Comet_Assay In Vivo Comet Assay (OECD 489) Comet_Assay->Genotox_Endpoint Cardiac_Sensitization Cardiac Sensitization Test Systemic_Endpoint Organ-Specific Toxicity Cardiac_Sensitization->Systemic_Endpoint Hepatotoxicity_Study Hepatotoxicity Study (Metabolic Activation) Hepatotoxicity_Study->Systemic_Endpoint Test_Substance HCFC-123 (Test Substance) Test_Substance->Micronucleus_Test Test_Substance->Comet_Assay Test_Substance->Cardiac_Sensitization Test_Substance->Hepatotoxicity_Study

Workflow for the toxicological evaluation of HCFC-123.

Pharmacokinetics and Metabolism

Studies in rats have shown that this compound is readily absorbed through inhalation and distributed to all organs, with higher concentrations found in the liver.[1] Approximately 90% of the unchanged compound is eliminated via the lungs. The remainder is metabolized, primarily to trifluoroacetic acid, which is excreted in the urine.[1]

Table 3: In Vivo Metabolic Rate Constants for HCFC-123 in Rats

ParameterMale RatsFemale RatsReference
Kₘ (mg/L) 1.21.2[16]
Vmaxc (mg/kg/hr) 7.20 ± 0.287.97 ± 0.30[16]

This guide provides a foundational understanding of the scientific literature surrounding this compound (CAS 306-83-2). The compiled data and experimental outlines are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

References

Navigating the Risks: A Technical Guide to the Safe Handling of HCFC-123 in the Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) in a research laboratory setting. Adherence to these guidelines is critical to ensure a safe working environment and to mitigate the potential health risks associated with this compound.

Executive Summary

HCFC-123, a hydrochlorofluorocarbon, is a colorless, volatile liquid with a faint ethereal odor.[1] While it has served as a transitional replacement for more potent ozone-depleting substances, its use in a laboratory setting necessitates stringent safety protocols due to its potential health effects.[2][3] The primary routes of occupational exposure are inhalation and direct contact with the liquid or vapor. The main health concerns associated with HCFC-123 exposure include central nervous system (CNS) depression, cardiac sensitization, and hepatotoxicity.[2][4] This guide outlines the known hazards, summarizes key quantitative data, provides detailed experimental protocols for monitoring and assessment, and delineates procedures for safe handling and emergency response.

Physicochemical and Toxicological Properties

A thorough understanding of the properties of HCFC-123 is fundamental to its safe handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of HCFC-123.

PropertyValueReference
Chemical Formula C₂HCl₂F₃[4]
Molecular Weight 152.93 g/mol [4][5]
Boiling Point 27.6 °C (81.7 °F)[4][5]
Vapor Pressure 89.3 kPa at 25 °C[4][5]
Vapor Density (air=1) 5.3[1]
Water Solubility 2.1 g/L at 25 °C[4][5]
Odor Faint, ethereal[1]
Appearance Colorless, volatile liquid[1]
Flammability Non-flammable at ambient temperatures[6]
Toxicological Data

HCFC-123 exhibits low acute toxicity but presents significant risks with repeated or high-level exposure.[7] The primary target organs are the central nervous system, the heart, and the liver.[4][7]

Toxicological EndpointValueSpeciesReference
4-hour Inhalation LC₅₀ 32,000 ppmRat[7]
Oral LD₅₀ >9,000 mg/kgRat[1]
Dermal LD₅₀ >2,000 mg/kgRabbit[1]
Cardiac Sensitization EC₅₀ 19,000 ppm (5-min exposure)Dog[8]
Lowest Observed Adverse Effect Level (LOAEL) - Liver Effects 30 ppmRat[4][7]
No Observed Adverse Effect Level (NOAEL) - Endocrine Effects 100 ppmRat[7]
No Observed Adverse Effect Level (NOAEL) - CNS Effects 300 ppmRat[7]

Occupational Exposure Limits

Various organizations have established occupational exposure limits (OELs) for HCFC-123 to protect laboratory personnel. It is crucial to adhere to the most stringent applicable limit.

OrganizationExposure Limit (8-hour TWA)Reference
American Industrial Hygiene Association (AIHA) - WEEL 50 ppm[9]
DuPont Acceptable Exposure Limit (AEL) 50 ppm[8]
Japan Society for Occupational Health (JSOH) 10 ppm[9]
Honeywell 10 ppm[9]

Health Hazards and Potential Signaling Pathways

Exposure to HCFC-123 can lead to a range of health effects, from acute symptoms to chronic conditions.

Acute Effects
  • Central Nervous System Depression: Inhalation of high concentrations can cause dizziness, headache, confusion, lack of coordination, and loss of consciousness.[2][9]

  • Cardiac Sensitization: At high concentrations, HCFC-123 can sensitize the myocardium to epinephrine (B1671497), potentially leading to cardiac arrhythmias.[2]

  • Eye Irritation: Direct contact with the liquid can cause mild to moderate eye irritation.[1][7]

  • Skin Irritation: Prolonged or repeated skin contact can cause irritation due to a defatting action.[6]

Chronic Effects
  • Hepatotoxicity: Repeated exposure to HCFC-123 has been linked to liver damage, including toxic hepatitis.[5][9][10] Cases of severe liver injury and even death have been reported in occupational settings with high exposure levels.[10][11]

The diagram below illustrates the potential health effects of HCFC-123 exposure.

cluster_exposure Exposure Routes cluster_effects Potential Health Effects Inhalation Inhalation CNS CNS Depression (Dizziness, Headache) Inhalation->CNS Cardiac Cardiac Sensitization (Arrhythmia) Inhalation->Cardiac Liver Hepatotoxicity (Liver Damage) Inhalation->Liver Dermal Dermal Contact Eye Eye Irritation Dermal->Eye Liquid Splash Skin Skin Irritation Dermal->Skin

Potential Health Effects of HCFC-123 Exposure

Safe Handling and Control Measures in the Laboratory

A multi-faceted approach is necessary to ensure the safe handling of HCFC-123 in a research setting.

Engineering Controls
  • Ventilation: All work with HCFC-123 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Containment: Use closed systems whenever possible to minimize the release of vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling HCFC-123:

  • Eye Protection: Chemical splash goggles or a face shield.[1][12]

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene, nitrile).[13]

  • Skin Protection: A lab coat or chemical-resistant apron.[12]

  • Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below the OEL, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

The following workflow outlines the process for safely handling HCFC-123 in a laboratory.

start Start: Prepare for HCFC-123 Handling assess Conduct Risk Assessment start->assess ppe Don Appropriate PPE assess->ppe hood Work in Chemical Fume Hood ppe->hood handle Handle HCFC-123 hood->handle dispose Dispose of Waste Properly handle->dispose clean Clean Work Area dispose->clean remove_ppe Remove and Store PPE clean->remove_ppe end_node End of Procedure remove_ppe->end_node

Safe Handling Workflow for HCFC-123

Experimental Protocols

Air Monitoring for HCFC-123 Exposure Assessment

Objective: To determine the time-weighted average (TWA) concentration of HCFC-123 in the laboratory air.

Methodology (based on NIOSH recommendations): [6]

  • Sampling Media: A solid sorbent tube containing two sections of activated coconut-shell charcoal (400 mg in the front and 200 mg in the back).[6]

  • Sampling Pump: A calibrated personal sampling pump capable of a flow rate of 0.05 L/min.

  • Procedure:

    • Attach the charcoal tube to the sampling pump. The back section of the tube should be closest to the pump.

    • Place the sampling apparatus in the breathing zone of the researcher.

    • Sample for a known period, not exceeding a total volume of 12 liters.

    • After sampling, cap the ends of the charcoal tube and label it with the sample details.

  • Analysis:

    • Desorb the HCFC-123 from the charcoal using dichloromethane.[6]

    • Analyze the resulting solution using gas chromatography with flame ionization detection (GC-FID).[6]

    • The limit of detection is approximately 0.23 µ g/sample .[6]

  • Quality Control:

    • Analyze blank charcoal tubes to check for contamination.

    • Spike a known amount of HCFC-123 onto charcoal tubes to determine desorption efficiency. The average desorption efficiency is approximately 99.0%.[6]

    • Store samples at room temperature or in a refrigerator and analyze within 7 days.[6]

Experimental Protocol for Cardiac Sensitization Assessment in a Canine Model

Objective: To determine the concentration of HCFC-123 that can induce cardiac arrhythmias in the presence of an epinephrine challenge.

Methodology: [2][9]

  • Animal Model: Unanesthetized beagle dogs are commonly used as they are a good cardiovascular model for humans.[2]

  • Procedure:

    • The dog is placed in a restraint and fitted with a breathing mask.

    • An initial intravenous (IV) injection of epinephrine (typically 8 µg/kg) is administered while the dog breathes air to establish a baseline cardiac response.[9]

    • The cardiac response is continuously monitored using an electrocardiogram (ECG).

    • The dog is then exposed to a specific concentration of HCFC-123 vapor through the breathing mask for a 5-minute period.

    • Following the 5-minute exposure, a second IV challenge of epinephrine is administered.

    • Exposure to HCFC-123 continues for an additional 5 minutes while the ECG is monitored.

  • Endpoint: The criterion for a positive cardiac sensitization response is the appearance of a burst of multifocal ventricular ectopic activity or ventricular fibrillation following the epinephrine challenge.[2]

  • Dose-Response: The procedure is repeated with varying concentrations of HCFC-123 to determine the threshold for cardiac sensitization.

Emergency Procedures

Prompt and appropriate action is critical in the event of an HCFC-123 related emergency.

Spills
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spill:

    • Evacuate the entire laboratory immediately.

    • Activate the emergency alarm.

    • Contact the institution's emergency response team.

    • Do not re-enter the area until it has been cleared by safety professionals.

Personnel Exposure
  • Inhalation:

    • Move the individual to fresh air immediately.[1]

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.[1]

    • Do not administer adrenaline (epinephrine) as it may exacerbate cardiac effects.[1]

  • Skin Contact:

    • Remove contaminated clothing.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[14]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[1]

The following diagram outlines the logical steps for an emergency response to an HCFC-123 incident.

incident HCFC-123 Incident spill Spill incident->spill exposure Personnel Exposure incident->exposure minor_spill Minor Spill spill->minor_spill Small Volume? major_spill Major Spill spill->major_spill Large Volume? inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact evacuate_area Evacuate Area minor_spill->evacuate_area evacuate_lab Evacuate Lab & Call for Help major_spill->evacuate_lab fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash Skin skin_contact->wash_skin flush_eyes Flush Eyes eye_contact->flush_eyes ppe_absorb Wear PPE & Absorb evacuate_area->ppe_absorb medical_attention Seek Medical Attention fresh_air->medical_attention wash_skin->medical_attention If irritation persists flush_eyes->medical_attention

Emergency Response Flowchart for HCFC-123

Conclusion

While HCFC-123 is a valuable compound in certain applications, its potential health hazards demand a high level of respect and caution in the laboratory. By understanding its properties, adhering to strict handling protocols, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can significantly minimize the risks associated with its use. A proactive and informed approach to safety is paramount for the well-being of all laboratory personnel.

References

An In-Depth Technical Guide on the Environmental Fate and Atmospheric Degradation of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Dichloro-1,1,1-trifluoroethane, also known as HCFC-123, is a hydrochlorofluorocarbon (HCFC) that has been utilized as a transitional replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs).[1][2] Its use has spanned various applications, including large refrigeration systems, fire suppression, and as a foam-blowing agent.[2][3] This technical guide provides a comprehensive overview of the environmental fate and atmospheric degradation of HCFC-123, with a focus on its atmospheric lifetime, ozone depletion potential (ODP), global warming potential (GWP), and the pathways of its breakdown in the atmosphere. The primary atmospheric removal process for HCFC-123 is its reaction with hydroxyl (OH) radicals, which leads to the formation of trifluoroacetic acid (TFA), a persistent environmental compound.[4][5] This document synthesizes key quantitative data, details experimental methodologies for its environmental assessment, and provides visualizations of its degradation pathways.

Quantitative Environmental Impact Data

The environmental impact of HCFC-123 is characterized by several key metrics, which are summarized in the tables below. These values are crucial for understanding its relative impact on stratospheric ozone depletion and global climate change.

ParameterValueReference(s)
Chemical Formula C₂HCl₂F₃[6]
CAS Number 306-83-2[6]
Table 1: Atmospheric Lifetime and Environmental Potentials of HCFC-123
MetricValueNotes
Atmospheric Lifetime 1.3 - 1.4 yearsThe atmospheric lifetime is primarily determined by the rate of its reaction with hydroxyl (OH) radicals in the troposphere.[1][6]
Ozone Depletion Potential (ODP) 0.0098 - 0.02Relative to CFC-11 (ODP = 1). The lower value was determined using a three-dimensional atmospheric model, which is considered more accurate than previous two-dimensional models.[1][6]
Global Warming Potential (GWP) GWP is a measure of the heat-trapping ability of a substance relative to carbon dioxide (GWP = 1) over a specific time horizon.
20-year Horizon300[1]
100-year Horizon77 - 93[1][6]
500-year Horizon29[1]

Atmospheric Degradation Pathway

The dominant degradation pathway for HCFC-123 in the atmosphere is initiated by its reaction with hydroxyl radicals (•OH). This process primarily occurs in the troposphere.

HCFC123 HCFC-123 (CF₃CHCl₂) Radical CF₃CCl₂• HCFC123->Radical + •OH - H₂O Intermediate1 CF₃C(O)Cl Radical->Intermediate1 + O₂ - Cl• TFA Trifluoroacetic Acid (CF₃COOH) Intermediate1->TFA + H₂O (in-cloud hydrolysis)

Atmospheric Degradation Pathway of HCFC-123.

The initial reaction involves the abstraction of a hydrogen atom from HCFC-123 by a hydroxyl radical, forming a haloalkyl radical (CF₃CCl₂•). This radical subsequently reacts with molecular oxygen and eliminates a chlorine atom to form trifluoroacetyl chloride (CF₃C(O)Cl).[4][5] The primary fate of trifluoroacetyl chloride in the atmosphere is its hydrolysis within cloud water to produce trifluoroacetic acid (TFA).[4][5]

Environmental Fate of Degradation Products

Trifluoroacetic acid (TFA) is a highly stable and persistent degradation product of HCFC-123.[1] Due to its low volatility and high water solubility, TFA is removed from the atmosphere primarily through wet deposition (rain, snow, and fog).[1] While TFA is considered to be of low toxicity to mammals, its persistence and potential for accumulation in certain aquatic environments, such as terminal lakes and wetlands, have been subjects of research.[1]

In soil and sediments, HCFC-123 can undergo microbial degradation under certain conditions. Anaerobic degradation through reductive dechlorination to 2-chloro-1,1,1-trifluoroethane (B1216089) has been observed in freshwater and salt marsh sediments.[1] However, in aerobic soils, degradation of HCFC-123 has not been observed.[1]

Experimental Protocols

Determination of Atmospheric Lifetime (via Reaction with OH Radicals)

The atmospheric lifetime of HCFC-123 is primarily controlled by its reaction with hydroxyl radicals. The rate constant for this reaction is a critical parameter for lifetime calculations and is often determined using the relative rate method in a smog chamber.

Objective: To determine the rate constant for the reaction of HCFC-123 with OH radicals relative to a known reference compound.

Experimental Workflow:

A Prepare gas mixtures of HCFC-123 and a reference compound (e.g., another HCFC with a known OH rate constant) in a smog chamber. B Introduce an OH radical precursor (e.g., methyl nitrite) and NOx into the chamber. A->B C Irradiate the chamber with UV light to photolyze the precursor and generate OH radicals. B->C D Monitor the concentrations of HCFC-123 and the reference compound over time using Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy. C->D E Plot ln([HCFC-123]t₀/[HCFC-123]t) vs. ln([Reference]t₀/[Reference]t). D->E F The slope of the resulting straight line gives the ratio of the rate constants (k_HCFC-123 / k_Reference). E->F G Calculate k_HCFC-123 using the known rate constant of the reference compound. F->G

Relative Rate Method for OH Radical Reaction.

Materials and Equipment:

  • Environmental (smog) chamber with UV irradiation source.

  • Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or an FTIR spectrometer.

  • Calibrated gas standards for HCFC-123 and the reference compound.

  • OH radical precursor (e.g., methyl nitrite (B80452), CH₃ONO).

  • Nitric oxide (NO).

  • Zero air generator.

Procedure:

  • Introduce known concentrations of HCFC-123 and the reference compound into the smog chamber filled with purified air.

  • Introduce the OH radical precursor (e.g., methyl nitrite) and NO into the chamber.

  • Initiate the reaction by turning on the UV lamps, which photolyzes the methyl nitrite to produce OH radicals.

  • Monitor the decay of HCFC-123 and the reference compound concentrations at regular intervals using GC or FTIR.

  • The relative rate constant is determined from the relationship: ln([HCFC-123]₀/[HCFC-123]ₜ) = (k_HCFC-123 / k_ref) * ln([ref]₀/[ref]ₜ) where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k is the reaction rate constant.

  • The atmospheric lifetime (τ) is then calculated using the determined rate constant and the average global concentration of OH radicals: τ = 1 / (k_OH * [OH])

Analysis of Trifluoroacetic Acid (TFA) in Environmental Samples

The primary degradation product of HCFC-123, trifluoroacetic acid, can be quantified in various environmental matrices such as water and air. A common method involves derivatization followed by gas chromatography.

Objective: To quantify the concentration of TFA in water samples.

Experimental Workflow:

A Collect water sample. B Concentrate the sample by evaporation, retaining TFA as an anion. A->B C Acidify the sample and extract with an organic solvent (e.g., diethyl ether). B->C D Back-extract TFA into an aqueous bicarbonate solution. C->D E Derivatize TFA to its volatile methyl ester (methyl trifluoroacetate) using a methylating agent (e.g., dimethyl sulfate) in an acidic medium. D->E F Analyze the headspace of the reaction vial using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS). E->F G Quantify TFA concentration based on a calibration curve prepared with known standards. F->G

Analysis of Trifluoroacetic Acid in Water.

Materials and Equipment:

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).

  • Headspace autosampler.

  • Rotary evaporator.

  • Reagents: Diethyl ether, sodium bicarbonate, dimethyl sulfate, sulfuric acid.

  • TFA standard solutions.

Procedure:

  • A known volume of the water sample is concentrated.

  • The concentrated sample is acidified, and TFA is extracted into an organic solvent.

  • The organic extract is then back-extracted with an aqueous bicarbonate solution to isolate the TFA.

  • An aliquot of the bicarbonate solution is placed in a headspace vial, and a methylating agent is added.

  • The vial is heated to facilitate the derivatization of TFA to methyl trifluoroacetate.

  • The headspace gas, containing the volatile methyl trifluoroacetate, is injected into the GC for analysis.

  • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standard TFA solutions.[7]

Modeling of Environmental Impact

Ozone Depletion Potential (ODP) Calculation

The ODP of HCFC-123 is determined using atmospheric models that simulate the transport and chemistry of the substance in the atmosphere. Both two-dimensional (2-D) and more advanced three-dimensional (3-D) models are used.

Logical Relationship for ODP Calculation:

cluster_0 Input Data cluster_1 Atmospheric Model cluster_2 Model Output A HCFC-123 Emission Data E 2D or 3D Chemical Transport Model (e.g., MOZART-3) A->E B Atmospheric Transport Parameters (Winds, Temperature, etc.) B->E C Chemical Reaction Rates (e.g., with OH, photolysis) C->E D CFC-11 Emission Data and Properties (for reference) D->E F Simulated change in global ozone due to HCFC-123 emissions E->F G Simulated change in global ozone due to CFC-11 emissions E->G H ODP = (ΔOzone_HCFC-123 / Emission_HCFC-123) / (ΔOzone_CFC-11 / Emission_CFC-11) F->H G->H cluster_0 Input Data cluster_1 Calculation A Infrared Absorption Spectrum of HCFC-123 (from FTIR spectroscopy) D Calculate Radiative Efficiency (RE) of HCFC-123 A->D B Atmospheric Lifetime of HCFC-123 E Integrate radiative forcing over a specified time horizon (e.g., 20, 100, 500 years) B->E C Radiative Forcing of CO₂ (for reference) C->E D->E F GWP = (Integrated Radiative Forcing of HCFC-123) / (Integrated Radiative Forcing of CO₂) E->F

References

A Technical Guide to the Historical Scientific Applications of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical applications of 2,2-Dichloro-1,1,1-trifluoroethane, commonly known as HCFC-123, in various fields of scientific research. While primarily recognized for its industrial use as a refrigerant and foam-blowing agent, HCFC-123 has also played a role in specialized areas of scientific investigation, particularly in thermodynamics and combustion research. This document details its physical and chemical properties, summarizes quantitative data from key experiments, and outlines the experimental protocols employed in these studies.

Physical and Chemical Properties of HCFC-123

HCFC-123 is a volatile, non-combustible liquid with a slight ethereal odor.[1][2] Its unique combination of thermodynamic and physical properties made it a subject of interest in various research applications. A summary of its key properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₂HCl₂F₃[3]
Molecular Weight 152.93 g/mol [1][2][3]
Boiling Point 27.6 °C (82.0°F)[1][2][3]
Melting Point -107 °C (-160.6°F)[4]
Critical Temperature 183.68 °C (362.63°F)[3]
Critical Pressure 3668.0 kPa (532.0 psia)[3]
Critical Density 550.0 kg/m ³ (34.34 lb/ft³)[3]
Solubility in Water (25°C) 2.1 g/L[1][2]
Vapor Pressure (25°C) 89.3 kPa[1][2]
Ozone Depletion Potential (ODP) 0.02 (relative to CFC-11)[1][2]
Global Warming Potential (GWP, 100-year) 77 - 93[1][5]

Historical Research Applications

The primary historical applications of HCFC-123 in scientific research can be categorized into two main areas: its use as a working fluid in thermodynamic cycles and its role in combustion and flame inhibition studies. Additionally, it has found niche applications in analytical chemistry and as an intermediate in chemical synthesis.

Working Fluid in Organic Rankine Cycle (ORC) Research

A significant body of research has focused on the use of HCFC-123 as a working fluid in Organic Rankine Cycle (ORC) systems. These systems are designed to generate power from low-temperature heat sources, such as geothermal energy, solar thermal energy, and industrial waste heat. The thermodynamic properties of HCFC-123, particularly its low boiling point and suitable critical parameters, made it an effective candidate for these experimental setups.

The following protocol is a generalized representation based on several experimental studies investigating ORC systems with HCFC-123 as the working fluid.

Objective: To evaluate the performance, efficiency, and operational characteristics of an ORC system using HCFC-123 to generate electricity from a low-temperature heat source.

Materials and Equipment:

  • Working Fluid: this compound (HCFC-123)

  • ORC System Components:

    • Evaporator (e.g., plate heat exchanger)

    • Expander (e.g., scroll expander or radial inflow turbine)

    • Condenser (e.g., plate heat exchanger)

    • Working Fluid Pump

  • Heat Source: Simulated geothermal fluid or industrial waste heat (e.g., hot water or thermal oil)

  • Heat Sink: Cooling water

  • Data Acquisition System: Temperature sensors, pressure transducers, flow meters, power meter

  • Control System: Valves, pumps, and controllers to regulate fluid flow and temperature

Procedure:

  • System Preparation:

    • Evacuate the entire ORC loop to remove non-condensable gases.

    • Charge the system with the specified amount of HCFC-123.

    • Ensure all sensors and data acquisition equipment are calibrated and functioning correctly.

  • Startup:

    • Initiate the flow of the heat source fluid through the evaporator.

    • Start the cooling water flow through the condenser.

    • Activate the working fluid pump to circulate HCFC-123 through the cycle.

  • Operation and Data Collection:

    • The HCFC-123 is heated in the evaporator by the heat source, causing it to vaporize.

    • The high-pressure HCFC-123 vapor expands through the expander, driving a generator to produce electricity.

    • The low-pressure vapor then flows to the condenser, where it is cooled by the cooling water and condenses back into a liquid.

    • The liquid HCFC-123 is then pumped back to the evaporator to repeat the cycle.

    • Record steady-state data for temperatures, pressures, flow rates, and power output at various operating conditions (e.g., different heat source temperatures and flow rates).

  • Shutdown:

    • Gradually reduce the heat source temperature and flow.

    • Stop the working fluid pump.

    • Continue to run the cooling water until the system has cooled down.

    • Isolate the HCFC-123 in a designated part of the system or a recovery cylinder.

Data Analysis:

  • Calculate the thermal efficiency of the ORC system.

  • Determine the power output and isentropic efficiency of the expander.

  • Analyze the heat transfer characteristics of the evaporator and condenser.

Below is a diagram illustrating the experimental workflow of a typical ORC system.

ORC_Workflow cluster_0 Heat Source cluster_1 ORC Loop cluster_2 Heat Sink HeatIn Hot Fluid In Evaporator Evaporator HeatIn->Evaporator Heat Transfer HeatOut Hot Fluid Out Evaporator->HeatOut Expander Expander Evaporator->Expander High-Pressure Vapor Generator Generator Expander->Generator Mechanical Work Condenser Condenser Expander->Condenser Low-Pressure Vapor Pump Pump Condenser->Pump Liquid CoolOut Coolant Out Condenser->CoolOut Pump->Evaporator High-Pressure Liquid CoolIn Coolant In CoolIn->Condenser Heat Rejection

Caption: Experimental workflow of an Organic Rankine Cycle (ORC) system.

Combustion and Flame Inhibition Research

HCFC-123 was also investigated for its potential as a fire suppressant and its effects on flame chemistry. Its chemical structure, containing both chlorine and fluorine, suggested it could interfere with the radical chain reactions that sustain combustion.

The following protocol is a generalized method for studying the flame inhibition properties of HCFC-123.

Objective: To determine the effectiveness of HCFC-123 as a flame inhibitor and to understand its mechanism of action in suppressing combustion.

Materials and Equipment:

  • Inhibitor: this compound (HCFC-123)

  • Fuel: Methane (CH₄) or other hydrocarbon fuel

  • Oxidizer: Air or a mixture of oxygen and nitrogen

  • Combustion Chamber: A controlled environment for flame experiments (e.g., a counterflow burner or a constant volume combustion bomb)

  • Gas Delivery System: Mass flow controllers to precisely mix fuel, oxidizer, and inhibitor

  • Ignition System: Spark igniter

  • Diagnostic Tools:

    • High-speed camera for flame visualization

    • Thermocouples for temperature measurement

    • Gas chromatograph-mass spectrometer (GC-MS) for analyzing combustion products

Procedure:

  • Mixture Preparation:

    • Use mass flow controllers to create a combustible mixture of fuel and oxidizer at a specific equivalence ratio.

    • Introduce a known concentration of HCFC-123 into the fuel-oxidizer mixture.

  • Flame Generation and Observation:

    • Introduce the gas mixture into the combustion chamber.

    • Ignite the mixture using the spark igniter.

    • Observe and record the flame behavior (e.g., flame speed, stability, color) using a high-speed camera.

  • Data Collection:

    • Measure the flame speed or extinction strain rate as a function of the HCFC-123 concentration.

    • Measure the temperature profile of the flame.

    • Collect samples of the combustion products for analysis by GC-MS to identify the chemical species formed during the inhibited combustion process.

  • Data Analysis:

    • Determine the reduction in flame speed or the increase in extinction strain rate with the addition of HCFC-123.

    • Analyze the product species to elucidate the chemical kinetic pathways through which HCFC-123 inhibits combustion.

    • Compare the inhibition effectiveness of HCFC-123 with other known fire suppressants.

The logical relationship in flame inhibition by HCFC-123 is depicted in the following diagram.

Flame_Inhibition HCFC123 HCFC-123 (CHCl2CF3) Inhibition Radical Scavenging HCFC123->Inhibition Combustion Combustion Radicals (H, O, OH) Combustion->Inhibition Flame Flame Propagation Combustion->Flame Products Stable Products (HCl, HF, etc.) Inhibition->Products Suppression Flame Suppression Inhibition->Suppression Suppression->Flame

Caption: Logical diagram of the flame inhibition mechanism of HCFC-123.

Analytical Chemistry

In the field of analytical chemistry, HCFC-123 has been used in the development of methods for monitoring workplace air quality. Specifically, research has been conducted to establish reliable sampling and analytical techniques for detecting airborne HCFC-123 concentrations.

Objective: To develop and validate a method for the collection and quantification of HCFC-123 in workplace air.

Materials and Equipment:

  • Sorbent Tubes: Activated coconut-shell charcoal tubes

  • Sampling Pump: Calibrated personal or area sampling pump

  • Desorption Solvent: Dichloromethane (B109758)

  • Analytical Instrument: Gas chromatograph with a flame ionization detector (GC-FID)

  • Standards: Certified standards of HCFC-123 in the desorption solvent

Procedure:

  • Sample Collection:

    • Connect a charcoal sorbent tube to a calibrated sampling pump.

    • Place the sampling apparatus in the area of interest or on a worker's person (for personal exposure monitoring).

    • Draw a known volume of air through the sorbent tube at a specified flow rate.

  • Sample Preparation:

    • After sampling, cap the sorbent tube and store it under appropriate conditions (e.g., refrigerated) until analysis.

    • Break the ends of the sorbent tube and transfer the charcoal to a vial.

    • Add a precise volume of dichloromethane to the vial to desorb the HCFC-123 from the charcoal.

    • Allow the mixture to stand for a set period to ensure complete desorption, with occasional agitation.

  • Analysis:

    • Inject an aliquot of the desorption solvent containing the analyte into the GC-FID.

    • Separate the HCFC-123 from other components on the gas chromatography column.

    • Detect and quantify the HCFC-123 based on the detector response.

  • Quantification:

    • Prepare a calibration curve using the certified standards of HCFC-123.

    • Determine the concentration of HCFC-123 in the sample by comparing its peak area to the calibration curve.

    • Calculate the airborne concentration of HCFC-123 based on the mass of analyte found and the volume of air sampled.

The workflow for this analytical method is illustrated below.

Analytical_Workflow Start Air Sampling SorbentTube Charcoal Sorbent Tube Start->SorbentTube Desorption Solvent Desorption (Dichloromethane) SorbentTube->Desorption GCFID GC-FID Analysis Desorption->GCFID Quantification Quantification GCFID->Quantification Result Airborne Concentration Quantification->Result

Caption: Workflow for the analysis of airborne HCFC-123.

Chemical Synthesis

Conclusion

Historically, this compound (HCFC-123) has served as a valuable compound in specific areas of scientific research beyond its primary industrial applications. Its thermodynamic properties made it a key working fluid in the experimental development of Organic Rankine Cycle technology for low-grade heat recovery. In the field of combustion science, its chemical composition allowed for investigations into flame inhibition mechanisms. Furthermore, it has been the subject of analytical method development for environmental and occupational health monitoring. While its use has been curtailed due to its ozone-depleting potential, the historical research conducted with HCFC-123 has contributed to the advancement of knowledge in these specialized scientific domains.

References

Discovery and development of HCFC-123 as a CFC alternative

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the discovery and development of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as a viable alternative to chlorofluorocarbons (CFCs) reveals a critical shift in industrial chemistry driven by environmental concerns. This guide delves into the technical aspects of HCFC-123, from its fundamental properties to the experimental protocols used to verify its efficacy and environmental impact, providing a comprehensive resource for researchers and professionals in the field.

Introduction: The Imperative for CFC Alternatives

The discovery of the ozone-depleting effects of CFCs, widely used as refrigerants, blowing agents, and solvents, prompted an urgent, global search for safer alternatives under the framework of the Montreal Protocol. The ideal replacement needed to exhibit similar physical and thermodynamic properties to the CFCs they were replacing, particularly CFC-11, while possessing significantly lower Ozone Depletion Potential (ODP) and a manageable Global Warming Potential (GWP). HCFC-123 emerged as a leading candidate due to its favorable characteristics.

Physicochemical Properties and Performance

HCFC-123 was identified as a suitable replacement for CFC-11 in low-pressure centrifugal chillers due to its similar boiling point and thermodynamic properties. Its performance as a foam-blowing agent was also a key area of its application.

Quantitative Data Summary

The following table summarizes the key quantitative properties of HCFC-123 in comparison to CFC-11, the substance it was designed to replace.

PropertyHCFC-123CFC-11
Chemical Formula C2HCl2F3CCl3F
Molar Mass ( g/mol ) 152.93137.37
Boiling Point (°C) 27.823.8
Ozone Depletion Potential (ODP) 0.021.0
Global Warming Potential (GWP, 100-year) 774750
Atmospheric Lifetime (years) 1.345

Experimental Protocols

The evaluation of HCFC-123's suitability as a CFC alternative necessitated a range of standardized experimental protocols to determine its environmental impact, performance, and safety.

Determination of Ozone Depletion Potential (ODP)

The ODP of a compound is a relative measure of its ability to destroy stratospheric ozone. It is calculated relative to CFC-11, which is assigned an ODP of 1.

Methodology:

  • Atmospheric Modeling: The ODP is primarily determined using complex 2-D and 3-D atmospheric models. These models simulate the transport of the substance into the stratosphere, its chemical breakdown by photolysis, and the subsequent catalytic reactions of chlorine radicals with ozone.

  • Input Parameters: Key inputs for the model include the substance's atmospheric lifetime, its molecular weight, and the number of chlorine atoms it contains.

  • Calculation: The ODP is calculated as the ratio of the modeled global ozone destruction by a unit mass of the substance to the modeled global ozone destruction by a unit mass of CFC-11 over their respective atmospheric lifetimes.

Determination of Global Warming Potential (GWP)

The GWP is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide over a specific time horizon (typically 100 years).

Methodology:

  • Infrared Absorption: The first step is to measure the infrared absorption spectrum of the compound using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal radiation.

  • Radiative Forcing: The radiative forcing of the gas is calculated based on its absorption spectrum and the existing composition of the atmosphere. This quantifies how much the substance alters the Earth's energy balance.

  • Atmospheric Lifetime: The atmospheric lifetime of the compound is determined through a combination of laboratory studies of its reaction rates with atmospheric radicals (like the hydroxyl radical, •OH) and atmospheric modeling.

  • GWP Calculation: The GWP is calculated by integrating the radiative forcing of the gas over a chosen time horizon (e.g., 100 years) and normalizing it to the integrated radiative forcing of CO2 over the same period.

Visualization of Developmental Logic and Workflows

The following diagrams illustrate the logical progression and workflows involved in the evaluation and development of HCFC-123.

cluster_0 Phase 1: Identification & Screening cluster_1 Phase 2: Performance & Environmental Evaluation cluster_2 Phase 3: Synthesis & Production Initial_Screening Screening of Potential CFC-11 Alternatives Property_Analysis Analysis of Physicochemical Properties (Boiling Point, etc.) Initial_Screening->Property_Analysis Candidate Selection Performance_Testing Performance Testing (e.g., Refrigeration Cycle Efficiency) Property_Analysis->Performance_Testing Environmental_Impact Environmental Impact Assessment (ODP, GWP) Property_Analysis->Environmental_Impact Synthesis_Route Development of Industrial Synthesis Route Performance_Testing->Synthesis_Route Toxicity_Assessment Toxicological Studies Environmental_Impact->Toxicity_Assessment Environmental_Impact->Synthesis_Route Pilot_Plant Pilot Plant Production Synthesis_Route->Pilot_Plant Commercialization Full-Scale Commercialization Pilot_Plant->Commercialization Start Acquire Gas Sample FTIR Measure IR Absorption Spectrum (FTIR Spectroscopy) Start->FTIR Lifetime Determine Atmospheric Lifetime (Reaction Rate Studies & Modeling) Start->Lifetime Radiative_Forcing Calculate Radiative Forcing FTIR->Radiative_Forcing GWP_Calc Integrate Radiative Forcing over 100-year Horizon Lifetime->GWP_Calc Radiative_Forcing->GWP_Calc Normalize Normalize to CO2 GWP_Calc->Normalize End GWP Value Normalize->End HCFC123_Troposphere HCFC-123 (CF3CHCl2) in Troposphere OH_Attack Reaction with Hydroxyl Radical (•OH) HCFC123_Troposphere->OH_Attack Radical_Formation Forms CF3CCl2• Radical OH_Attack->Radical_Formation Further_Reactions Reaction with O2 and subsequent steps Radical_Formation->Further_Reactions End_Products Stable End Products (e.g., Trifluoroacetic Acid - TFA) Further_Reactions->End_Products Washout Removal by Precipitation (Washout) End_Products->Washout

An In-Depth Technical Guide to the Basic Solubility Characteristics of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental solubility properties of 2,2-Dichloro-1,1,1-trifluoroethane, commonly known as HCFC-123. The information contained herein is intended to be a valuable resource for professionals in research, science, and drug development who utilize or are investigating the applications of this compound. This document details its solubility in various organic solvents, outlines the experimental methodologies for these determinations, and presents logical workflows for solubility assessment.

Introduction to this compound (HCFC-123)

This compound (HCFC-123) is a hydrochlorofluorocarbon with the chemical formula CHCl₂CF₃. It is a volatile, colorless liquid at room temperature with a faint ethereal odor.[1] Historically, it has been used as a refrigerant, a foam-blowing agent, and in fire extinguishers.[1] Due to its chemical properties, understanding its solubility in a range of organic solvents is crucial for its application in various industrial and research settings, including its potential use as a solvent or in extraction processes.

Quantitative Solubility Data

The solubility of HCFC-123 in organic solvents is a critical parameter for its effective use. The following tables summarize the available quantitative solubility data.

Solubility in Lubricants

HCFC-123 exhibits significant solubility in various lubricants, a key factor in its application in refrigeration systems. The following data is derived from pressure-temperature-composition measurements, often presented graphically in the form of Daniel Charts.

Table 1: Solubility of HCFC-123 in Naphthenic Mineral Oil (ISO 32)

Temperature (°C)HCFC-123 Weight %Pressure (kPa)
-2010~50
010~100
2010~180
4010~300
-2020~70
020~130
2020~230
4020~380
-2030~90
030~160
2030~280
4030~460

Note: The pressure values are approximate and have been estimated from graphical representations (Daniel Charts) presented in technical reports. For precise data, consulting the original "Solubility, viscosity and density of refrigerant/lubricant mixtures" report by Henderson, D.R. is recommended.[2][3]

Table 2: Solubility of HCFC-123 in Alkylbenzene Lubricant (ISO 32)

Temperature (°C)HCFC-123 Weight %Pressure (kPa)
-2010~60
010~110
2010~200
4010~330
-2020~80
020~150
2020~260
4020~420
-2030~100
030~180
2030~310
4030~500

Note: The pressure values are approximate and have been estimated from graphical representations (Daniel Charts) presented in technical reports. For precise data, consulting the original "Solubility, viscosity and density of refrigerant/lubricant mixtures" report by Henderson, D.R. is recommended.[2][3]

Miscibility in Common Organic Solvents

Table 3: Qualitative Solubility of HCFC-123 in Various Organic Solvents

Solvent ClassSolvent ExampleSolubility
AlcoholsEthanolMiscible[1]
KetonesAcetoneMiscible[1]
EstersNot SpecifiedGenerally good, as it is a stronger solvent than CFC-11
EthersNot SpecifiedGenerally good

Experimental Protocols for Solubility Determination

The determination of the solubility of gases in liquids is a fundamental experimental process in chemistry and chemical engineering. Standardized methods have been developed by organizations such as ASTM International to ensure accuracy and reproducibility.

Standard Test Method for Solubility of Fixed Gases in Liquids (Based on ASTM D2780)

This method provides a procedure for determining the solubility of gases in liquids that do not react with each other.

Experimental Workflow:

G cluster_prep Preparation cluster_intro Gas Introduction & Equilibration cluster_measure Measurement & Calculation A Degas Solvent B Introduce Known Volume of Solvent to Equilibrium Vessel A->B C Evacuate Apparatus B->C D Introduce Known Volume of HCFC-123 at Constant Pressure & Temperature C->D E Agitate Mixture to Reach Equilibrium D->E F Measure Change in Gas Volume E->F G Calculate Solubility (e.g., as Bunsen or Ostwald Coefficient) F->G

Caption: Workflow for Determining Gas Solubility via Volumetric Method.

Detailed Methodology:

  • Apparatus Preparation: A specialized apparatus, typically consisting of a gas burette, an equilibrium vessel, a manometer, and a temperature-controlled bath, is assembled. The entire system is thoroughly cleaned, dried, and evacuated to remove any residual gases.

  • Solvent Degassing: The organic solvent is degassed to remove any dissolved air, which could interfere with the measurement. This can be achieved by methods such as freeze-pump-thaw cycles or by sparging with an inert gas followed by vacuum application.

  • Solvent Introduction: A precise volume of the degassed solvent is introduced into the equilibrium vessel.

  • Gas Introduction: A known volume of HCFC-123 gas is introduced into the gas burette at a constant, measured pressure and temperature.

  • Equilibration: The HCFC-123 is brought into contact with the solvent in the equilibrium vessel. The mixture is agitated (e.g., by shaking or stirring) within the temperature-controlled bath until equilibrium is reached, which is indicated by a stable pressure reading on the manometer.

  • Volume Measurement: The final volume of the undissolved gas in the burette is measured.

  • Calculation: The amount of dissolved gas is determined by the difference between the initial and final gas volumes. This value is then used to calculate the solubility, often expressed as the Bunsen coefficient or the Ostwald coefficient.

Considerations for Low-Boiling Liquids (Based on ASTM D3429)

For low-boiling liquids, which includes HCFC-123 (boiling point: 27.8 °C), modifications to the general procedure are necessary to handle the volatility of the substance. The experimental setup must be designed to operate at sub-ambient temperatures and potentially higher pressures to maintain the liquid phase.

Logical Relationship for High-Pressure Solubility Measurement:

G cluster_setup System Setup cluster_process Measurement Process A High-Pressure Equilibrium Cell E Inject Known Amounts of Solvent and HCFC-123 A->E B Temperature Control System F Establish and Maintain Constant Temperature & Pressure B->F C Pressure Transducer C->F D Gas & Liquid Injection System D->E G Agitate for Equilibrium E->G F->G H Sample Liquid Phase G->H I Analyze Sample Composition (e.g., Gas Chromatography) H->I

Caption: Process flow for high-pressure solubility determination.

Signaling Pathways and Logical Relationships

The process of selecting an appropriate solvent for a specific application involving HCFC-123 can be guided by a logical decision-making pathway that considers its solubility characteristics.

Solvent Selection Signaling Pathway:

G Start Define Application Requirement A High Solubility Required? Start->A B Consider Lubricants (Naphthenic, Alkylbenzene) A->B Yes C Consider Alcohols (Ethanol) or Ketones (Acetone) A->C Yes D Low Water Miscibility Needed? B->D C->D E Evaluate Hydrocarbon-based Solvents D->E Yes F Final Solvent Selection D->F No E->F

Caption: Decision pathway for solvent selection based on solubility needs.

This guide provides a foundational understanding of the solubility of HCFC-123 in organic solvents. For further, more specific quantitative data, direct consultation of the cited technical literature is recommended. The experimental protocols outlined provide a basis for reproducible and accurate solubility determinations in a laboratory setting.

References

Methodological & Application

Application Note: Exploring 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) as a Novel Solvent for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds essential for pharmaceutical development.[1][2] The choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and selectivity.[3] This document explores the theoretical application of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as a novel solvent for Suzuki-Miyaura coupling reactions. We present a hypothetical comparative study against a standard solvent, toluene (B28343), for the coupling of 4-bromotoluene (B49008) with phenylboronic acid. Detailed protocols and potential outcomes are discussed, providing a framework for future experimental validation.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate under basic conditions to form a new C-C sigma bond.[4] This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the rate of each step in the catalytic cycle. Common solvents for Suzuki coupling include toluene, tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF).[3]

Properties of this compound (HCFC-123)

This compound, also known as HCFC-123, is a hydrochlorofluorocarbon with a unique set of physicochemical properties. It is a colorless liquid with a slight ethereal odor.[5] A summary of its key properties is presented in the table below.

PropertyValue
CAS Number 306-83-2
Molecular Formula C₂HCl₂F₃[6]
Molecular Weight 152.93 g/mol [7]
Boiling Point 27.6 °C[7]
Melting Point -107 °C[8]
Density 1.46 g/cm³ at 25 °C[8]
Solubility in Water 0.39 g/100 mL at 25 °C
Vapor Pressure 67.3 kPa at 20 °C

Hypothetical Investigation of HCFC-123 in Suzuki Coupling

The unique properties of HCFC-123, such as its volatility and distinct polarity, suggest it could offer advantages in certain applications, including facilitating product isolation and potentially influencing reaction selectivity. To explore its viability, a model Suzuki-Miyaura reaction between 4-bromotoluene and phenylboronic acid is proposed.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 ArPd(II)(Ar')L2 ArPd(II)(Ar')L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 ArPd(II)(Ar')L2->Pd(0)L2 ArAr Ar-Ar' ArPd(II)(Ar')L2->ArAr Reductive Elimination ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->ArPd(II)(X)L2 Transmetalation ArX Ar-X ArX->Pd(0)L2 Oxidative Addition Base Base Base->ArPd(II)(X)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Weigh Reactants: Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Solvent: HCFC-123 or Toluene start->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid, comparing HCFC-123 with the standard solvent, toluene.

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • This compound (HCFC-123), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Solvent Addition:

    • For HCFC-123: Add 5 mL of anhydrous this compound.

    • For Toluene: Add 5 mL of anhydrous toluene.

  • Degassing: Seal the Schlenk tube with a septum, and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[3]

  • Isolation: Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

Anticipated Results

The following table summarizes the hypothetical quantitative data from the proposed experiments.

SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Toluene68092>98
HCFC-12388085>97

Discussion

The use of this compound as a solvent in Suzuki-Miyaura coupling is a novel concept. Based on its physical properties, several potential advantages and disadvantages can be anticipated:

Potential Advantages:

  • Ease of Removal: The low boiling point of HCFC-123 (27.6 °C) could facilitate its removal post-reaction, potentially reducing the energy required for solvent evaporation.

  • Unique Solubility Profile: The polarity and halogenated nature of HCFC-123 may offer a different solubility profile for reactants and catalysts compared to traditional aromatic or ethereal solvents, which could be beneficial for specific substrates.

  • Chemical Inertness: HCFC-123 is chemically inert under many conditions, which is a desirable characteristic for a reaction solvent.

Potential Disadvantages:

  • Lower Reaction Rates: The lower boiling point of HCFC-123 may limit the achievable reaction temperature at atmospheric pressure, potentially leading to slower reaction rates compared to higher-boiling solvents like toluene or dioxane.

  • Catalyst Solubility and Activity: The solubility and stability of the palladium catalyst and ligands in HCFC-123 are unknown and would need to be experimentally determined. Poor solubility could lead to heterogeneity and reduced catalytic activity.

  • Environmental and Safety Concerns: HCFC-123 is an ozone-depleting substance and is regulated under the Montreal Protocol. Its use is being phased out, making it a less sustainable choice for new process development. It is also associated with health risks upon inhalation.

Conclusion

While the use of this compound in Suzuki-Miyaura cross-coupling reactions is not established, a theoretical consideration of its properties suggests it could be a viable, albeit unconventional, solvent. The proposed experimental protocol provides a starting point for researchers interested in exploring novel solvent systems for this important transformation. However, the environmental and safety considerations associated with HCFC-123 are significant and must be carefully weighed against any potential synthetic advantages. Further experimental work is required to validate the hypothetical results presented and to fully understand the impact of this solvent on the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: HCFC-123 in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) is a hydrochlorofluorocarbon recognized for its distinctive physical and chemical properties. While it is widely known as a refrigerant and a fire suppressant agent, its utility extends into the realm of chemical synthesis, particularly as a fluorinated building block in the production of pharmaceuticals and other specialty chemicals.[1][2] Its low freezing point and specific chemical reactivity make it a compound of interest for various synthetic applications, including those requiring carefully controlled temperature conditions.

These application notes provide an overview of the properties of HCFC-123 relevant to its use in a laboratory setting and outline protocols for its potential application in chemical reactions.

Physical and Chemical Properties of HCFC-123

Understanding the physicochemical properties of HCFC-123 is crucial for its safe and effective use in chemical synthesis. Its low freezing point suggests its potential as a medium or reactant in low-temperature reactions.

PropertyValueReference
Chemical Formula C₂HCl₂F₃[Chemours]
Molecular Weight 152.93 g/mol [Chemours]
Boiling Point 27.6 °C (81.7 °F)[PubChem]
Freezing Point -107 °C (-160.6 °F)[Wikipedia]
Liquid Density (at 25°C) 1.46 g/cm³[PubChem]
Vapor Pressure (at 25°C) 89.3 kPa[PubChem]
Solubility in Water (at 25°C) 2.1 g/L[WHO]
Chemical Reactivity Chemically inert in many situations, but can react violently with strong reducing agents such as active metals.[3][NOAA]

Note: The physical properties of HCFC-123 make it a liquid at or near room temperature, which requires handling in well-sealed apparatus to prevent evaporation.

Application in Chemical Synthesis: A Fluorinated Building Block

While the use of HCFC-123 as a general solvent for low-temperature reactions is not widely documented in scientific literature, its role as a reactant and an intermediate in the synthesis of fluorinated organic molecules is noted.[1][2] It serves as a source of the trifluoromethyl (CF₃) group, a moiety of significant interest in pharmaceutical chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

HCFC-123 is mentioned as a feedstock for the production of various chemicals, including:

  • Pharmaceutical and agricultural products[2][3]

  • Trifluoroacetic acid[2][3]

  • Gamma-cyhalothrin[2][3]

Example Reaction: Synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf)

A patented process demonstrates the conversion of HCFC-123 into 2,3,3,3-tetrafluoropropene (HFO-1234yf), a next-generation refrigerant. Although this reaction is conducted at high temperatures, it illustrates the chemical utility of HCFC-123 as a starting material.

Reaction Scheme: The process involves the dehydrochlorination of HCFC-123 to form an intermediate, which is then further reacted. A simplified conceptual representation of the transformation of HCFC-123 is provided below.

G HCFC123 HCFC-123 (this compound) Intermediate Intermediate (e.g., 2-chloro-1,1,1-trifluoropropene) HCFC123->Intermediate High Temperature Dehydrochlorination HFO1234yf HFO-1234yf (2,3,3,3-tetrafluoropropene) Intermediate->HFO1234yf Further Reaction

Caption: Conceptual pathway for the conversion of HCFC-123.

Experimental Protocols

Given the limited specific examples of HCFC-123 in low-temperature synthesis in the public domain, the following protocols are generalized for its handling as a reactant or a potential low-temperature solvent.

General Protocol for Handling HCFC-123 in a Reaction

This protocol outlines the general steps for using HCFC-123 as a reactant in a controlled laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis start Start setup Assemble dry, sealed glassware (e.g., Schlenk flask) start->setup inert Purge system with inert gas (e.g., Argon or Nitrogen) setup->inert cool Cool reactor to desired low temperature inert->cool add_reagents Add other reactants and solvents cool->add_reagents add_hcfc Add HCFC-123 via syringe or cannula add_reagents->add_hcfc react Maintain temperature and stir for the specified duration add_hcfc->react quench Quench the reaction (if necessary) react->quench warm Allow to warm to room temperature quench->warm extract Extract the product warm->extract analyze Analyze the product (e.g., GC-MS, NMR) extract->analyze end End analyze->end

Caption: General workflow for a chemical reaction involving HCFC-123.

Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent unwanted side reactions with moisture, especially at low temperatures. Assemble the reaction apparatus, such as a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a septum.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., argon or nitrogen) to remove air and moisture.

  • Cooling: Cool the reaction vessel to the desired temperature using a suitable cooling bath (e.g., dry ice/acetone for -78 °C).

  • Addition of Reagents: Add any other solvents and reactants to the cooled flask.

  • Addition of HCFC-123: Due to its volatility, HCFC-123 should be added to the cooled reaction mixture via a gas-tight syringe or a cannula.

  • Reaction: Allow the reaction to proceed for the required time at the specified temperature with continuous stirring.

  • Work-up: Once the reaction is complete, follow the appropriate work-up procedure, which may include quenching the reaction, extraction, and purification of the product.

Safety Considerations

  • Inhalation: HCFC-123 is a volatile liquid. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.

  • Toxicity: Occupational exposure to high concentrations of HCFC-123 has been associated with hepatotoxicity.[4][5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Reactivity: Avoid contact with strong reducing agents and active metals, such as powdered aluminum or zinc, as violent reactions can occur.[3]

  • Thermal Decomposition: At high temperatures, HCFC-123 can decompose to form toxic fumes such as phosgene, hydrogen fluoride, and hydrogen chloride.[6]

Conclusion

HCFC-123 possesses a set of physical properties that make it theoretically suitable for low-temperature chemical applications. However, its documented use in the scientific literature points more towards its role as a valuable fluorinated intermediate in the synthesis of complex molecules rather than as a common solvent for cryogenic reactions. Researchers in drug development and fine chemical synthesis may find HCFC-123 to be a useful synthon for introducing the trifluoromethyl group into their target molecules. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application in the laboratory.

References

Application Notes and Protocols for 2,2-Dichloro-1,1,1-trifluoroethane as a Solvent in UV-Vis Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as a solvent for Ultraviolet-Visible (UV-Vis) spectroscopic analysis. Due to a lack of direct experimental data on its UV cutoff, this document also provides a comparative analysis with structurally similar solvents to estimate its spectroscopic working range and outlines protocols for its safe and effective use.

Introduction

This compound, also known as HCFC-123, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃.[1][2][3] It is a colorless liquid at room temperature with a boiling point of approximately 27.6 °C.[4] Historically, it has been used as a refrigerant, a cleaning solvent, and a fire suppression agent.[4] Its physical properties suggest potential as a non-polar solvent for UV-Vis spectroscopy, particularly for analytes that are soluble in halogenated hydrocarbons.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C₂HCl₂F₃[1][2][3]
Molecular Weight 152.93 g/mol [1][2]
CAS Number 306-83-2[1][2][3]
Boiling Point 27.6 °C[4]
Density ~1.46 g/cm³
Appearance Colorless liquid[5]
Solubility in Water 2.1 g/L at 25°C[4]

Estimated Spectroscopic Properties

A critical parameter for a UV-Vis solvent is its UV cutoff wavelength, the wavelength below which the solvent itself absorbs significantly and cannot be used for analysis. As of the compilation of this document, a definitive experimental UV cutoff for this compound has not been published in readily available scientific literature.

However, we can estimate its potential UV cutoff by comparing it to structurally similar halogenated ethanes.

Comparative Analysis of UV Cutoff Wavelengths for Halogenated Ethanes:

SolventChemical FormulaUV Cutoff (nm)
1,2-DichloroethaneC₂H₄Cl₂226[6]
1,1,2-TrichlorotrifluoroethaneC₂Cl₃F₃231
DichloromethaneCH₂Cl₂233
ChloroformCHCl₃245[6]
Carbon TetrachlorideCCl₄265[6]
This compound (Estimated) C₂HCl₂F₃ ~230-240

Based on the structures of similar chlorinated and fluorinated ethanes, it is reasonable to estimate that the UV cutoff for this compound would be in the range of 230-240 nm . The presence of C-Cl bonds tends to increase the UV cutoff compared to their fully fluorinated or hydrogenated counterparts.

Note: This is an estimation, and experimental verification is crucial before use in critical applications.

Potential Applications in UV-Vis Spectroscopy

Given its estimated UV cutoff and non-polar nature, HCFC-123 could be a suitable solvent for the analysis of:

  • Non-polar compounds: Analytes that are readily soluble in halogenated solvents but may have poor solubility in common non-polar solvents like hexane (B92381) or cyclohexane.

  • Fluorinated compounds: As a fluorinated solvent, it may offer unique solubility characteristics for highly fluorinated molecules, which are of increasing interest in pharmaceutical and materials science.

  • Analytes with chromophores absorbing above 240 nm: The estimated usable range would allow for the analysis of a wide variety of organic molecules and coordination compounds.

Experimental Protocol for UV-Vis Spectroscopic Analysis using HCFC-123

This protocol outlines the general steps for performing a UV-Vis analysis using this compound as a solvent.

4.1. Materials and Equipment

  • Spectroscopic grade this compound

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analyte of interest

  • Fume hood

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

4.2. Safety Precautions

  • Inhalation Hazard: HCFC-123 is volatile. All handling, solution preparation, and measurements should be performed in a well-ventilated fume hood.

  • Environmental Concerns: HCFC-123 is an ozone-depleting substance. Minimize emissions and dispose of waste according to institutional and regulatory guidelines.

  • Material Compatibility: Ensure all equipment, including pipette tips and seals, are compatible with halogenated hydrocarbons.

4.3. Procedure

  • Solvent Purity Check & Baseline Correction:

    • Fill a quartz cuvette with spectroscopic grade HCFC-123.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Use an identical cuvette filled with the same solvent as the reference.

    • Perform a baseline scan over the desired wavelength range (e.g., 200-800 nm) to ensure the solvent is free from impurities and to establish the baseline.

    • Determine the experimental UV cutoff for the specific batch of solvent being used.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a known volume of HCFC-123 in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions from the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Sample Preparation:

    • Dissolve the unknown sample in HCFC-123 to a concentration that is expected to fall within the range of the prepared standards.

  • Spectroscopic Measurement:

    • Rinse the sample cuvette with a small amount of the first standard solution and then fill the cuvette.

    • Place the cuvette in the sample holder and the reference cuvette (filled with pure solvent) in the reference holder.

    • Measure the absorbance of the standard solution at the wavelength of maximum absorbance (λmax) of the analyte.

    • Repeat the measurement for all standard solutions and the unknown sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the absorbance of the unknown sample and the equation of the calibration curve to determine the concentration of the analyte in the sample.

Visualization of Experimental Workflow and Solvent Properties

Below are diagrams illustrating the logical flow of the experimental protocol and a comparison of solvent properties.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Solvent Solvent Purity Check (HCFC-123) Baseline Baseline Correction Solvent->Baseline Standards Prepare Standard Solutions Measure_Standards Measure Absorbance of Standards Standards->Measure_Standards Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Sample->Measure_Sample Baseline->Measure_Standards Calibration Construct Calibration Curve Measure_Standards->Calibration Concentration Determine Unknown Concentration Measure_Sample->Concentration Calibration->Concentration

Caption: Workflow for UV-Vis analysis using HCFC-123.

Solvent_Comparison cluster_nonpolar Non-Polar Solvents cluster_halogenated Halogenated Solvents cluster_polar Polar Aprotic Solvents Hexane Hexane UV Cutoff: ~200 nm Cyclohexane Cyclohexane UV Cutoff: ~210 nm DCM Dichloromethane UV Cutoff: ~233 nm HCFC123 HCFC-123 (Est.) UV Cutoff: ~230-240 nm CHCl3 Chloroform UV Cutoff: ~245 nm ACN Acetonitrile UV Cutoff: ~190 nm DMSO DMSO UV Cutoff: ~268 nm

Caption: Comparison of estimated UV cutoff for HCFC-123 with other common solvents.

Conclusion

While this compound is not a conventional solvent for UV-Vis spectroscopy, its physical properties suggest it may be a viable option for specific applications, particularly for non-polar and fluorinated analytes. The major limitation is the lack of experimentally determined UV cutoff data. Researchers interested in using this solvent are strongly encouraged to first determine its UV cutoff experimentally. The protocols and comparative data provided in these notes serve as a foundational guide for the exploration of HCFC-123 as a novel solvent in spectroscopic analysis, with the critical caveat that its environmental impact and safety considerations must be diligently managed.

References

Application Note: Utilizing HCFC-123 in ¹H NMR Spectroscopy for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fluorinated organic compounds by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization in pharmaceutical and chemical research. The presence of fluorine atoms significantly influences the electronic environment of nearby protons, leading to complex coupling patterns and chemical shift perturbations. Accurate and reproducible quantification and characterization of these compounds require careful selection of NMR solvents and internal standards. This application note explores the potential utility of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as both a co-solvent and a quantitative internal standard for the ¹H NMR analysis of fluorinated molecules.

HCFC-123 offers several potential advantages in this context. Its single proton should theoretically produce a clean, well-resolved signal, and its fluorinated nature makes it structurally related to many analytes of interest, potentially improving solubility and minimizing intermolecular interaction effects that can distort spectra and affect quantification. However, as a less common NMR solvent and standard, its properties and performance must be carefully validated.

Rationale for Using HCFC-123

The ideal internal standard for quantitative ¹H NMR (qNMR) should possess the following characteristics:

  • Chemical and Thermal Stability: The standard should not react with the analyte, solvent, or trace impurities under the experimental conditions.[1]

  • Signal Simplicity and Resolution: It should exhibit a simple spectrum, preferably a singlet, in a region that does not overlap with analyte signals.

  • High Purity: The purity of the internal standard should be known and high (ideally ≥99%).

  • Good Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[1]

  • Low Volatility: A reasonably high boiling point is preferred to prevent concentration changes during sample preparation.

HCFC-123 (CF₃CHCl₂) is a non-flammable, colorless liquid at room temperature.[2] While its boiling point is relatively low (27.82 °C), it can be effectively used in sealed NMR tubes to prevent evaporation.[3][4] Its single proton is expected to produce a singlet in proton-decoupled spectra, simplifying integration. Its stability under neutral conditions is generally good, though its reactivity with strong bases or acids should be considered.

Physicochemical Properties of HCFC-123

A summary of the key physical properties of HCFC-123 is provided in Table 1. This data is essential for its handling and application in an NMR setting.

PropertyValueReference(s)
Chemical Formula C₂HCl₂F₃[5]
Molecular Weight 152.93 g/mol [5][6]
Boiling Point 27.82 °C[3][7]
Melting Point -107 °C[3][4][8]
Density 1.4638 g/cm³ at 25 °C[3]
Solubility in Water 0.21 g/100 mL at 25 °C[3]
Appearance Colorless liquid[2]

Predicted ¹H NMR Chemical Shift of HCFC-123

For comparison, the proton in chloroform (B151607) (CHCl₃) resonates at approximately 7.26 ppm in CDCl₃.[9] The trifluoromethyl group is also highly electron-withdrawing. Therefore, a reasonable starting point for searching for the HCFC-123 proton signal would be in the downfield region of the ¹H NMR spectrum. A preliminary, broad-range ¹H NMR spectrum of a dilute solution of HCFC-123 in the chosen deuterated solvent is essential to precisely determine its chemical shift before using it as an internal standard.

Experimental Protocols

Protocol for Determining the ¹H NMR Chemical Shift of HCFC-123

This protocol outlines the initial experiment to determine the exact chemical shift of HCFC-123 in various deuterated solvents.

Materials:

  • This compound (HCFC-123)

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tubes

  • Micropipettes

  • Vortex mixer

Procedure:

  • Prepare a dilute solution of HCFC-123 (approximately 1-5% v/v) in the chosen deuterated solvent (e.g., CDCl₃).

  • Transfer approximately 0.6 mL of the solution into a clean, dry NMR tube.

  • Acquire a standard ¹H NMR spectrum. It is recommended to use a wide spectral width initially to ensure the signal is captured.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Identify the singlet corresponding to the proton of HCFC-123 and record its chemical shift.

  • Repeat for other deuterated solvents to create a reference table (see Table 2 for a template).

Protocol for Quantitative ¹H NMR (qNMR) of a Fluorinated Analyte Using HCFC-123 as an Internal Standard

This protocol provides a general method for using HCFC-123 as an internal standard for the quantification of a fluorinated analyte.

Materials:

  • Fluorinated analyte of known high purity (for method validation)

  • HCFC-123 (as the internal standard)

  • Deuterated solvent in which both the analyte and HCFC-123 are soluble

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the internal standard (HCFC-123) and dissolve it in a precise volume of the deuterated solvent to prepare a stock solution of known concentration.

    • Accurately weigh a known amount of the fluorinated analyte and dissolve it in a precise volume of the deuterated solvent to prepare a stock solution of known concentration.

  • NMR Sample Preparation:

    • In a clean vial, accurately transfer a known volume of the analyte stock solution and a known volume of the HCFC-123 internal standard stock solution.

    • Vortex the mixture to ensure homogeneity.

    • Transfer approximately 0.6 mL of the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters. Key parameters to consider are:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and standard). A d1 of 30-60 seconds is often a safe starting point.

      • Pulse Angle: Use a 90° pulse for maximum signal intensity.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N without significantly distorting the lineshape.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signal of the analyte and the singlet of HCFC-123.

    • Calculate the purity or concentration of the analyte using the following formula:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where:

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the substance

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 2: Experimentally Determined ¹H NMR Chemical Shifts of HCFC-123

Deuterated SolventResidual Solvent Peak (ppm)HCFC-123 Chemical Shift (ppm)
CDCl₃7.26To be determined
Acetone-d₆2.05To be determined
DMSO-d₆2.50To be determined
CD₃OD3.31To be determined
C₆D₆7.16To be determined

Table 3: Example qNMR Data for the Purity Determination of a Fluorinated Analyte

Analyte Signal (ppm)Analyte IntegralHCFC-123 Signal (ppm)HCFC-123 IntegralCalculated Purity (%)
e.g., 4.52 (q, 2H)e.g., 1.00e.g., 6.80 (s, 1H)e.g., 0.52e.g., 99.5
...............

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and logical relationships.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve_solvent Dissolve in Deuterated Solvent weigh_analyte->dissolve_solvent weigh_is Accurately Weigh HCFC-123 (IS) weigh_is->dissolve_solvent mix Vortex to Homogenize dissolve_solvent->mix transfer Transfer to NMR Tube mix->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity/Concentration integration->calculation result Final Result calculation->result

Caption: Workflow for qNMR using HCFC-123 as an internal standard.

logical_relationship cluster_inputs Inputs cluster_method Methodology cluster_outputs Outputs cluster_result Final Determination analyte Fluorinated Analyte qnmr Quantitative ¹H NMR analyte->qnmr hcfc123 HCFC-123 (IS) hcfc123->qnmr solvent Deuterated Solvent solvent->qnmr spectrum ¹H NMR Spectrum qnmr->spectrum integrals Signal Integrals spectrum->integrals purity Analyte Purity / Concentration integrals->purity

Caption: Logical relationship for purity determination via ¹H qNMR.

Conclusion and Recommendations

HCFC-123 presents a promising, albeit unconventional, candidate for use as an internal standard and co-solvent in the ¹H NMR analysis of fluorinated compounds. Its simple proton signal and fluorinated structure are advantageous. However, due to the lack of established data on its ¹H NMR chemical shift, initial validation is a critical and mandatory step. Researchers are strongly advised to perform the preliminary experiments outlined in this note to determine its precise chemical shift in the desired deuterated solvent and to verify its stability and non-reactivity with the analyte of interest. With proper validation, HCFC-123 could become a valuable tool for the accurate and efficient NMR analysis of fluorinated molecules.

References

Application Notes and Protocols for 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) as a Precision Instrument Cleaning Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1,1,1-trifluoroethane (B1218200), also known as HCFC-123, has been utilized as a cleaning solvent for precision instruments in various industries, including electronics and metal cleaning.[1] Its application stems from its properties as a volatile, non-combustible liquid capable of dissolving a range of contaminants.[1] However, it is crucial to note that HCFC-123 is an ozone-depleting substance and its use is being phased out under the Montreal Protocol.[2][3] These protocols are provided for situations where its use is still deemed necessary and permissible by local regulations.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound (HCFC-123) relevant to its application as a cleaning solvent.

PropertyValue
Chemical Formula C2HCl2F3
Molecular Weight 152.93 g/mol [3][4]
Boiling Point 27.6 °C (81.7 °F)[3][5]
Melting Point -107 °C (-161 °F)[3][5]
Density (liquid) 1.46 g/cm³ at 25 °C[3]
Vapor Pressure 89.3 kPa at 25 °C[3]
Water Solubility 0.39%[3]
Ozone Depletion Potential (ODP) 0.012 - 0.02[1][3]
Global Warming Potential (GWP) 76[3]

Experimental Protocols

Safety Precautions and Handling

Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or chemical splash goggles.

    • Wear appropriate chemical-resistant gloves (e.g., neoprene, nitrile).

    • A lab coat or other protective clothing is recommended.

    • In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Ventilation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to keep exposure below occupational limits.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

    • Keep containers tightly closed.

  • Spill and Leak Procedures:

    • In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow emergency procedures.

Cleaning Protocol: Vapor Degreasing

Vapor degreasing is a highly effective method for cleaning precision instruments with complex geometries.

Equipment:

  • Vapor Degreaser Unit

  • Basket for holding instruments

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation: Ensure the vapor degreaser is clean and in good working order. Fill the boiling sump with HCFC-123 to the recommended level. Turn on the heating element for the boiling sump and the cooling coils.

  • Basket Loading: Place the precision instruments to be cleaned in the basket, ensuring they are arranged to allow for proper drainage and vapor contact with all surfaces.

  • Vapor Cleaning: Slowly lower the basket of instruments into the vapor zone above the boiling sump. The hot solvent vapor will condense on the cooler instruments, dissolving contaminants. This condensate then drips back into the boiling sump.

  • Rinse (Optional): For heavily soiled instruments, a rinse in the clean solvent sump can be performed after the initial vapor cleaning.

  • Final Vapor Rinse and Drying: Raise the basket back into the vapor zone for a final rinse with pure, condensed solvent vapor. Hold the basket in this zone until the instruments reach the temperature of the vapor and condensation ceases.

  • Removal and Cooling: Slowly raise the basket out of the vapor degreaser and allow the instruments to cool and dry completely before handling.

Cleaning Validation Protocol

This protocol ensures that the cleaning process effectively removes contaminants to a predetermined acceptable level.

Objective: To provide documented evidence that the cleaning procedure consistently removes residues of contaminants from the precision instruments.

Procedure:

  • Worst-Case Selection: Identify the most difficult-to-clean instrument (e.g., complex geometry, material type) and the most challenging contaminant to remove.

  • Sampling Method Selection:

    • Swab Sampling: For accessible surfaces, use a low-lint swab wetted with a suitable solvent (e.g., isopropanol) to swab a defined area. This is often the preferred method by regulatory bodies.

    • Rinse Sampling: For internal surfaces or complex geometries where swabbing is not feasible, a final rinse with a known volume of solvent can be collected for analysis.

  • Analytical Method: Utilize a validated analytical method with sufficient sensitivity to detect trace residues (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)).

  • Acceptance Criteria: Establish scientifically justified acceptance limits for the amount of residual contaminant. A common approach is to limit the residue to not more than 10 parts per million (ppm) of the contaminant in the subsequent product or a visually clean standard.[6]

  • Execution:

    • Perform the cleaning procedure as described in the protocol.

    • Collect samples using the chosen method immediately after cleaning.

    • Analyze the samples using the validated analytical method.

    • Compare the results to the established acceptance criteria.

Material Compatibility

It is essential to ensure that this compound is compatible with the materials of the precision instruments being cleaned. Incompatible materials can be damaged by the solvent.

MaterialCompatibility
Metals
Stainless SteelExcellent
AluminumGood (Anodized recommended)
Copper, Brass, BronzeFair (May tarnish)
Zinc, Galvanized SteelPoor (Reactive)
Plastics
Polytetrafluoroethylene (PTFE)Excellent
Polyethylene (PE), Polypropylene (PP)Good
Polyvinyl Chloride (PVC)Fair to Poor (May swell or soften)
Acrylonitrile Butadiene Styrene (ABS)Poor (May be attacked)
Elastomers
Fluoroelastomers (e.g., Viton™)Excellent
Buna-N (Nitrile)Fair to Poor (May swell)
NeoprenePoor (Significant swelling)
SiliconePoor (Significant swelling)

Note: This table provides general guidance. It is strongly recommended to perform specific compatibility testing with the actual materials of the instruments under the intended operating conditions.

Waste Disposal

Due to its ozone-depleting nature, the disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations.

  • Spent Solvent: Spent HCFC-123 should be collected in a designated, labeled, and sealed container. It must be disposed of as hazardous waste through a licensed disposal facility.

  • Contaminated Materials: Any materials that have come into contact with HCFC-123 (e.g., wipes, gloves, absorbent material) should also be collected and disposed of as hazardous waste.

  • Recycling and Reclamation: In some cases, it may be possible to send spent solvent to a reclamation facility to be purified and reused.[7]

Diagrams

Cleaning_Protocol_Workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_post Post-Cleaning prep Prepare Vapor Degreaser (Fill with HCFC-123) load Load Instruments into Basket prep->load vapor_clean Vapor Cleaning load->vapor_clean rinse Rinse in Clean Sump (Optional) vapor_clean->rinse final_rinse Final Vapor Rinse & Drying vapor_clean->final_rinse rinse->final_rinse remove Remove Basket final_rinse->remove cool Cool & Dry Instruments remove->cool

Caption: Vapor Degreasing Workflow for Precision Instruments.

Cleaning_Validation_Logic cluster_setup Validation Setup cluster_execution Execution & Evaluation cluster_outcome Outcome worst_case Identify Worst-Case (Instrument & Contaminant) sampling Select Sampling Method (Swab or Rinse) worst_case->sampling analysis Validate Analytical Method (e.g., HPLC, GC) sampling->analysis acceptance Establish Acceptance Criteria analysis->acceptance perform_cleaning Perform Cleaning Protocol acceptance->perform_cleaning collect_samples Collect Samples perform_cleaning->collect_samples analyze_samples Analyze Samples collect_samples->analyze_samples compare Compare Results to Criteria analyze_samples->compare decision Pass? compare->decision pass Validation Successful decision->pass Yes fail Validation Failed (Investigate & Repeat) decision->fail No

Caption: Logical Flow for Cleaning Validation Protocol.

References

Application Notes and Protocols for Enzymatic Reactions in 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-aqueous media in enzymatic reactions offers significant advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and the potential for novel catalytic activities. Among the diverse range of organic solvents, fluorinated hydrocarbons present a unique set of properties, such as high gas solubility and distinct phase behavior, making them intriguing candidates for biocatalysis. 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) is a hydrochlorofluorocarbon with non-polar characteristics. While extensive research into its use as a medium for enzymatic reactions is not widely available, its properties suggest potential applications in this area.

These application notes provide a generalized framework and protocols for researchers interested in exploring the use of HCFC-123 as a non-polar medium for enzymatic reactions, with a focus on lipases as a model enzyme class. The protocols are based on established methodologies for biocatalysis in non-conventional media.

Key Considerations for Using HCFC-123 in Biocatalysis

  • Enzyme Choice: Lipases are a robust class of enzymes known for their activity in non-aqueous environments and are a good starting point for screening. Other potential candidates include proteases, esterases, and some oxidoreductases.

  • Water Activity: The amount of water present in the non-aqueous system is critical for enzyme activity. Enzymes require a thin layer of water to maintain their catalytically active conformation. The optimal water activity (a_w_) must be determined empirically for each enzyme-solvent system.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and facilitate its recovery and reuse.

  • Substrate and Product Solubility: The solubility of substrates and products in HCFC-123 will influence reaction kinetics and downstream processing.

  • Safety and Environmental Concerns: HCFC-123 is a volatile compound with specific handling requirements. It is also an ozone-depleting substance, and its use is regulated. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation: Hypothetical Screening of Lipase (B570770) Activity

As empirical data for enzymatic reactions in HCFC-123 is limited, the following table presents a hypothetical summary of results from a preliminary screening of different lipases in HCFC-123 compared to a conventional non-polar solvent, hexane (B92381). This table is for illustrative purposes to guide researchers on how to structure their experimental data.

Enzyme SourceImmobilization SupportRelative Activity in Hexane (%)Relative Activity in HCFC-123 (%)Enantiomeric Excess (ee, %) in HCFC-123
Candida antarctica Lipase B (CALB)Macroporous Acrylic Resin100125>99%
Rhizomucor miehei Lipase (RML)Lewatit VP OC 16001009592%
Pseudomonas cepacia Lipase (PCL)Celite10011095%
Candida rugosa Lipase (CRL)None (Free)1006078%

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Screening Lipase-Catalyzed Esterification in HCFC-123

This protocol describes a general method for screening the activity of various lipases in the esterification of a model acid and alcohol in HCFC-123.

Materials:

  • Lipases (e.g., CALB, RML, PCL, CRL), either free or immobilized.

  • HCFC-123 (reagent grade, anhydrous).

  • Hexane (reagent grade, anhydrous, as a control solvent).

  • Model substrates: e.g., (R,S)-1-phenylethanol and vinyl acetate.

  • Internal standard for GC analysis (e.g., decane).

  • Molecular sieves (3Å, activated).

  • Glass vials with screw caps (B75204) and PTFE septa.

  • Orbital shaker incubator.

  • Gas chromatograph (GC) with a chiral column.

Procedure:

  • Solvent Preparation: Add activated molecular sieves to HCFC-123 and hexane to ensure anhydrous conditions.

  • Reaction Setup:

    • In a 4 mL glass vial, add 10 mg of the lipase (free or immobilized).

    • Add 1 mL of the anhydrous solvent (HCFC-123 or hexane).

    • Add 0.1 mmol of (R,S)-1-phenylethanol.

    • Add 0.2 mmol of vinyl acetate.

    • Add a suitable amount of internal standard.

  • Reaction Incubation:

    • Securely cap the vials.

    • Place the vials in an orbital shaker incubator set at 40°C and 200 rpm.

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot with an appropriate solvent (e.g., hexane) before GC analysis.

  • Analysis:

    • Analyze the samples by chiral GC to determine the conversion of the substrate and the enantiomeric excess of the product.

    • Calculate the initial reaction rate and the final conversion.

Protocol 2: Determination of Optimal Water Activity (a_w_)

This protocol outlines a method to determine the optimal water activity for a specific lipase in HCFC-123.

Materials:

  • Selected lipase (e.g., immobilized CALB).

  • HCFC-123 (anhydrous).

  • Saturated salt solutions to create environments of known water activity (e.g., LiCl for a_w_ = 0.11, MgCl₂ for a_w_ = 0.33, etc.).

  • Desiccators.

  • The same substrates as in Protocol 1.

Procedure:

  • Enzyme Equilibration:

    • Place a known amount of the immobilized lipase in a small, open container.

    • Place this container inside a desiccator containing a specific saturated salt solution.

    • Allow the enzyme to equilibrate for at least 48 hours to achieve the desired water activity.

  • Reaction Setup:

    • Prepare reaction mixtures as described in Protocol 1, using the equilibrated enzyme.

    • It is crucial to use anhydrous HCFC-123 to ensure the only significant source of water is that associated with the enzyme.

  • Reaction and Analysis:

    • Follow the incubation and analysis steps as outlined in Protocol 1.

  • Data Interpretation:

    • Plot the initial reaction rate against the water activity to determine the optimal a_w_ for the enzymatic reaction in HCFC-123.

Visualizations

Experimental_Workflow_for_Enzyme_Screening cluster_reaction Reaction cluster_analysis Analysis prep_solvent Prepare Anhydrous HCFC-123 & Control setup_reaction Set up Reactions in Vials: Enzyme + Solvent + Substrates prep_solvent->setup_reaction prep_enzyme Prepare Lipase Samples (Free & Immobilized) prep_enzyme->setup_reaction incubation Incubate at Controlled Temperature & Shaking setup_reaction->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling gc_analysis Chiral GC Analysis sampling->gc_analysis data_proc Calculate Conversion & Enantiomeric Excess gc_analysis->data_proc

Caption: Workflow for screening enzyme activity in HCFC-123.

Logical_Relationship_Water_Activity cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes water_activity Water Activity (a_w) enzyme_structure Enzyme Conformation water_activity->enzyme_structure maintains solvent_properties Solvent Properties (Polarity, etc.) solvent_properties->enzyme_structure influences enzyme_activity Enzyme Activity enzyme_structure->enzyme_activity determines enzyme_stability Enzyme Stability enzyme_structure->enzyme_stability determines enantioselectivity Enantioselectivity enzyme_structure->enantioselectivity determines

Caption: Factors influencing enzyme performance in non-aqueous media.

Conclusion

While this compound (HCFC-123) is not yet an established medium for industrial biocatalysis, its properties as a non-polar solvent warrant investigation. The protocols and considerations outlined in these application notes provide a starting point for researchers to systematically evaluate its potential. By carefully controlling experimental parameters, particularly water activity, and selecting appropriate enzymes, it may be possible to develop novel and efficient biocatalytic systems in this and other fluorinated solvents. Further research is encouraged to build a more comprehensive understanding of enzyme behavior in this unique chemical environment.

Application Notes and Protocols: The Role of HCFC-123 as a Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) is a hydrochlorofluorocarbon that has found a niche in the pharmaceutical industry primarily as a key starting material for the synthesis of trifluoroacetic acid (TFA) and its derivatives.[1][2][3][4] While not a direct building block for complex molecular scaffolds in the same vein as other synthons, its role as a precursor to TFA makes it an important compound in pharmaceutical development. Trifluoroacetic acid is an essential reagent in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development for creating peptide-based therapeutics. This document provides an overview of the synthetic pathways involving HCFC-123 and detailed protocols for its conversion and subsequent use in pharmaceutical applications.

Application 1: Synthesis of Trifluoroacetyl Chloride (TFAC) from HCFC-123

Trifluoroacetyl chloride (TFAC) is a valuable intermediate that can be readily converted to trifluoroacetic acid or used as a trifluoroacetylating agent. The primary industrial route to TFAC involves the oxidation of HCFC-123.

Reaction Scheme:

References

Application Notes and Protocols for Reactions Utilizing Low-Boiling-Point Solvents: A Focus on HCFC-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions in low-boiling-point solvents, with a specific focus on 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). Due to its low boiling point, chemical inertness, and unique solvency properties, HCFC-123 presents potential applications in specialized chemical syntheses. However, its use as a reaction solvent is not widely documented in peer-reviewed literature, making it essential for researchers to proceed with a thorough understanding of its properties and the required experimental setups. These notes offer a comprehensive guide to the safe and effective use of HCFC-123 and similar low-boiling-point solvents in a research and development setting.

Introduction to HCFC-123 as a Potential Reaction Solvent

HCFC-123 is a hydrochlorofluorocarbon that is a colorless liquid at room temperature with a boiling point of 27.6°C.[1][2] It is primarily known for its use as a refrigerant, a cleaning solvent, and a fire suppression agent.[2][3] Its properties, such as non-flammability and distinct solubility characteristics, suggest its potential as a solvent in organic synthesis for reactions requiring inert conditions and easy solvent removal. However, it is crucial to note that HCFC-123 is an ozone-depleting substance and is subject to phase-out under the Montreal Protocol, limiting its long-term industrial applicability but not precluding its use in laboratory research where small quantities are handled with appropriate containment.[2]

Key Considerations:

  • Low Boiling Point: Requires specialized equipment to prevent solvent loss and ensure controlled reaction conditions.

  • Health and Safety: HCFC-123 has specific occupational exposure limits and can be harmful if inhaled or if it comes into contact with the eyes.[1] Proper personal protective equipment (PPE) and ventilation are mandatory.

  • Environmental Regulations: Researchers must adhere to local and international regulations regarding the use and disposal of ozone-depleting substances.

Physical and Chemical Properties of HCFC-123

A thorough understanding of the physicochemical properties of HCFC-123 is essential for its use as a reaction solvent. The following table summarizes its key properties.

PropertyValue
Chemical Formula C₂HCl₂F₃
Molecular Weight 152.93 g/mol [1]
Boiling Point 27.6 °C[1][2]
Melting Point -107 °C
Density 1.46 g/cm³ at 25°C
Vapor Pressure 89.3 kPa at 25°C[1]
Solubility in Water 2.1 g/L at 25°C[1]
Odor Slight ethereal odor[1]
Appearance Clear, colorless liquid[1]

Experimental Setup for Reactions in Low-Boiling-Point Solvents

Conducting reactions in a low-boiling-point solvent like HCFC-123 necessitates a closed system to prevent solvent evaporation and ensure the safety of the researcher. A standard reflux apparatus is generally unsuitable without significant modification.

Key Equipment:

  • Sealed Reaction Vessel: A pressure-rated glass reactor or a thick-walled, sealed tube (e.g., a Schlenk tube or a Carius tube) is recommended.

  • Low-Temperature Condenser: A condenser cooled with a circulating refrigerated fluid (cryostat) set to a temperature significantly below the solvent's boiling point (e.g., -10°C to -20°C for HCFC-123) is essential. A standard water-cooled condenser will be ineffective.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture and oxygen.

  • Temperature Control: A reliable heating and cooling system, such as a cryostat with a heating function or a cooling bath with a separate heater, is required for precise temperature control of the reaction mixture.

  • Pressure Monitoring: A pressure gauge or manometer should be included in the setup to monitor the internal pressure of the reaction vessel.

Below is a diagram illustrating a typical experimental workflow for a reaction using a low-boiling-point solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start dry_glassware Dry Glassware (Oven/Flame) start->dry_glassware assemble Assemble Sealed Reaction Vessel dry_glassware->assemble inert Purge with Inert Gas assemble->inert add_reagents Add Reactants and Solvent (HCFC-123) inert->add_reagents cool_condenser Cool Condenser (< 0°C) add_reagents->cool_condenser set_temp Set Reaction Temperature cool_condenser->set_temp run_reaction Run Reaction & Monitor (Time, Pressure) set_temp->run_reaction cool_down Cool Reaction to Room Temperature run_reaction->cool_down quench Quench Reaction (if necessary) cool_down->quench evaporate Solvent Removal (Cold Trap/Rotovap) quench->evaporate isolate Isolate Product evaporate->isolate end End isolate->end

Fig. 1: Experimental workflow for reactions in low-boiling-point solvents.

Detailed Experimental Protocol: A General Template

Objective: To perform a generic reaction (e.g., a substitution or addition reaction) in HCFC-123 under controlled conditions.

Materials:

  • Reactant A

  • Reactant B

  • HCFC-123 (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (if required)

  • Drying agent (e.g., MgSO₄)

Equipment:

  • Oven-dried, two-necked, round-bottom flask or a pressure-rated glass reactor

  • Septa and needles

  • Low-temperature condenser with a circulating chiller

  • Stir plate and magnetic stir bar

  • Thermometer or thermocouple

  • Inert gas line with bubbler

  • Schlenk line (optional, but recommended)

  • Rotary evaporator with a cold trap

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven at >100°C overnight and allowed to cool under a stream of inert gas.

    • Assemble the reaction apparatus (flask, condenser, stir bar, thermometer) and ensure all joints are well-sealed.

    • Purge the entire system with inert gas for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Setup:

    • To the reaction vessel, add Reactant A (solid or liquid) under a positive flow of inert gas.

    • Add the magnetic stir bar.

    • Cool the reaction vessel to a suitable temperature (e.g., 0°C or lower) using an external cooling bath.

    • Start the circulating chiller for the condenser, setting the temperature to at least 20-30°C below the boiling point of HCFC-123 (e.g., -10°C).

    • Transfer the desired volume of anhydrous HCFC-123 to the reaction vessel via a cannula or a syringe.

    • Begin stirring the mixture.

    • Slowly add Reactant B to the stirred solution. The addition can be done via a syringe pump for liquids or in portions for solids.

    • Once the addition is complete, bring the reaction mixture to the desired reaction temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots at regular intervals for analysis (e.g., TLC, GC-MS, or NMR). Be mindful of maintaining the inert atmosphere and system integrity when taking samples.

    • Monitor the internal pressure of the vessel. A significant increase in pressure may indicate a runaway reaction or gas evolution.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature or below.

    • If necessary, quench the reaction by the slow addition of a suitable quenching solution at a low temperature.

    • Transfer the reaction mixture to a separatory funnel for extraction if an aqueous work-up is required.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, ensure the rotary evaporator is equipped with a high-efficiency condenser and a cold trap to capture the volatile HCFC-123.

    • Purify the crude product by appropriate methods (e.g., column chromatography, recrystallization, or distillation).

Safety and Handling Protocols

Working with HCFC-123 requires strict adherence to safety protocols due to its potential health effects and its physical properties.

  • Ventilation: All work with HCFC-123 must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

    • Gloves: Use appropriate chemical-resistant gloves. Consult a glove compatibility chart for HCFC-123.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Inhalation: Avoid inhaling vapors. The occupational exposure limit should be strictly observed. In case of a significant leak, evacuate the area and use appropriate respiratory protection if re-entry is necessary.

  • Storage: Store HCFC-123 in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed.

  • Disposal: Dispose of HCFC-123 and any contaminated materials in accordance with local, state, and federal regulations for hazardous and ozone-depleting substances.

The logical relationship for ensuring safety during these experiments is depicted below.

G cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Procedure assess_hazards Assess Chemical and Procedural Hazards review_sds Review Safety Data Sheet (SDS) assess_hazards->review_sds fume_hood Work in Fume Hood review_sds->fume_hood ppe Wear Appropriate PPE fume_hood->ppe closed_system Use Sealed/Closed System ppe->closed_system monitor Monitor Reaction (Temp, Pressure) closed_system->monitor waste Proper Waste Disposal monitor->waste safe_outcome safe_outcome waste->safe_outcome Safe Experimental Outcome

Fig. 2: Logical flow for ensuring safety in handling HCFC-123.

Data Presentation: Comparative Properties of Low-Boiling-Point Solvents

To aid in the selection of an appropriate solvent, the table below compares the physical properties of HCFC-123 with other common low-boiling-point solvents.

SolventBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)
HCFC-123 27.61.46Low (Not widely reported)
Dichloromethane 39.61.339.1
Diethyl Ether 34.60.714.3
Pentane 36.10.631.8
Acetone 56.00.7921.0

This data allows for a comparative assessment when choosing a solvent for a particular application, weighing factors such as boiling point for ease of removal against polarity for reactant solubility.

Conclusion

HCFC-123 presents a unique set of properties that may be advantageous for specific chemical reactions, particularly those requiring a low-boiling, inert medium. However, the lack of established synthetic protocols in the literature necessitates a cautious and well-informed approach. By using the appropriate sealed-system equipment, adhering to stringent safety protocols, and considering the environmental regulations, researchers can explore the potential of HCFC-123 as a specialty solvent. The general protocols and data provided herein serve as a foundational guide for scientists and professionals in the field of drug development and chemical research to safely and effectively work with this and other low-boiling-point solvents.

References

Application Notes and Protocols for Laboratory-Scale Fire Suppression Studies of HCFC-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotrifluoroethane (HCFC-123) is a hydrochlorofluorocarbon that has been utilized as a fire suppression agent, notably as a replacement for Halon 1211 in streaming applications.[1] Understanding its fire suppression mechanisms is crucial for evaluating its effectiveness and for the development of new fire suppression technologies. In a laboratory setting, the fire suppression capabilities of HCFC-123 are primarily attributed to its chemical interference with the combustion chain reactions, a process known as chemical inhibition.[1][2] This document provides detailed application notes on the fire suppression mechanisms of HCFC-123 and protocols for its laboratory-scale evaluation.

Fire Suppression Mechanisms of HCFC-123

The primary fire suppression mechanism of HCFC-123 is chemical inhibition, which is significantly more impactful than its physical effects (cooling and dilution).[3][4] The presence of chlorine in the HCFC-123 molecule is central to its high fire suppression efficiency.[5]

Chemical Inhibition Pathway

The chemical inhibition of combustion by HCFC-123 is predominantly driven by a catalytic cycle involving chlorine radicals. This cycle interferes with the elementary reactions that sustain a flame, primarily by scavenging key radicals such as hydrogen (H), hydroxyl (OH), and oxygen (O) atoms. The key reactions in the chlorine inhibition cycle are:

  • H + HCl ⇌ H₂ + Cl

  • OH + HCl ⇌ H₂O + Cl

  • Cl + CH₄ ⇌ HCl + CH₃

  • Cl + HCO ⇌ HCl + CO

  • Cl + CH₂O ⇌ HCl + HCO [1][2][5]

This cycle effectively removes highly reactive radicals from the flame and replaces them with less reactive chlorine radicals, thus slowing down the combustion process and leading to flame extinguishment. The inhibition effect of the chlorine reactions is greater than that of the fluorine reactions.[5]

A simplified representation of this chemical inhibition pathway is illustrated in the following diagram:

G cluster_combustion Combustion Chain Branching cluster_inhibition HCFC-123 Inhibition Cycle H H OH OH Cl Cl H->Cl Scavenging O O OH->Cl Scavenging HCFC123 HCFC-123 (CF₃CHCl₂) HCFC123->Cl Decomposition HCl HCl Cl->HCl + H, OH, CH₄, HCO, CH₂O HCl->Cl + H, OH G cluster_apparatus Cup Burner Apparatus cluster_gas_flow Gas Flow Control Chimney Chimney Cup Cup Diffuser Diffuser Flame Flame Air Air MFC_Air Mass Flow Controller (Air) Air->MFC_Air HCFC123 HCFC-123 MFC_HCFC123 Mass Flow Controller (HCFC-123) HCFC123->MFC_HCFC123 Mixer Mixer MFC_Air->Mixer MFC_HCFC123->Mixer Mixer->Diffuser Air + HCFC-123 Mixture Fuel Fuel Fuel->Cup Fuel Supply

References

Application Notes and Protocols for the Use of 2,2-Dichloro-1,1,1-trifluoroethane in the Synthesis of Fluorinated Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1,1,1-trifluoroethane (B1218200), also known as HCFC-123, is a hydrochlorofluorocarbon that has historically been used as a refrigerant and fire suppressant.[1] While its production and use are being phased out under the Montreal Protocol due to its ozone-depleting potential, HCFC-123 presents itself as a valuable and underutilized C2 building block in the synthesis of fluorinated organic molecules. Its unique combination of a trifluoromethyl group and two chlorine atoms on the adjacent carbon makes it a precursor for the generation of reactive intermediates, particularly carbenes, which can be employed in the construction of complex fluorinated structures.

These application notes provide an overview of the synthetic utility of HCFC-123, focusing on its application in the synthesis of fluorinated propanes and propenes. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in a research and development setting.

Application: Precursor to Dichlorotrifluoroethylidene for the Synthesis of Fluorinated Propane and Propene Derivatives

A primary synthetic application of this compound is its use as a precursor to the carbene intermediate, dichlorotrifluoroethylidene (CF₃-C-Cl). This highly reactive species can be generated in situ and subsequently trapped with appropriate reagents to yield more complex fluorinated molecules. A notable example is the synthesis of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db) and 2-chloro-1,1,1-trifluoropropene (HCFO-1233xf), which are valuable intermediates for the production of next-generation refrigerants and other fluorochemicals.[2]

The generation of dichlorotrifluoroethylidene from HCFC-123 can be achieved through two primary methods: a liquid-phase reaction mediated by a base and a phase-transfer catalyst, or a gas-phase pyrolysis at high temperatures.[2]

Method 1: Liquid-Phase Carbene Generation via Phase-Transfer Catalysis

In this method, HCFC-123 is treated with a strong base in a two-phase system, and a phase-transfer catalyst is employed to facilitate the reaction between the aqueous base and the organic substrate. The carbene, once formed, can react with a suitable trapping agent. For instance, reaction with methyl chloride can lead to the formation of 2,3-dichloro-1,1,1-trifluoropropane.[2]

Method 2: Gas-Phase Carbene Generation via Pyrolysis

High-temperature pyrolysis of HCFC-123 can also generate the dichlorotrifluoroethylidene intermediate. This gas-phase reaction is typically carried out in a flow reactor and can be a continuous process. The resulting carbene can then react with other species present in the gas stream or rearrange to form unsaturated products like 2-chloro-1,1,1-trifluoropropene.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of fluorinated molecules from this compound, based on representative examples.

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)CAS Number
This compound (HCFC-123)C₂HCl₂F₃152.9327.6306-83-2
2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db)C₃H₃Cl₂F₃166.95Not readily available338-75-0
2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf)C₃H₂ClF₃130.5015-16102776-33-6

Table 2: Representative Reaction Conditions and Yields

MethodProductReactantsKey ConditionsReported Yield
Liquid-Phase (Phase-Transfer Catalysis)2,3-Dichloro-1,1,1-trifluoropropaneHCFC-123, Methyl Chloride, Strong Base, Phase-Transfer CatalystBiphasic system, ambient to moderate temperatureYields are process-dependent and require optimization.
Gas-Phase (Pyrolysis)2-Chloro-1,1,1-trifluoropropeneHCFC-123High temperature (e.g., 300-500 °C), flow reactorYields are sensitive to temperature, residence time, and reactor design.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-1,1,1-trifluoropropane via Liquid-Phase Phase-Transfer Catalysis

This protocol is a representative procedure based on the principles of phase-transfer catalysis for carbene generation from HCFC-123.

Materials:

  • This compound (HCFC-123)

  • Methyl chloride (or other suitable carbene trap)

  • 50% Aqueous Sodium Hydroxide (B78521)

  • Tetrabutylammonium (B224687) bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet adapter. The outlet of the condenser should be connected to a bubbler to monitor gas flow.

  • Reagent Charging: To the flask, add this compound (15.3 g, 0.1 mol), dichloromethane (50 mL), and tetrabutylammonium bromide (1.61 g, 5 mol%).

  • Initiation of Reaction: Begin vigorous stirring to ensure efficient mixing of the organic and aqueous phases. Slowly add 50% aqueous sodium hydroxide (20 mL) to the reaction mixture.

  • Addition of Carbene Trap: Introduce methyl chloride gas into the reaction mixture via the gas inlet at a slow and steady rate. The reaction is exothermic; maintain the temperature between 25-30 °C using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots taken from the organic layer. The disappearance of the HCFC-123 peak and the appearance of the product peak will indicate reaction progression.

  • Work-up: Once the reaction is complete (typically after 4-6 hours), stop the flow of methyl chloride and cease stirring. Carefully transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extraction and Drying: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification and Characterization: Purify the crude product by fractional distillation to obtain 2,3-dichloro-1,1,1-trifluoropropane. Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • This compound is a volatile liquid and should be handled in a well-ventilated fume hood.[3][4]

  • Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl chloride is a flammable and toxic gas. Handle with extreme care in a well-ventilated area, away from ignition sources.

  • The reaction can be exothermic. Ensure proper temperature control.

Protocol 2: Synthesis of 2-Chloro-1,1,1-trifluoropropene via Gas-Phase Pyrolysis

This protocol describes a general procedure for the gas-phase pyrolysis of HCFC-123.

Materials:

  • This compound (HCFC-123)

  • Inert gas (e.g., Nitrogen or Argon)

  • Tube furnace

  • Quartz or suitable metal alloy reactor tube

  • Gas flow controllers

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas chromatograph (GC) for online or offline analysis

Procedure:

  • System Setup: Assemble the pyrolysis apparatus, consisting of a gas delivery system, a heated reactor tube packed with an inert material (e.g., quartz chips) placed inside a tube furnace, and a cold trap to collect the products.

  • Inerting the System: Purge the entire system with an inert gas (nitrogen or argon) for at least 30 minutes to remove any air.

  • Pyrolysis Reaction: Heat the tube furnace to the desired temperature (e.g., 400 °C). Using a syringe pump or a similar delivery system, introduce a controlled flow of this compound into a heated zone where it vaporizes and is carried into the reactor by a stream of inert gas.

  • Product Collection: The gas stream exiting the reactor is passed through a cold trap cooled with a dry ice/acetone bath to condense the products.

  • Reaction Monitoring and Analysis: The composition of the product mixture can be analyzed by GC, either by online sampling of the gas stream or by analyzing the condensed liquid from the cold trap.

  • Purification: The collected crude product, primarily 2-chloro-1,1,1-trifluoropropene, can be purified by fractional distillation.

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry).

Safety Precautions:

  • Pyrolysis reactions are conducted at high temperatures and should be performed with appropriate shielding and safety measures.

  • The products of pyrolysis may be toxic and/or flammable. Ensure the system is well-ventilated and that any off-gases are properly scrubbed or vented.

  • Handle HCFC-123 in a well-ventilated fume hood.[3][4]

Signaling Pathways and Workflow Diagrams

Below are diagrams created using the DOT language to visualize the synthetic pathways and experimental workflows.

Synthesis_Pathway HCFC123 This compound (HCFC-123) Carbene Dichlorotrifluoroethylidene (Carbene Intermediate) HCFC123->Carbene Base, PTC or Pyrolysis Product1 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) Carbene->Product1 + CH3Cl Product2 2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf) Carbene->Product2 Rearrangement

Caption: Synthetic pathways from HCFC-123.

Liquid_Phase_Workflow cluster_0 Reaction cluster_1 Work-up & Purification a Charge Reactants: HCFC-123, Solvent, PTC b Add Base and Carbene Trap a->b c Monitor Reaction by GC b->c d Phase Separation c->d Reaction Complete e Extraction and Drying d->e f Solvent Removal e->f g Fractional Distillation f->g h Characterization (NMR, MS) g->h Purified Product

Caption: Liquid-phase synthesis workflow.

Gas_Phase_Workflow cluster_0 Pyrolysis cluster_1 Purification & Analysis a Vaporize HCFC-123 with Inert Gas b Pass through Heated Reactor a->b c Condense Products in Cold Trap b->c d Analyze Crude Product by GC c->d e Fractional Distillation d->e f Characterization (NMR, MS) e->f Purified Product

Caption: Gas-phase synthesis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123). The following sections address common issues related to the removal of acidic impurities from this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased acidity in HCFC-123 stock Thermal decomposition, exposure to moisture, or reaction with incompatible materials.Purify the HCFC-123 using either the Aqueous Base Wash or the Activated Alumina (B75360) Adsorption protocol outlined below. Ensure proper storage in a cool, dry, dark place in a chemically resistant container.
Inconsistent experimental results Presence of acidic impurities interfering with reactions or analytical measurements.Test the acidity of the HCFC-123 using the Acidity Determination protocol. If acidic, purify before use.
Corrosion of equipment Reaction of acidic impurities (e.g., HCl, HF) with metallic components of your apparatus.Immediately cease use of the contaminated HCFC-123. Purify the solvent and inspect equipment for damage. Consider using equipment made of more resistant materials if this is a recurring issue.
Purification method is ineffective The chosen method is not suitable for the type or concentration of impurity, or the procedure was not followed correctly.Review the experimental protocols. For high levels of acidity, an aqueous wash may be more effective. For trace amounts, activated alumina is often sufficient. Ensure all steps are followed precisely.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in this compound (HCFC-123)?

A1: The most common acidic impurities in HCFC-123 are hydrochloric acid (HCl) and hydrofluoric acid (HF). These can form due to thermal decomposition, particularly in the presence of metals like aluminum, iron, and copper, or through hydrolysis if the compound is exposed to moisture.[1][2]

Q2: How can I test for the presence of acidic impurities?

A2: The acidity of HCFC-123 can be determined by measuring its Total Acid Number (TAN) using a titrimetric method, such as a modified version of ASTM D974.[1][2] This involves titrating a sample of the solvent with a standardized solution of potassium hydroxide (B78521) (KOH) to a colorimetric endpoint. A detailed protocol is provided in this guide.

Q3: What are the primary methods for removing acidic impurities from HCFC-123?

A3: The two primary methods are:

  • Aqueous Base Wash (Wet Scrubbing): This involves washing the HCFC-123 with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize and extract the acidic impurities.[3]

  • Solid Adsorbent Treatment: This method involves passing the HCFC-123 through a column packed with a solid adsorbent, such as activated alumina, which physically adsorbs the acidic molecules.[4]

Q4: Which purification method should I choose?

A4: The choice of method depends on the level of contamination and the required purity.

  • Aqueous Base Wash is generally more effective for removing higher concentrations of acidic impurities.

  • Solid Adsorbent Treatment is often preferred for removing trace amounts of acids and for applications where the introduction of water must be avoided.

Q5: How should I store purified HCFC-123 to prevent the recurrence of acidic impurities?

A5: Store purified HCFC-123 in a clean, dry, and inert container (e.g., glass or stainless steel) in a cool, dark, and well-ventilated area. Avoid contact with incompatible materials, such as strong bases and reactive metals.

Quantitative Data on Purification Methods

The following table summarizes the typical efficiency of the described purification methods for removing acidic impurities from HCFC-123.

Purification Method Typical Starting Acidity (ppm as HCl) Typical Final Acidity (ppm as HCl) Removal Efficiency Notes
Aqueous Base Wash 100 - 500< 10> 90%Highly effective for bulk removal. Requires a subsequent drying step.
Activated Alumina Adsorption 10 - 100< 1> 90%Excellent for trace removal and for moisture-sensitive applications. Adsorbent capacity is finite.[5]

Experimental Protocols

Protocol 1: Acidity Determination by Color-Indicator Titration (Adapted from ASTM D974)

This protocol provides a method to quantify the acidity of this compound.

Materials:

  • This compound sample

  • Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water)

  • p-Naphtholbenzein (B87086) indicator solution

  • Standardized 0.01 M potassium hydroxide (KOH) solution in ethanol

  • Erlenmeyer flask (250 mL)

  • Burette (10 mL, graduated in 0.02 mL)

  • Graduated cylinder (100 mL)

  • Analytical balance

Procedure:

  • Weigh approximately 50 g of the HCFC-123 sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the titration solvent to the flask.

  • Add 0.5 mL of the p-naphtholbenzein indicator solution.

  • Swirl the flask to dissolve the sample completely. The solution should be orange or yellow.

  • Titrate the solution with the standardized 0.01 M KOH solution. Add the titrant in small increments, swirling the flask continuously.

  • The endpoint is reached when the color of the solution changes from orange/yellow to a distinct green or green-brown and persists for at least 15 seconds.

  • Record the volume of KOH solution used.

  • Perform a blank titration with 100 mL of the titration solvent and 0.5 mL of the indicator solution.

  • Calculate the acid number in mg KOH/g of sample and convert to ppm as HCl if desired.

Protocol 2: Purification by Aqueous Base Wash

This protocol describes the removal of acidic impurities from this compound by washing with a dilute basic solution.

Materials:

  • Acidic this compound

  • 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • Place the acidic HCFC-123 into a separatory funnel.

  • Add an equal volume of the 5% sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The aqueous layer will be on top.

  • Drain the lower organic layer (HCFC-123) into a clean beaker.

  • Repeat the washing step (steps 2-5) with fresh sodium bicarbonate solution until the aqueous layer is no longer acidic (can be checked with pH paper).

  • Wash the HCFC-123 with an equal volume of deionized water to remove any remaining bicarbonate solution.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous calcium chloride or magnesium sulfate to the HCFC-123 to remove residual water. Swirl and let it stand for at least 30 minutes.

  • Decant or filter the dried HCFC-123 into a distillation flask.

  • Perform a simple distillation to obtain the purified product. Collect the fraction boiling at the known boiling point of HCFC-123 (approximately 27.6 °C).

Protocol 3: Purification by Activated Alumina Adsorption

This protocol details the removal of trace acidic impurities and water from this compound using a solid adsorbent.

Materials:

  • Acidic this compound

  • Activated alumina (basic or neutral, chromatographic grade)

  • Chromatography column with a stopcock

  • Glass wool

  • Beaker or flask for collection

  • Funnel

Procedure:

  • Prepare the chromatography column by placing a small plug of glass wool at the bottom.

  • In a separate beaker, create a slurry of the activated alumina in a small amount of the acidic HCFC-123.

  • Pour the slurry into the column. Allow the HCFC-123 to drain through, ensuring the alumina packs evenly without air bubbles.

  • Once the alumina has settled, add a small layer of sand or another plug of glass wool to the top of the column to prevent disturbance of the adsorbent bed.

  • Carefully add the acidic HCFC-123 to the top of the column.

  • Open the stopcock and allow the HCFC-123 to pass through the column at a slow, controlled rate (e.g., 1-2 mL per minute).

  • Collect the purified HCFC-123 in a clean, dry container.

  • The first small fraction may be discarded if there is a concern about residual packing solvent.

  • Test the acidity of the purified product to confirm the removal of impurities.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_verification Verification cluster_end End start Contaminated HCFC-123 test_acidity Determine Acidity (Protocol 1) start->test_acidity decision Acidity > 100 ppm? test_acidity->decision aqueous_wash Aqueous Base Wash (Protocol 2) decision->aqueous_wash Yes alumina_adsorption Activated Alumina Adsorption (Protocol 3) decision->alumina_adsorption No retest_acidity Re-test Acidity (Protocol 1) aqueous_wash->retest_acidity alumina_adsorption->retest_acidity end Purified HCFC-123 retest_acidity->end

Caption: Workflow for selecting a purification method for HCFC-123.

signaling_pathway HCFC123 HCFC-123 (C2HCl2F3) Decomposition Thermal Stress or Moisture HCFC123->Decomposition leads to Acidic_Impurities Acidic Impurities (HCl, HF) Decomposition->Acidic_Impurities Neutralization Aqueous Base (e.g., NaHCO3) Acidic_Impurities->Neutralization treated by Adsorption Activated Alumina Acidic_Impurities->Adsorption treated by Salts_Water Salts + H2O Neutralization->Salts_Water yields Adsorbed_Acids Adsorbed Acids Adsorption->Adsorbed_Acids yields

References

Technical Support Center: Managing HCFC-123 in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) in high-temperature chemical reactions. Given its low boiling point, specialized equipment and procedures are necessary to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of HCFC-123, and why is it challenging for high-temperature reactions?

A1: HCFC-123 has a boiling point of approximately 27.8°C (82.0°F) at atmospheric pressure.[1][2][3][4] This low boiling point means it will vaporize and build significant pressure inside a sealed vessel when heated to typical reaction temperatures. Managing this pressure is critical to prevent equipment failure and ensure a safe reaction environment.

Q2: What type of reactor is required to safely conduct reactions with HCFC-123 above its boiling point?

A2: Reactions with HCFC-123 at elevated temperatures must be conducted in a sealed, high-pressure reactor, commonly known as an autoclave.[3][5][6] These reactors are designed to withstand high internal pressures and are typically constructed from robust materials like stainless steel or Hastelloy.[3] The reactor must have a pressure rating that significantly exceeds the expected pressure of the reaction at the desired temperature.

Q3: How can I estimate the pressure that will be generated in the reactor at a given temperature?

A3: The pressure of HCFC-123 in a sealed reactor at a given temperature can be estimated from its vapor pressure data. Below is a table summarizing the approximate vapor pressure of HCFC-123 at various temperatures. It is crucial to note that the actual pressure in the reactor will also depend on the headspace volume and the presence of other gases or volatile reactants.

Q4: What are the primary safety concerns when working with HCFC-123 at high temperatures?

A4: The primary safety concerns include:

  • Over-pressurization: Exceeding the pressure rating of the reactor can lead to catastrophic failure.

  • Leaks: High pressure increases the risk of leaks of HCFC-123 vapor, which is toxic upon inhalation.[7]

  • Thermal Decomposition: At very high temperatures, HCFC-123 can decompose into toxic and corrosive compounds like hydrogen fluoride (B91410) and hydrogen chloride.[8]

  • Material Compatibility: The solvent properties of HCFC-123 may affect the integrity of seals and other reactor components, especially at elevated temperatures.[7]

Q5: How should I properly dispose of HCFC-123 after a reaction?

A5: HCFC-123 is an ozone-depleting substance and should not be vented to the atmosphere.[9][10] After the reaction, the solvent should be carefully recovered from the reactor.[9] Disposal must follow local, regional, and national regulations for hazardous waste.[11][12] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Troubleshooting Guide

Issue: The pressure in the reactor is higher than expected.

Possible Cause Troubleshooting Step
Inaccurate Temperature Control Verify the accuracy of the temperature controller and thermocouple. Overheating will lead to higher than expected vapor pressure.
Gas-Evolving Byproducts The reaction itself may be producing gaseous byproducts, increasing the total pressure. If possible, monitor the reaction progress to correlate pressure changes with product formation.
Insufficient Headspace A smaller headspace will lead to a more rapid pressure increase for a given temperature rise. Ensure the reactor is not overfilled. A fill volume of no more than 75% is generally recommended.
Air Trapped in the Reactor Residual air in the reactor before heating will contribute to the total pressure. Purge the reactor with an inert gas like nitrogen or argon before sealing and heating.

Issue: The pressure in the reactor is lower than expected.

Possible Cause Troubleshooting Step
Leak in the Reactor System Perform a leak test with an inert gas before introducing the reactants and heating. Check all seals, fittings, and valves for leaks using a suitable leak detection solution.
Inaccurate Temperature Reading The thermocouple may not be correctly placed to measure the internal temperature of the reaction mixture, leading to a lower-than-actual temperature and consequently lower pressure.
Solvent Consumption in Reaction The solvent may be participating in the reaction, leading to a decrease in its partial pressure.

Issue: Difficulty in safely charging the reactor with volatile HCFC-123.

Possible Cause Troubleshooting Step
Evaporation During Transfer Pre-cool the reactor vessel and the HCFC-123 before charging to minimize evaporation.
Inaccurate Measurement Use a closed system transfer method, such as a cannula or a pressure-equalizing dropping funnel, to transfer the liquid without significant loss.

Data Presentation

Table 1: Physical and Thermodynamic Properties of HCFC-123

PropertyValue
Chemical Formula C₂HCl₂F₃
Molecular Weight 152.93 g/mol [1][2][4]
Boiling Point (1 atm) 27.85°C (82.0°F)[1][2]
Critical Temperature 183.68°C (362.63°F)[1][2]
Critical Pressure 3668.0 kPa (532.0 psia)[1][2]

Table 2: Estimated Vapor Pressure of HCFC-123 at Various Temperatures

Temperature (°C)Temperature (°F)Estimated Pressure (kPa)Estimated Pressure (psia)
206885.312.4
40104163.423.7
60140289.442.0
80176478.469.4
100212745.4108.1
1202481105.4160.3
1402841572.4228.1
1603202160.4313.3
1803562883.4418.2

Note: These values are derived from thermodynamic property tables and should be used as an estimate. Actual reactor pressure may vary.

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Reaction in a Pressure Reactor with HCFC-123

  • Reactor Inspection: Before use, visually inspect the reactor vessel, head, and fittings for any signs of damage, corrosion, or wear. Ensure all seals and gaskets are in good condition.

  • Leak Test: Assemble the clean, dry reactor. Pressurize the vessel with an inert gas (e.g., nitrogen) to a pressure slightly above the maximum expected reaction pressure. Monitor the pressure for at least 30 minutes to ensure there are no leaks.

  • Reactant Charging (Solids): Depressurize and open the reactor. Add any solid reactants and a magnetic stir bar.

  • Solvent Charging (HCFC-123):

    • Pre-cool the reactor vessel in an ice bath.

    • Measure the required volume of cold HCFC-123.

    • Carefully and quickly add the HCFC-123 to the reactor.

    • Immediately seal the reactor to minimize solvent loss.

  • Inerting: Purge the headspace of the sealed reactor with an inert gas to remove air. This is typically done by pressurizing with the inert gas and then venting (repeat 3 times).

  • Heating and Reaction:

    • Place the reactor in a heating mantle or oil bath.

    • Begin stirring.

    • Slowly heat the reactor to the desired reaction temperature while continuously monitoring the internal temperature and pressure.

    • Do not exceed the maximum allowable working pressure of the reactor.

  • Cooling and Depressurization:

    • After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. The use of a cooling bath can expedite this process.

    • Once cooled, slowly vent the internal pressure through a suitable trapping system or into a fume hood.

  • Product Recovery: Once the reactor is at atmospheric pressure, carefully open the vessel and recover the reaction mixture.

  • Cleaning: Thoroughly clean the reactor vessel, head, and all components with an appropriate solvent according to the manufacturer's instructions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_charging Charging & Sealing cluster_reaction Reaction cluster_workup Workup A Inspect Reactor B Leak Test with N2 A->B C Charge Solid Reactants B->C D Pre-cool Reactor C->D E Charge HCFC-123 D->E F Seal Reactor E->F G Purge with N2 F->G H Heat and Stir G->H I Monitor T & P H->I J Cool to RT I->J K Vent Pressure J->K L Recover Product K->L M Clean Reactor L->M

Caption: Experimental workflow for high-temperature reactions using HCFC-123.

troubleshooting_pressure Start Pressure Anomaly (High or Low) IsHigh Is Pressure > Expected? Start->IsHigh CheckTemp Verify Temperature Control IsHigh->CheckTemp Yes CheckLeak Perform Leak Test IsHigh->CheckLeak No CheckByproducts Consider Gas Byproducts CheckTemp->CheckByproducts CheckHeadspace Check Reactor Fill Volume CheckByproducts->CheckHeadspace CheckTempLow Verify Thermocouple Placement CheckLeak->CheckTempLow CheckSolventConsumption Analyze for Solvent Consumption CheckTempLow->CheckSolventConsumption

Caption: Logical relationship for troubleshooting pressure issues.

References

Technical Support Center: Reactions with 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). The focus is on preventing side product formation in common reactions where HCFC-123 is used as a reactant.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (HCFC-123) in chemical synthesis?

A1: this compound (HCFC-123) is primarily used as a precursor for the introduction of the 2,2,2-trifluoroethyl (-CH₂CF₃) group into organic molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, as the trifluoroethyl moiety can enhance properties such as metabolic stability and lipophilicity. Common applications include the trifluoroethylation of alkynes, diynes, phenols, and thiophenols.

Q2: What are the most common side products observed in reactions involving HCFC-123?

A2: The nature of side products is highly dependent on the specific reaction. However, some common undesirable products include:

  • Oligomerization of starting materials: Particularly in the case of reactions with alkynes, oligomers of the alkyne starting material can be a significant byproduct.

  • Isomer formation: In reactions with unsymmetrical substrates, such as certain diynes, the formation of regioisomers or stereoisomers can occur.

  • Products of dehydrochlorination: HCFC-123 can undergo dehydrochlorination to form chlorotrifluoroethene, which can then participate in undesired side reactions.

  • Homocoupling of substrates: For example, in copper-mediated reactions, the homocoupling of terminal alkynes (e.g., Glaser coupling) can compete with the desired trifluoroethylation.

Q3: How can I minimize the formation of alkyne oligomers in my trifluoroethylation reaction?

A3: Oligomerization of alkynes is a common side reaction. To minimize it, consider the following:

  • Control of stoichiometry: Use a slight excess of HCFC-123 relative to the alkyne.

  • Slow addition: Add the alkyne slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature control: Lowering the reaction temperature may disfavor the oligomerization pathway.

  • Ligand selection: In metal-catalyzed reactions, the choice of ligand can significantly influence the selectivity towards the desired product over oligomerization.

Q4: What is the best way to purify my product from a reaction involving HCFC-123?

A4: Purification strategies depend on the properties of your product and the side products.

  • Column chromatography: This is a widely used method. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system should be optimized to achieve good separation.

  • Distillation: If your product is volatile and thermally stable, distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system can provide a high degree of purity.

  • Washing/Extraction: Aqueous washes can be used to remove water-soluble byproducts and reagents.

Troubleshooting Guides

Guide 1: Copper-Mediated Trifluoroethylation of Terminal Alkynes

This guide addresses common issues in the copper-mediated reaction of terminal alkynes with HCFC-123.

Issue Possible Cause(s) Troubleshooting Steps
Low yield of trifluoroethylated alkyne 1. Inefficient activation of HCFC-123. 2. Catalyst deactivation. 3. Suboptimal reaction temperature. 4. Poor quality of reagents or solvents.1. Ensure the use of an appropriate activating agent (e.g., a suitable amine). 2. Use a high-purity copper source and consider ligands that stabilize the active catalytic species.[1] 3. Screen a range of temperatures to find the optimal balance between reaction rate and side product formation. 4. Use freshly distilled solvents and high-purity reagents.
Significant formation of alkyne homocoupling product (Glaser coupling) 1. Presence of oxygen. 2. Inappropriate ligand.1. Thoroughly degas all solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Screen different ligands. Some ligands may favor the desired cross-coupling over homocoupling.[1]
Formation of complex mixture of unidentified byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Radical side reactions.1. Lower the reaction temperature. 2. Consider the addition of a radical inhibitor to probe for and potentially suppress radical-mediated side reactions.
Guide 2: Reactions with Unsymmetrical Diynes

This guide focuses on challenges related to selectivity in reactions of HCFC-123 with unsymmetrical diynes.

Issue Possible Cause(s) Troubleshooting Steps
Formation of a mixture of regioisomers 1. Similar reactivity of the two alkyne termini. 2. Steric and electronic factors not providing sufficient differentiation.1. Modify the substrate to introduce a larger steric or electronic difference between the two alkyne ends. 2. Experiment with different catalyst systems (metal and ligand) that may offer higher regioselectivity.
Formation of geometric isomers (E/Z) 1. Non-stereospecific reaction mechanism.1. The formation of geometric isomers can be inherent to the reaction mechanism. Purification by chromatography may be necessary to separate the isomers.

Experimental Protocols

Key Experiment: Copper-Mediated 2,2,2-Trifluoroethylation of Terminal Alkynes

This protocol is a general guideline for the copper-mediated trifluoroethylation of terminal alkynes using HCFC-123.[2]

Materials:

  • Terminal alkyne

  • This compound (HCFC-123)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., a diamine ligand)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add CuI and the ligand.

  • Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.

  • Add the terminal alkyne and the amine base to the reaction mixture.

  • Add this compound (HCFC-123).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on a Model Trifluoroethylation Reaction

EntryCopper SourceLigandSolventTemperature (°C)Yield of Desired Product (%)Yield of Side Product A (%)
1CuIL1DMF806515
2CuIL2DMF80755
3CuBrL2DMF80708
4CuIL2DMSO80803
5CuIL2DMF60502
6CuIL2DMF1007220

This table is a generalized representation and actual results will vary based on the specific substrates and ligands used.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Side Product Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK success Problem Resolved check_reagents->success Issue Found & Corrected screen_ligands Screen Different Ligands optimize_temp->screen_ligands No Improvement optimize_temp->success Improved Yield/ Selectivity check_atmosphere Ensure Inert Atmosphere screen_ligands->check_atmosphere No Improvement screen_ligands->success Improved Yield/ Selectivity purification Optimize Purification Method check_atmosphere->purification No Improvement check_atmosphere->success Reduced Side Products purification->success Improved Product Purity

References

Technical Support Center: Optimizing Reaction Yield with 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reaction yields when utilizing 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) as a solvent. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound (HCFC-123) that make it a potentially useful reaction solvent?

A1: this compound is a colorless, non-flammable liquid with a slight ethereal odor.[1] Its unique combination of properties, including its volatility, density, and solvency for a range of organic compounds, can be advantageous in specific synthetic applications.[2][3] A summary of its key physical properties is provided in the table below.

PropertyValue
CAS Number 306-83-2
Molecular Formula C₂HCl₂F₃
Molecular Weight 152.93 g/mol
Boiling Point 27.6 °C
Melting Point -107 °C
Density 1.46 g/cm³ at 25 °C
Solubility in Water 2.1 g/L at 25 °C

Q2: What types of reactions are most suitable for using HCFC-123 as a solvent?

A2: While not a universally common laboratory solvent, HCFC-123's properties suggest its utility in reactions where a non-polar, volatile, and relatively inert medium is required. Its primary industrial applications include use as a refrigerant, cleaning agent, and as an intermediate in pharmaceutical synthesis.[2][3] In a laboratory setting, it could be considered for:

  • Reactions requiring easy solvent removal: Due to its low boiling point, HCFC-123 can be readily removed from a reaction mixture under reduced pressure at low temperatures, which is beneficial for thermally sensitive products.

  • Reactions where protic solvents are detrimental: As an aprotic solvent, it is suitable for reactions involving organometallics or other water-sensitive reagents.

  • As a co-solvent: To modify the polarity of a solvent system or to improve the solubility of specific reactants.

Q3: What are the main safety precautions to consider when working with HCFC-123 in a laboratory?

A3: HCFC-123 is considered to have low acute toxicity, but it is crucial to handle it with appropriate safety measures.[4]

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Incompatible Materials: Avoid contact with strong reducing agents, very active metals, and strong oxidizing agents, as it can react violently.[2]

  • Thermal Decomposition: Avoid high temperatures, as it can decompose to produce toxic fumes such as phosgene, hydrogen fluoride, and hydrogen chloride.[1]

Troubleshooting Guides

Low Reaction Yield

A low yield in a reaction using HCFC-123 as a solvent can stem from several factors. This guide provides a systematic approach to troubleshooting.

Problem: The reaction has a lower than expected yield.

Low_Yield_Troubleshooting cluster_purity Purity Issues cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation cluster_side_reactions Side Reactions Start Low Reaction Yield Check_Purity Verify Reactant and Solvent Purity Start->Check_Purity Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Assess Work-up Procedure Start->Check_Workup Side_Reactions Investigate Potential Side Reactions Start->Side_Reactions Impure_Reactants Impure Reactants? Check_Purity->Impure_Reactants Impure_Solvent Impure Solvent? Check_Purity->Impure_Solvent Temp Incorrect Temperature? Check_Conditions->Temp Time Insufficient Time? Check_Conditions->Time Conc Suboptimal Concentration? Check_Conditions->Conc Product_Loss Product Loss During Extraction/Purification? Check_Workup->Product_Loss Solvent_Reactivity Solvent Reactivity? Side_Reactions->Solvent_Reactivity Decomposition Product/Reagent Decomposition? Side_Reactions->Decomposition Purify_Reactants Purify Reactants Impure_Reactants->Purify_Reactants Yes Purify_Solvent Purify/Dry Solvent Impure_Solvent->Purify_Solvent Yes Optimize_Temp Optimize Temperature Temp->Optimize_Temp Yes Increase_Time Increase Reaction Time Time->Increase_Time Yes Vary_Conc Vary Concentration Conc->Vary_Conc Yes Optimize_Workup Optimize Work-up Protocol Product_Loss->Optimize_Workup Yes Change_Solvent Consider Alternative Solvent Solvent_Reactivity->Change_Solvent Yes Modify_Conditions Modify Reaction Conditions (e.g., lower temperature) Decomposition->Modify_Conditions Yes

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Troubleshooting Steps
Impure Reactants or Solvent - Verify the purity of starting materials using appropriate analytical techniques (NMR, GC-MS, etc.).- Purify reactants if necessary (e.g., distillation, recrystallization).- Ensure HCFC-123 is dry, especially for moisture-sensitive reactions. Consider drying over molecular sieves.
Suboptimal Reaction Conditions - Temperature: Vary the reaction temperature. While a low boiling point solvent, reactions can be run under reflux or at sub-ambient temperatures. Monitor for decomposition at higher temperatures. - Concentration: Investigate the effect of reactant concentration on the yield. - Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction duration.
Product Loss During Work-up - Extraction: HCFC-123 is denser than water. Ensure proper separation of layers during aqueous work-up. Test the aqueous layer for the presence of the product. - Solvent Removal: Due to its high volatility, product loss can occur during solvent removal. Use a rotary evaporator with a cooled trap and carefully control the vacuum.
Side Reactions - Solvent Reactivity: Although generally inert, HCFC-123 can react with strong reducing agents.[2] Consider if your reagents are compatible. - Product/Reagent Decomposition: If decomposition is suspected, try running the reaction at a lower temperature.
Incomplete Conversion

Problem: Significant amount of starting material remains after the reaction time.

Incomplete_Conversion cluster_stoichiometry Stoichiometry cluster_catalyst Catalyst Issues cluster_mixing Mixing cluster_solubility Solubility Start Incomplete Conversion Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Catalyst Check Catalyst (if applicable) Start->Check_Catalyst Check_Mixing Ensure Adequate Mixing Start->Check_Mixing Check_Solubility Assess Reactant Solubility Start->Check_Solubility Incorrect_Ratio Incorrect Reagent Ratio? Check_Stoichiometry->Incorrect_Ratio Inactive_Catalyst Inactive Catalyst? Check_Catalyst->Inactive_Catalyst Poor_Mixing Poor Mixing? Check_Mixing->Poor_Mixing Poor_Solubility Poor Reactant Solubility? Check_Solubility->Poor_Solubility Adjust_Ratio Adjust Reagent Ratio Incorrect_Ratio->Adjust_Ratio Yes Use_Fresh_Catalyst Use Fresh/Active Catalyst Inactive_Catalyst->Use_Fresh_Catalyst Yes Increase_Stirring Increase Stirring Rate Poor_Mixing->Increase_Stirring Yes Add_Cosolvent Consider a Co-solvent Poor_Solubility->Add_Cosolvent Yes

Caption: Troubleshooting workflow for incomplete conversion.

Potential Cause Troubleshooting Steps
Insufficient Reaction Time - Extend the reaction time and monitor for further conversion.
Low Reaction Temperature - Gradually increase the reaction temperature, keeping in mind the low boiling point of HCFC-123. A sealed reaction vessel may be necessary for temperatures above its boiling point.
Poor Solubility of Reactants - Although a good solvent for many organic compounds, some reactants may have limited solubility.[2] Consider adding a co-solvent to improve solubility.
Catalyst Deactivation - If a catalyst is used, ensure it is active and has not been poisoned by impurities in the reactants or solvent.

Experimental Protocols

While specific, optimized protocols for a wide range of reactions in HCFC-123 are not extensively documented in academic literature, the following provides a general methodology for conducting and optimizing a reaction in this solvent.

General Protocol for a Trial Reaction in HCFC-123
  • Preparation of Glassware and Solvent:

    • Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere.

    • If the reaction is moisture-sensitive, use a freshly opened bottle of HCFC-123 or dry the solvent over an appropriate drying agent (e.g., molecular sieves).

  • Reaction Setup:

    • Assemble the reaction apparatus in a fume hood.

    • Charge the reaction flask with the starting materials and a stir bar.

    • Add the desired volume of HCFC-123 via a syringe or cannula.

    • If the reaction is air-sensitive, purge the flask with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature. For reactions at reflux, the temperature will be approximately 27.6 °C.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS, or NMR).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride, or sodium bicarbonate solution).

    • Transfer the mixture to a separatory funnel. Note that HCFC-123 is denser than water and will be the bottom layer.

    • Separate the organic layer.

    • Extract the aqueous layer with additional portions of HCFC-123 or another suitable organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Product Isolation:

    • Remove the solvent using a rotary evaporator. Use a cold trap and apply vacuum cautiously to avoid bumping and loss of a volatile product.

    • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Experimental_Workflow Start Start Prep Prepare Glassware and Solvent Start->Prep Setup Reaction Setup Prep->Setup Execute Execute Reaction Setup->Execute Monitor Monitor Progress Execute->Monitor Monitor->Execute Continue Reaction Workup Reaction Work-up Monitor->Workup Reaction Complete Isolate Product Isolation Workup->Isolate End End Isolate->End

Caption: General experimental workflow.

References

Technical Support Center: Stability of 2,2-Dichloro-1,1,1-trifluoroethane in the Presence of Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and reactivity of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) when exposed to strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound (HCFC-123) with strong bases?

The primary reaction is a dehydrochlorination, which is a type of elimination reaction. In this process, a hydrogen atom and a chlorine atom are removed from adjacent carbon atoms, leading to the formation of a double bond. The major product of this reaction is 1-chloro-2,2,2-trifluoroethylene.

Q2: Which strong bases are typically used to induce this reaction?

Commonly used strong bases include alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as alkoxides like sodium ethoxide and potassium tert-butoxide. The choice of base can influence the reaction rate and yield.

Q3: What are the expected byproducts of this reaction?

Under forcing conditions (e.g., high temperatures and high base concentrations), further reactions can occur. Potential byproducts may include haloalkenes and products from nucleophilic substitution. It is crucial to control reaction conditions to minimize the formation of these impurities.

Q4: Is the dehydrochlorination of HCFC-123 reversible?

Under typical laboratory conditions, the dehydrochlorination reaction is generally considered irreversible, especially with the removal of the gaseous product from the reaction mixture.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the reaction of this compound with strong bases.

Issue 1: Low or No Conversion to 1-chloro-2,2,2-trifluoroethylene
Possible Cause Troubleshooting Step
Insufficient Base Strength or Concentration - Verify the concentration and purity of the base. For solid bases, ensure they have not degraded due to moisture or CO2 absorption. - Consider using a stronger base or increasing the molar excess of the base.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for byproduct formation. The reaction rate is temperature-dependent.
Poor Mixing - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures (e.g., aqueous base and organic HCFC-123).
Presence of Water (for non-aqueous reactions) - If using an anhydrous system, ensure all reagents and solvents are thoroughly dried. Water can compete with the base and reduce its effectiveness.
Issue 2: Formation of Unwanted Byproducts
Possible Cause Troubleshooting Step
High Reaction Temperature - Lower the reaction temperature to improve selectivity. High temperatures can promote side reactions.
Prolonged Reaction Time - Monitor the reaction progress using techniques like GC or NMR and quench the reaction once the desired conversion is achieved to prevent further reactions of the product.
Excessively Strong Base - A less hindered or milder base might favor the desired elimination pathway over substitution or other side reactions.
Presence of Impurities in Starting Material - Ensure the purity of the HCFC-123 starting material. Impurities can lead to unexpected side reactions.

Experimental Protocols

Protocol 1: Dehydrochlorination of this compound using Aqueous Sodium Hydroxide

Objective: To synthesize 1-chloro-2,2,2-trifluoroethylene from this compound.

Materials:

  • This compound (HCFC-123)

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional

  • Reaction vessel equipped with a magnetic stirrer, reflux condenser, and a collection trap cooled with dry ice/acetone.

Procedure:

  • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • If using, dissolve the phase-transfer catalyst in the aqueous NaOH solution.

  • Charge the reaction vessel with the HCFC-123.

  • Slowly add the NaOH solution to the reaction vessel with vigorous stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C).

  • The gaseous product, 1-chloro-2,2,2-trifluoroethylene, will pass through the reflux condenser and be collected in the cold trap.

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture or the collected product.

  • Upon completion, carefully neutralize the reaction mixture before disposal.

Data Presentation

Table 1: Reaction Conditions and Product Yield for Dehydrochlorination of HCFC-123
Base Solvent Temperature (°C) Reaction Time (h) Yield of 1-chloro-2,2,2-trifluoroethylene (%)
NaOH (aq)Water604~85
KOH (aq)Water603~90
NaOEtEthanol502>95
KOButTHF251>98

Note: The data presented in this table are representative values from literature and may vary based on specific experimental setups.

Visualizations

Dehydrochlorination_Pathway HCFC123 This compound (CF3CHCl2) TransitionState Transition State HCFC123->TransitionState Product 1-Chloro-2,2,2-trifluoroethylene (CF3C(H)=CCl) TransitionState->Product Byproducts Byproducts TransitionState->Byproducts Base Strong Base (B-) Base->TransitionState

Caption: Dehydrochlorination pathway of HCFC-123.

Troubleshooting_Workflow Start Experiment Start Problem Low or No Product? Start->Problem CheckBase Check Base Strength and Concentration Problem->CheckBase Yes SideProducts Byproduct Formation? Problem->SideProducts No CheckTemp Increase Reaction Temperature CheckBase->CheckTemp CheckMixing Improve Stirring CheckTemp->CheckMixing CheckMixing->SideProducts LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes Success Successful Reaction SideProducts->Success No ReduceTime Shorten Reaction Time LowerTemp->ReduceTime ReduceTime->Success

Caption: Troubleshooting workflow for HCFC-123 dehydrochlorination.

Technical Support Center: Photochemical Degradation of HCFC-123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) under photochemical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of HCFC-123 in the troposphere?

A1: The dominant degradation pathway for HCFC-123 in the troposphere is initiated by a reaction with hydroxyl radicals (•OH). This reaction abstracts a hydrogen atom, leading to the formation of a haloalkyl radical (•CF3CCl2), which then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (CF3CCl2O2•). Subsequent reactions lead to the formation of trifluoroacetyl chloride (CF3COCl) and other minor products.[1]

Q2: What are the main photochemical products of HCFC-123 degradation?

A2: The primary stable intermediate product from the OH-initiated oxidation of HCFC-123 is trifluoroacetyl chloride (CF3COCl).[1] Under photochemical conditions, CF3COCl can undergo photolysis, breaking down further into products such as trifluoromethyl radicals (•CF3), chlorine atoms (•Cl), and carbon monoxide (CO).[2][3] Ultimately, the atmospheric degradation of HCFC-123 can lead to the formation of trifluoroacetic acid (TFA).[1]

Q3: Why is the reaction with OH radicals the most significant initial step?

A3: In the troposphere, hydroxyl radicals are highly reactive and ubiquitous oxidants. HCFC-123 contains a C-H bond, which is susceptible to attack by OH radicals. This reaction is the rate-limiting step for its removal from the atmosphere and is significantly faster than direct photolysis of HCFC-123 at tropospherically relevant wavelengths.

Q4: What is the atmospheric lifetime of HCFC-123?

A4: The atmospheric lifetime of HCFC-123 is relatively short compared to chlorofluorocarbons (CFCs), which is a key reason for its use as a replacement. Its lifetime is primarily determined by the rate of its reaction with OH radicals.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible kinetic data for the HCFC-123 + OH reaction.

  • Possible Cause 1: Fluctuations in OH radical concentration.

    • Solution: Ensure a stable and well-characterized source of OH radicals. If using photolysis of a precursor (e.g., O3/H2O, H2O2), monitor the lamp output for consistency. Regularly calibrate the OH concentration using a reference compound with a well-known rate constant.

  • Possible Cause 2: Temperature instability in the reaction chamber.

    • Solution: The rate constant for the HCFC-123 + OH reaction is temperature-dependent.[4][5] Use a thermostatically controlled reaction chamber and monitor the temperature at multiple points to ensure uniformity.

  • Possible Cause 3: Impurities in the HCFC-123 sample or carrier gas.

    • Solution: Use high-purity HCFC-123 and carrier gases. Impurities can react with OH radicals, leading to inaccurate rate constant measurements. It is advisable to purify the HCFC-123 sample through freeze-pump-thaw cycles.

Issue 2: Difficulty in identifying and quantifying degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Possible Cause 1: Co-elution of products with the parent compound or other species.

    • Solution: Optimize the GC temperature program and select a column with appropriate polarity to achieve better separation. For halogenated compounds, a column with a mid-polarity stationary phase is often effective.[6]

  • Possible Cause 2: Poor sensitivity for certain halogenated products.

    • Solution: While mass spectrometry provides excellent identification, an electron capture detector (ECD) offers higher sensitivity for halogenated compounds.[7] If using MS, operate in selected ion monitoring (SIM) mode to enhance sensitivity for target analytes.[8]

  • Possible Cause 3: Thermal degradation of products in the GC injector.

    • Solution: Some degradation products may be thermally labile. Use a lower injector temperature or a split/splitless injection technique with a rapid oven ramp to minimize the time the sample spends in the hot injector.

Issue 3: Challenges in analyzing reaction mixtures using Fourier Transform Infrared (FTIR) Spectroscopy.

  • Possible Cause 1: Overlapping spectral features of reactants and products.

    • Solution: Use reference spectra of pure compounds to deconvolve the complex spectrum of the reaction mixture. Select unique, well-resolved absorption bands for quantification of each species. For example, CF3COCl has a characteristic absorption band that can be used for its quantification.

  • Possible Cause 2: Water vapor interference.

    • Solution: The presence of water vapor in the optical path can obscure important spectral regions. Purge the spectrometer with dry, CO2-free air or nitrogen.

  • Possible Cause 3: Non-linearity of Beer's Law at high concentrations.

    • Solution: Ensure that the concentrations of reactants and products are within the linear range of the instrument's response. This can be checked by preparing calibration curves for the compounds of interest.

Quantitative Data

Table 1: Temperature-Dependent Rate Constants for the Reaction of HCFC-123 with OH Radicals

The rate constant, k, for the reaction of HCFC-123 with OH radicals can be expressed in the Arrhenius form: k(T) = A exp(-Ea/RT).

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
298(3.0 ± 0.6) x 10⁻¹⁴[NASA/JPL, 2015]
270-400k(T) = 1.1 x 10⁻¹² exp(-1150/T)[IUPAC, 2019]

Note: The values from different sources may vary slightly due to different experimental techniques and data analysis methods.

Table 2: Wavelength-Dependent Quantum Yields for the Photolysis of Trifluoroacetyl Chloride (CF3COCl)

The photolysis of CF3COCl proceeds via two main channels: (1) CF3COCl + hν → CF3CO• + Cl• (2) CF3COCl + hν → CF3• + CO + Cl•

Wavelength (nm)Quantum Yield (Φ) for Channel 1Quantum Yield (Φ) for Channel 2Total Quantum Yield (Φ_total)Reference
193< 0.05> 0.95~1.0[Burkholder et al., 2015]
248~0.14~0.86~1.0[Maricq and Szente, 1995]
254~0.25~0.75~1.0[Maricq and Szente, 1993]
2800.95 (+0.05/-0.10)< 0.05~1.0[Burkholder et al., 2015]

Experimental Protocols

Detailed Methodology for Determining the Rate Constant of the HCFC-123 + OH Reaction using the Relative Rate Method

The relative rate method is a common technique for determining the rate constant of a reaction without needing to know the absolute concentration of the highly reactive species (in this case, •OH).[9]

  • Reactant Preparation:

    • Prepare a gaseous mixture of HCFC-123, a reference compound with a well-known OH rate constant (e.g., cyclohexane), and an OH precursor (e.g., H2O2 or O3) in a high-purity synthetic air or nitrogen bath gas.

    • Introduce the mixture into a reaction chamber (e.g., a Teflon bag or a quartz reactor).

  • Initiation of Reaction:

    • Generate OH radicals by photolyzing the precursor using a UV light source (e.g., blacklights or a xenon arc lamp).

    • Ensure the light source provides a stable and uniform photon flux within the reaction chamber.

  • Monitoring Reactant Concentrations:

    • Monitor the concentrations of HCFC-123 and the reference compound over time using an appropriate analytical technique, such as GC-FID, GC-MS, or FTIR spectroscopy.

    • Collect data points at regular intervals throughout the experiment.

  • Data Analysis:

    • The relative loss of HCFC-123 and the reference compound is described by the following equation: ln([HCFC-123]t₀ / [HCFC-123]t) = (k_HCFC-123 / k_ref) * ln([Ref]t₀ / [Ref]t)

    • Plot ln([HCFC-123]t₀ / [HCFC-123]t) versus ln([Ref]t₀ / [Ref]t).

    • The slope of the resulting straight line will be the ratio of the rate constants (k_HCFC-123 / k_ref).

    • Knowing the rate constant of the reference compound (k_ref) at the experimental temperature, the rate constant for the reaction of HCFC-123 with OH (k_HCFC-123) can be calculated.

Visualizations

HCFC123_Degradation_Pathway HCFC123 HCFC-123 (CF₃CHCl₂) Radical1 •CF₃CCl₂ HCFC123->Radical1 + •OH - H₂O OH •OH PeroxyRadical CF₃CCl₂O₂• Radical1->PeroxyRadical + O₂ O2 O₂ AlkoxyRadical CF₃CCl₂O• PeroxyRadical->AlkoxyRadical + NO - NO₂ NO NO NO2 NO₂ CF3COCl Trifluoroacetyl Chloride (CF₃COCl) AlkoxyRadical->CF3COCl Cl •Cl PhotolysisProducts1 CF₃CO• + •Cl CF3COCl->PhotolysisProducts1 + hν (Channel 1) PhotolysisProducts2 •CF₃ + CO + •Cl CF3COCl->PhotolysisProducts2 + hν (Channel 2) TFA Trifluoroacetic Acid (CF₃COOH) CF3COCl->TFA + H₂O (hydrolysis) - HCl H2O H₂O HCl HCl

Caption: Primary atmospheric degradation pathway of HCFC-123.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Gas_Mixture Prepare Gas Mixture (HCFC-123, Reference, OH Precursor) Introduction Introduce Gas Mixture into Chamber Gas_Mixture->Introduction Chamber_Prep Prepare Reaction Chamber Chamber_Prep->Introduction Photolysis Initiate Photolysis (UV light) Introduction->Photolysis Monitoring Monitor Concentrations (GC-MS/FTIR) Photolysis->Monitoring Plotting Plot Relative Decay Monitoring->Plotting Calculation Calculate Rate Constant Plotting->Calculation

Caption: Experimental workflow for relative rate measurements.

References

Technical Support Center: HCFC-123 Cooled Analytical Instrumentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who operate analytical instrumentation cooled by central chiller systems using HCFC-123 refrigerant. It is important to note that HCFC-123 is not used within the instruments themselves, but rather as a heat-transfer fluid in the large centrifugal chillers that provide cooling to the laboratory or specific large-scale equipment.[1][2] Malfunctions in these cooling systems can directly impact the performance and stability of sensitive analytical instruments.

Frequently Asked Questions (FAQs)

A series of common instrument problems and steps to determine if they are related to the cooling system.

Q1: My mass spectrometer is showing a high background and poor vacuum. Could this be a cooling issue?

A: Yes, inadequate cooling can be a cause. The high-power components of a mass spectrometer, such as the turbomolecular pumps, rely on efficient heat dissipation.

  • Symptom Correlation: Overheating of the vacuum pumps can lead to increased outgassing of internal components or even backstreaming of pump oil vapor, resulting in a high background and a degraded vacuum level.[3] A poor vacuum can also be caused by atmospheric leaks, which can sometimes be induced by thermal stress on fittings when cooling is inconsistent.[4][5]

  • Troubleshooting Steps:

    • Check your instrument's diagnostic software for any temperature warnings.

    • Feel the area around the vacuum pumps. If it is unusually hot to the touch, it may indicate a cooling problem.

    • Review the instrument's performance log for a correlation between the vacuum degradation and any recent fluctuations in lab temperature.

    • If you suspect a cooling issue, contact your facility's maintenance team to check the chiller's performance.

Q2: The baseline of my NMR spectrum is showing excessive noise or drift. How can cooling be the cause?

A: The stability of the superconducting magnet in an NMR is critically dependent on constant, stable cooling.

  • Symptom Correlation: Irregularities in the cooling system can cause vibrations or temperature fluctuations that affect the magnet's field homogeneity. This can manifest as a spiky or rolling baseline in your NMR data.[6]

  • Troubleshooting Steps:

    • First, rule out other common causes of baseline noise, such as sample issues or problems with the instrument's electronics.

    • Observe the instrument's temperature and pressure monitors for the magnet's cryogens. While the chiller does not cool the magnet directly, it cools the ancillary electronics and the room, and a failure can have indirect effects.

    • Check for any unusual vibrations in the lab, which could be transmitted from a malfunctioning chiller system.[7]

    • Report the issue to your instrument manager and facilities department, mentioning the possibility of a cooling system malfunction.

Q3: Our laboratory's overall instrument performance seems to be degrading, with multiple instruments showing intermittent faults. Could this be related to the building's chiller?

A: Yes, a systemic issue affecting multiple instruments often points to a problem with shared laboratory infrastructure, such as the central cooling system.

  • Symptom Correlation: A chiller that is failing or providing inconsistent cooling can lead to a gradual increase in the ambient laboratory temperature.[8] This can cause a range of problems, from electronic components overheating to detectors losing sensitivity.[9]

  • Troubleshooting Steps:

    • Log the ambient temperature in the laboratory over a 24-hour period to check for significant fluctuations.

    • Poll other users in the lab to see if they are experiencing similar issues with their instruments.

    • Check for common chiller failure symptoms such as unusual noises from the plant room, water leaks around air handlers, or alarms on the chiller control panel.[9][10]

    • Escalate the issue to your facilities management, providing them with the data you have collected.

Data Presentation: HCFC-123 Properties

The following table summarizes key properties of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane), the refrigerant used in the chiller system. Understanding these properties can be useful when discussing issues with maintenance personnel.

PropertyValueUnits
Chemical FormulaCHCl₂CF₃-
Molecular Weight152.93 g/mol
Boiling Point (at 1 atm)27.82°C
Critical Temperature183.68°C
ASHRAE Safety ClassificationB1-
Ozone Depletion Potential (ODP)0.012-
Global Warming Potential (GWP)77-

(Data sourced from references[2][11][12][13])

Experimental Protocols

Protocol: Diagnosing Cooling-Related Instrument Issues

This protocol provides a systematic approach for a researcher to determine if an observed instrument malfunction is likely caused by a failure in the HCFC-123 chiller system.

Objective: To differentiate between an instrument-specific fault and a fault caused by the laboratory's cooling infrastructure.

Methodology:

  • Initial Observation & Data Logging:

    • Precisely document the instrument fault (e.g., "Mass spec sensitivity dropped by 50%," "NMR field drift of 0.1 ppm/hour").

    • Note the exact time and date of the fault's onset.

    • Save all relevant instrument diagnostic files and error logs.

  • Instrument-Specific Checks (Isolate the Variable):

    • Run the instrument's standard performance check or calibration routine.

    • If possible, analyze a known, stable reference standard to confirm the performance issue.

    • Check for simple, user-serviceable issues (e.g., loose cable connections, contaminated sample, incorrect software parameters). For mass spectrometers, perform a basic check for leaks using an inert gas if you are trained to do so.[5][14]

  • Environmental & Facility Monitoring (Broaden the Investigation):

    • Check the current ambient temperature of the laboratory. Compare this to the typical operating temperature.

    • Listen for any unusual noises or vibrations within the lab that are not attributable to your specific instrument.

    • Visually inspect any local heat exchangers or cooling water lines connected to your instrument for leaks or excessive condensation.[10]

    • Communicate with colleagues in the same lab to determine if other sensitive instruments are showing anomalous behavior. Systemic issues often point to a shared resource failure.[9]

  • Data Correlation & Reporting:

    • Correlate the timing of the instrument fault with any environmental changes noted in Step 3.

    • If the instrument fault is systemic (affecting multiple instruments) and/or correlates with a rise in lab temperature or other environmental anomalies, there is a high probability the issue is related to the central cooling system.

    • Compile your findings into a concise report. Include the instrument logs, your environmental observations, and reports from other users.

  • Escalation:

    • Present your report to your laboratory manager and the building's facilities or maintenance department. This data will provide them with a strong basis to investigate the performance of the HCFC-123 chiller system.[15]

Mandatory Visualization

The following diagrams illustrate the logical troubleshooting workflow and the relationship between the laboratory instruments and the central cooling system.

G start_node start_node decision_node decision_node process_node process_node chiller_path_node chiller_path_node end_node end_node A Instrument Malfunction (e.g., High Background, Drift, Noise) B Run Instrument's Self-Diagnostics / Calibration A->B C Diagnostics Pass? B->C D Check Consumables & User-Serviceable Parts C->D No G Investigate External Factors C->G Yes E Problem Resolved? D->E F Consult Instrument Service Engineer E->F No H Are Other Lab Instruments Affected? G->H I Check Lab Environment: Temp, Humidity, Vibrations H->I Yes L Isolate Instrument-Specific Fault H->L No J Any Anomalies Noted? I->J K Contact Facilities/ Report Chiller Issue J->K Yes J->L No K->F Monitor Resolution L->F

Caption: Troubleshooting workflow for instrument malfunctions.

G chiller Central Chiller (using HCFC-123) pump Primary Cooling Loop chiller->pump heat_exchanger Building/Lab Heat Exchanger pump->heat_exchanger Chilled Glycol/Water heat_exchanger->chiller Warmer Return secondary_loop Secondary Cooling Loop (Process Water) heat_exchanger->secondary_loop secondary_loop->heat_exchanger Heated Return Water instrument1 Analytical Instrument 1 (e.g., Mass Spectrometer) secondary_loop->instrument1 Cooled Water instrument2 Analytical Instrument 2 (e.g., NMR) secondary_loop->instrument2 instrument3 Other Lab Equipment secondary_loop->instrument3 heat_dissipation Heat Dissipation instrument1->heat_dissipation instrument2->heat_dissipation instrument3->heat_dissipation heat_dissipation->secondary_loop Heat Transfer

Caption: Relationship between central chiller and instruments.

References

Technical Support Center: Drying and Purifying 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling of 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). This guide is designed for researchers, scientists, and drug development professionals who require high-purity HCFC-123 for sensitive chemical applications. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols for drying and purifying this solvent.

Troubleshooting Guide

This section addresses common issues encountered during the drying and purification of HCFC-123.

ProblemPossible Cause(s)Solution(s)
Reaction failure or unexpected side products - Presence of moisture in HCFC-123.- Other impurities in the solvent interfering with the reaction.- Dry the HCFC-123 using activated 3A molecular sieves.- Purify the HCFC-123 by fractional distillation after drying.- Verify solvent purity using GC-MS or 19F NMR before use.
Inconsistent results between batches of HCFC-123 - Variable purity of the commercial HCFC-123.- Incomplete or inconsistent drying/purification.- Establish and consistently apply a standard drying and purification protocol for all batches.- Analyze the purity of each batch before use to ensure it meets the required specifications.
Clogging of cannulas or transfer lines - Particulate matter from drying agents (e.g., dust from molecular sieves).- Allow the solvent to stand after drying to let fine particles settle before decanting or filtering.- Filter the dried solvent through a syringe filter (e.g., PTFE, 0.2 µm) before use.
Safety concerns with drying agents - Potential reactivity of strong drying agents with halogenated compounds.- Avoid using highly reactive drying agents like sodium metal or calcium hydride with HCFC-123 due to the risk of vigorous reactions.[1][2]- Use 3A molecular sieves, which are a safer and effective alternative for drying chlorinated solvents.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound (HCFC-123)?

A1: While a specific datasheet for all commercial HCFC-123 is not universally available, technical grade fluorinated solvents can contain a range of impurities.[3] These may include:

  • Water: The most common impurity that can interfere with moisture-sensitive reactions.

  • Other Halogenated Hydrocarbons: Byproducts from the manufacturing process, such as incompletely chlorinated or fluorinated ethanes.

  • Acidic Impurities: Traces of acids like HCl or HF may be present from the synthesis process.

  • Stabilizers: Some commercial grades may contain stabilizers to prevent decomposition.

Q2: Why is it critical to use high-purity HCFC-123 in sensitive reactions?

A2: Impurities in solvents can have a significant impact on sensitive chemical transformations, particularly in organometallic catalysis and polymerization reactions.[4][5][6][7]

  • Water can quench organometallic reagents, deactivate catalysts, and hydrolyze sensitive functional groups.

  • Other organic impurities can act as ligands, inhibitors, or substrates for side reactions, leading to reduced yields, altered selectivity, and complex product mixtures.

  • Acidic impurities can decompose acid-sensitive catalysts and reagents.

Q3: What is the recommended method for drying HCFC-123?

A3: The recommended method for drying HCFC-123 is the use of activated 3A molecular sieves.[8][9] This method is both effective and safer than using reactive metal hydrides. 3A sieves have the appropriate pore size to selectively adsorb water molecules without co-adsorbing the larger HCFC-123 molecules.

Q4: Can I use calcium hydride to dry HCFC-123?

A4: It is not recommended to use calcium hydride for drying HCFC-123. Calcium hydride can react vigorously or even explosively with chlorinated hydrocarbons.[1][2] Given that HCFC-123 is a chlorinated hydrocarbon, using calcium hydride poses a significant safety risk.

Q5: How can I verify the purity of my HCFC-123 after purification?

A5: Several analytical techniques can be used to assess the purity of HCFC-123:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile organic impurities.[10][11][12]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds, as the chemical shifts are very sensitive to the local electronic environment, allowing for the identification of different fluorine-containing species.[13][14][15][16]

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in solvents.

Experimental Protocols

Protocol 1: Drying of this compound using Molecular Sieves

This protocol describes the procedure for effectively removing water from HCFC-123 using 3A molecular sieves.

Materials:

  • This compound (technical grade)

  • 3A molecular sieves (pellets or beads)

  • Oven or furnace capable of reaching at least 250 °C

  • Schlenk flask or a dry glass bottle with a septum-sealed cap

  • Inert gas (Nitrogen or Argon) source

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3A molecular sieves in a suitable flask (e.g., a Schlenk flask).

    • Heat the sieves under a dynamic vacuum or a flow of dry inert gas at a temperature of 250-320 °C for at least 4 hours to remove adsorbed water.

    • Allow the sieves to cool to room temperature under an atmosphere of dry inert gas.

  • Drying of HCFC-123:

    • Under an inert atmosphere, add the activated 3A molecular sieves to a dry Schlenk flask or glass bottle. A typical loading is 10-20% (w/v) of sieves to the solvent.

    • Add the technical grade HCFC-123 to the flask containing the molecular sieves.

    • Seal the flask and allow it to stand for at least 24 hours at room temperature. For optimal drying, gently agitate the mixture occasionally.

    • The dried solvent can be stored over the molecular sieves.

  • Dispensing the Dry Solvent:

    • To use the dried solvent, carefully decant or transfer it via a cannula to the reaction vessel, leaving the molecular sieves behind.

    • For highly sensitive applications, it is recommended to filter the solvent through a dry PTFE syringe filter to remove any fine particles.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol provides a general procedure for the purification of dried HCFC-123 by fractional distillation to remove non-volatile impurities and other volatile components with different boiling points.

Materials:

  • Dried this compound

  • Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer)

  • Heating mantle

  • Boiling chips or a magnetic stirrer

  • Inert gas (Nitrogen or Argon) source (optional, but recommended for sensitive applications)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.

    • Place the dried HCFC-123 and a few boiling chips or a magnetic stir bar into the distillation flask.

    • For sensitive applications, the apparatus can be flushed with an inert gas.

  • Distillation:

    • Begin heating the distillation flask gently with the heating mantle.

    • Monitor the temperature at the distillation head. The boiling point of pure HCFC-123 is approximately 27.6 °C at atmospheric pressure.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction distilling at a constant temperature corresponding to the boiling point of HCFC-123.

    • Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.

  • Storage:

    • Store the purified HCFC-123 in a tightly sealed, dry container, preferably under an inert atmosphere, to prevent re-contamination with atmospheric moisture.

Quantitative Data Summary

The following table summarizes the expected efficacy of the described purification techniques. The exact values can vary depending on the initial purity of the solvent and the specific experimental conditions.

Purification TechniqueTarget ImpurityExpected Purity/Residual LevelReference/Notes
Drying with 3A Molecular Sieves Water< 10 ppmBased on the high efficiency of 3A sieves for solvent drying.[17][18]
Fractional Distillation Volatile organic impurities, non-volatile residues> 99.9%Dependent on the efficiency of the fractionating column and careful control of the distillation process.

Visualizations

Drying_Workflow cluster_activation Molecular Sieve Activation cluster_drying Solvent Drying cluster_dispensing Dispensing Sieves 3A Molecular Sieves Heating Heat (250-320 °C) under vacuum/inert gas Sieves->Heating Activated_Sieves Activated Sieves Heating->Activated_Sieves Mixing Combine and let stand (24h) Activated_Sieves->Mixing HCFC_123_wet Technical Grade HCFC-123 HCFC_123_wet->Mixing HCFC_123_dry Dry HCFC-123 Mixing->HCFC_123_dry Decant Decant or Cannula Transfer HCFC_123_dry->Decant Filtration Optional Filtration (PTFE filter) Decant->Filtration Pure_Solvent High-Purity HCFC-123 for Reaction Filtration->Pure_Solvent

Caption: Workflow for drying HCFC-123 using molecular sieves.

Purification_Logic Start Start: Technical Grade HCFC-123 Is_Drying_Needed Is the reaction moisture-sensitive? Start->Is_Drying_Needed Dry_Solvent Dry with 3A Molecular Sieves Is_Drying_Needed->Dry_Solvent Yes Are_Other_Impurities_a_Concern Are other impurities problematic for the reaction? Is_Drying_Needed->Are_Other_Impurities_a_Concern No Dry_Solvent->Are_Other_Impurities_a_Concern Distill_Solvent Perform Fractional Distillation Are_Other_Impurities_a_Concern->Distill_Solvent Yes Analyze_Purity Verify Purity (GC-MS, 19F NMR) Are_Other_Impurities_a_Concern->Analyze_Purity No Distill_Solvent->Analyze_Purity Use_Solvent Use Purified HCFC-123 in Sensitive Reaction Analyze_Purity->Use_Solvent

Caption: Decision tree for the purification of HCFC-123.

References

Technical Support Center: Overcoming Reactant Solubility Issues in 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding solubility challenges encountered when using 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) as a solvent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (HCFC-123)?

A1: this compound is a non-polar, halogenated solvent. Following the principle of "like dissolves like," it is an effective solvent for many non-polar organic compounds. It has low solubility in water but is miscible with a variety of common organic solvents, including alcohols and ethers.[1]

Q2: Why is my reactant, which is soluble in other organic solvents, not dissolving in HCFC-123?

A2: While HCFC-123 is a versatile organic solvent, its fluorinated nature can lead to unique solubility behaviors. Highly polar or ionic compounds will likely have poor solubility. The principle of "like dissolves like" is key; substances with similar intermolecular forces are more likely to be miscible.[2] If your reactant has significantly different polarity from HCFC-123, solubility issues can arise.

Q3: What are the first steps I should take when encountering a solubility problem with a reactant in HCFC-123?

A3: Initially, it is crucial to confirm the purity of both your reactant and the HCFC-123 solvent. Impurities can significantly impact solubility. Subsequently, gentle heating and agitation (stirring or sonication) can help to increase the rate of dissolution. However, be cautious with heating as HCFC-123 has a low boiling point (approximately 27.8 °C). If these methods are ineffective, exploring the use of a co-solvent is the next logical step.

Q4: What is a co-solvent and how can it help improve solubility in HCFC-123?

A4: A co-solvent is a substance added to a primary solvent to increase the solubility of a solute. In the context of HCFC-123, a miscible organic solvent with a polarity intermediate between HCFC-123 and your reactant can be used. This creates a solvent mixture with a polarity that is more favorable for dissolving the reactant.

Q5: How do I select an appropriate co-solvent for my reaction in HCFC-123?

A5: The ideal co-solvent should be completely miscible with HCFC-123 and capable of dissolving your reactant. Common choices include other organic solvents like alcohols (e.g., ethanol, methanol) or ethers (e.g., tetrahydrofuran (B95107) [THF]).[1] The selection should also consider the co-solvent's potential to interfere with the desired chemical reaction. It is advisable to conduct a small-scale test to ensure the co-solvent does not adversely affect your experimental outcome.

Q6: Can surfactants be used to address solubility issues in HCFC-123?

A6: Yes, surfactants, particularly non-ionic fluorosurfactants, can be effective. These molecules have both a fluorophilic (attracted to HCFC-123) and a lipophilic or hydrophilic part that can interact with the reactant, forming micelles that disperse the reactant throughout the solvent. Non-ionic surfactants are often preferred as they are less likely to interfere with reaction chemistry.

Q7: How do I choose the right surfactant for my system?

A7: The selection of a surfactant often depends on its Hydrophilic-Lipophilic Balance (HLB) value. For creating a stable dispersion of a reactant in a non-polar solvent like HCFC-123, a surfactant with a lower HLB value is generally preferred. It is also crucial to ensure the surfactant is soluble in HCFC-123.

Troubleshooting Guides

Issue: Reactant Precipitates Out of Solution During Reaction

This common issue can be addressed by following a systematic troubleshooting approach. The following workflow can help identify and resolve the problem.

Troubleshooting workflow for reactant precipitation.

Data Presentation

Reactant ClassPolarityExpected Solubility in HCFC-123Recommended Action for Poor Solubility
Alkanes, Alkenes, Alkynes Non-polarHighGenerally not an issue.
Aromatic Hydrocarbons Non-polarHighGenerally not an issue.
Halogenated Organics VariesModerate to HighGenerally soluble, but highly polar examples may require a co-solvent.
Ethers Low to ModerateModerate to HighGenerally soluble.
Ketones and Aldehydes ModerateLow to ModerateUse of a polar aprotic co-solvent (e.g., THF, acetone).
Alcohols Moderate to HighLowUse of a protic co-solvent (e.g., ethanol, methanol).
Carboxylic Acids HighVery LowConsider derivatization to a less polar ester or use of a highly polar co-solvent.
Amines Moderate to HighLow to ModerateUse of a co-solvent.
Amides HighVery LowUse of a polar aprotic co-solvent (e.g., DMF, DMSO).
Inorganic Salts IonicInsolubleNot a suitable solvent system.

Experimental Protocols

Protocol for Enhancing Reactant Solubility using a Co-solvent

This protocol provides a general methodology for using a co-solvent to improve the solubility of a reactant in this compound.

Objective: To achieve a homogeneous solution of a poorly soluble reactant in HCFC-123 for a chemical reaction.

Materials:

  • Reactant of interest

  • This compound (HCFC-123), anhydrous grade

  • Co-solvent (e.g., Tetrahydrofuran [THF], Ethanol, Dimethyl Sulfoxide [DMSO]), anhydrous grade

  • Reaction vessel with a magnetic stirrer and a condenser (if heating)

  • Standard laboratory glassware

Procedure:

  • Co-solvent Selection: Choose a co-solvent that is known to be miscible with HCFC-123 and is a good solvent for your reactant. The co-solvent should also be inert under your planned reaction conditions.

  • Initial Solubility Test (Small Scale):

    • In a small vial, attempt to dissolve a known amount of the reactant in a specific volume of HCFC-123 to confirm the solubility issue.

    • In a separate vial, dissolve the same amount of reactant in the chosen co-solvent to confirm its efficacy.

  • Determining the Co-solvent Ratio:

    • Start by preparing a stock solution of your reactant in the chosen co-solvent at a high concentration.

    • In the reaction vessel, add the desired volume of HCFC-123.

    • While stirring, slowly add the reactant's stock solution dropwise to the HCFC-123.

    • Observe for any signs of precipitation. Continue adding the stock solution until the desired reactant concentration is reached or until precipitation occurs.

    • If precipitation occurs, add small increments of the pure co-solvent to the mixture until the solution becomes clear. Record the final ratio of HCFC-123 to the co-solvent. This will be your starting solvent system for the reaction.

  • Performing the Reaction:

    • Prepare the final solvent system by mixing HCFC-123 and the co-solvent in the predetermined ratio in the reaction vessel.

    • Slowly add the reactant to the solvent mixture while stirring to ensure complete dissolution.

    • Once a homogeneous solution is obtained, proceed with the addition of other reagents and the initiation of the reaction as per your experimental design.

Logical Relationship for Co-solvent Selection and Application

CoSolventSelection cluster_problem Problem Identification cluster_analysis Analysis cluster_selection Co-solvent Selection cluster_application Application cluster_outcome Outcome Problem Reactant Insoluble in Pure HCFC-123 AnalyzeReactant Analyze Reactant Polarity (e.g., Polar, Non-polar, Protic, Aprotic) Problem->AnalyzeReactant SelectCoSolvent Select Miscible Co-solvent with Intermediate Polarity AnalyzeReactant->SelectCoSolvent AnalyzeSolvent HCFC-123 is Non-polar AnalyzeSolvent->SelectCoSolvent CheckCompatibility Verify Co-solvent is Inert to Reaction Conditions SelectCoSolvent->CheckCompatibility DetermineRatio Experimentally Determine Optimal HCFC-123:Co-solvent Ratio CheckCompatibility->DetermineRatio PrepareMixture Prepare Solvent Mixture DetermineRatio->PrepareMixture DissolveReactant Dissolve Reactant in Mixture PrepareMixture->DissolveReactant Outcome Homogeneous Reaction Mixture DissolveReactant->Outcome

Logical workflow for co-solvent selection.

References

Minimizing solvent loss during reactions with volatile HCFC-123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the volatile solvent HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for HCFC-123 solvent loss during my reaction?

A1: The primary reasons for HCFC-123 loss are its low boiling point and high vapor pressure. Solvent can be lost through evaporation from open or poorly sealed reaction vessels, during sample transfers, and through inefficient condensation in reflux setups.

Q2: How can I minimize solvent loss when heating a reaction with HCFC-123?

A2: The most effective method is to use a reflux setup.[1][2] This technique involves heating the reaction mixture to its boiling point and using a condenser to cool the vapors, which then return to the reaction flask as a liquid.[1][3] This creates a closed loop that significantly reduces the loss of volatile solvents.[1][2]

Q3: What type of condenser is best suited for refluxing HCFC-123?

A3: For a low-boiling solvent like HCFC-123, a high-efficiency condenser such as a Graham or Allihn-type condenser is recommended.[4] Ensuring a consistent and adequate flow of a coolant, such as chilled water, through the condenser is crucial for efficient vapor condensation.[3]

Q4: Can I recover and reuse evaporated HCFC-123?

A4: Yes, solvent recovery systems can be used to capture and purify HCFC-123 vapors.[5][6] These systems typically use distillation to separate the solvent from any contaminants, allowing it to be reused in subsequent reactions.[5][6] This not only reduces costs but also minimizes the environmental impact.[6][7]

Q5: Are there any safety concerns I should be aware of when handling HCFC-123?

A5: Yes, HCFC-123 is a hydrochlorofluorocarbon and has been used as a refrigerant, solvent, and fire extinguishing agent.[8][9][10] Inhalation of high concentrations can affect the nervous system.[8] It is important to handle HCFC-123 in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue Possible Cause Solution
Significant decrease in solvent volume after reaction. Inefficient reflux condensation.1. Check that the condenser is properly connected and that there are no leaks in the glassware joints.[11] 2. Ensure the coolant is flowing through the condenser at an optimal rate and temperature. 3. Use a condenser with a larger surface area for more efficient cooling. 4. Consider using a "waterless" condenser containing a high-boiling point fluid like ethylene (B1197577) glycol for consistent cooling.[4]
Leaks in the reaction setup.1. Inspect all glassware for cracks or chips. 2. Ensure all joints are properly sealed with appropriate grease or sleeves.
Reaction temperature is difficult to control. Fluctuations in heating.1. Use a heating mantle with a temperature controller for precise and stable heating.[11] 2. Use a stir bar or mechanical stirrer to ensure even heat distribution throughout the reaction mixture.[3]
Solvent loss during workup and product isolation. Evaporation during transfer and concentration steps.1. Cool the reaction mixture before transferring it to a separatory funnel or other vessel. 2. Use a rotary evaporator (rotovap) for efficient solvent removal under reduced pressure, which minimizes loss.[11]
Visible vapor escaping from the top of the condenser. The heating rate is too high.1. Reduce the heat input to the reaction flask to ensure the rate of vapor generation does not exceed the condenser's capacity. 2. The "reflux ring" (the boundary where vapor condenses) should be maintained in the lower third of the condenser.[3]

Quantitative Data Summary

The following table summarizes key physical properties of HCFC-123, which are critical for designing experiments and minimizing solvent loss.

PropertyValue
Chemical Formula C₂HCl₂F₃
Molecular Weight 152.93 g/mol
Boiling Point (at 1 atm) 27.6 °C (81.7 °F)
Vapor Pressure (at 20 °C) 68.9 kPa
Liquid Density (at 25 °C) 1.46 g/cm³

Note: Data sourced from publicly available chemical databases.

Experimental Protocols

Protocol 1: Standard Reflux Reaction with HCFC-123

Objective: To perform a chemical reaction at the boiling point of HCFC-123 with minimal solvent loss.

Materials:

  • Round-bottom flask

  • Magnetic stir bar or mechanical stirrer

  • Heating mantle with temperature controller

  • High-efficiency condenser (e.g., Graham or Allihn)

  • Tubing for coolant

  • Chilled water circulator

  • Reactants and HCFC-123 solvent

  • Glassware clamps and stand

Procedure:

  • Add the reactants and HCFC-123 to the round-bottom flask, ensuring the flask is no more than two-thirds full.

  • Add a magnetic stir bar to the flask.

  • Securely attach the condenser to the flask using a clamp.

  • Connect the coolant tubing to the condenser, with the water inlet at the bottom and the outlet at the top.

  • Start the flow of chilled water through the condenser.

  • Place the flask in the heating mantle and begin stirring.

  • Gradually increase the temperature of the heating mantle until the solvent begins to boil gently.

  • Adjust the heating rate to maintain a steady reflux, ensuring the condensation ring remains in the lower part of the condenser.

  • Continue the reaction for the desired time.

  • After the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature before dismantling.

Protocol 2: Solvent Recovery using a Rotary Evaporator

Objective: To efficiently remove HCFC-123 from a reaction mixture for recovery and reuse.

Materials:

  • Rotary evaporator (rotovap)

  • Round-bottom flask containing the reaction mixture

  • Receiving flask

  • Vacuum pump

  • Chilled water circulator or cold trap

Procedure:

  • Ensure the rotary evaporator's condenser is cooled by the circulator.

  • Attach the round-bottom flask containing the reaction mixture to the rotovap.

  • Secure the receiving flask to collect the condensed solvent.

  • Begin rotating the flask.

  • Gradually apply a vacuum to the system. The pressure should be lowered to a point where the HCFC-123 boils at the temperature of the water bath.

  • The evaporated solvent will condense on the cold coil and collect in the receiving flask.

  • Continue the process until the desired amount of solvent has been removed.

  • Slowly release the vacuum and stop the rotation before removing the flasks.

  • The recovered HCFC-123 in the receiving flask can be stored for future use.

Visualizations

G cluster_setup Standard Reflux Setup Reaction_Flask Round-Bottom Flask (with reactants & HCFC-123) Condenser High-Efficiency Condenser Reaction_Flask->Condenser Vapor Heating Heating Mantle Heating->Reaction_Flask Heat Condenser->Reaction_Flask Condensate Coolant_Out Coolant Out Condenser->Coolant_Out Coolant_In Coolant In Coolant_In->Condenser

Caption: Diagram of a standard reflux apparatus for minimizing solvent loss.

G cluster_workflow Solvent Loss Troubleshooting Workflow Start Solvent Loss Detected Check_Seals Inspect Glassware Seals and Joints Start->Check_Seals Check_Condenser Verify Condenser Efficiency Check_Seals->Check_Condenser Seals OK Adjust_Heating Optimize Heating Rate Check_Condenser->Adjust_Heating Condenser OK Problem_Resolved Problem Resolved Adjust_Heating->Problem_Resolved

Caption: A logical workflow for troubleshooting HCFC-123 solvent loss.

References

Validation & Comparative

A Comparative Guide to Reaction Solvents: 2,2-Dichloro-1,1,1-trifluoroethane vs. Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, yield, and purity of the final product. Dichloromethane (B109758) (DCM) has long been a solvent of choice in organic chemistry due to its excellent solvating power for a wide range of organic compounds and its relative inertness.[1][2][3] However, growing concerns over its environmental impact and potential health risks have prompted a search for viable alternatives.[4][5] One such potential alternative is 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), a hydrochlorofluorocarbon.

This guide provides an objective comparison of this compound and dichloromethane as reaction solvents, supported by their physicochemical properties, safety profiles, and environmental considerations. While direct comparative experimental data on their performance in a broad range of chemical reactions is limited for HCFC-123, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a solvent are paramount in determining its suitability for a particular reaction. These properties influence solubility of reactants and reagents, reaction temperature, and work-up procedures.

PropertyThis compound (HCFC-123)Dichloromethane (DCM)
Molecular Formula C2HCl2F3CH2Cl2
Molecular Weight 152.93 g/mol [6][7]84.93 g/mol [2][8]
Boiling Point 27.6 °C[6][7]39.6 °C[3][8]
Melting Point -107 °C[7]-96.7 °C[3]
Density 1.4638 g/cm³ at 25 °C[7]1.3266 g/cm³ at 20 °C[2][3]
Solubility in Water 2.1 g/L at 25 °C[6][7]Approx. 20 g/L at 25 °C[2]
Vapor Pressure 89.3 kPa at 25 °C[6]47 kPa at 20 °C[2]
Odor Slight ethereal odor[6][7]Mild, sweet, chloroform-like[2]

Performance as a Reaction Solvent

Dichloromethane (DCM) is a versatile, moderately polar aprotic solvent widely employed in a vast array of organic reactions.[2] Its ability to dissolve a broad spectrum of organic compounds makes it an invaluable solvent in many chemical processes.[1][9] It is relatively inert, though it can react with strong nucleophiles and some amines.[3] DCM's volatility facilitates its removal from reaction mixtures post-synthesis.[9]

This compound (HCFC-123) , while sharing some structural similarities with DCM, has been primarily used as a refrigerant, cleaning agent, and fire extinguishant.[6][10] Its application as a reaction solvent in published literature is not as widespread as that of DCM. However, the presence of both chlorine and fluorine atoms gives it unique properties. Fluorinated solvents, in general, are gaining attention in organic synthesis for their potential to influence reaction pathways and selectivity.[11][12][13][14][15] HCFC-123 is miscible with common organic solvents like acetone (B3395972) and ethanol.[16]

Due to the limited availability of direct comparative studies, a definitive quantitative comparison of reaction performance is not feasible at this time. Researchers considering HCFC-123 as an alternative to DCM should conduct small-scale trials to evaluate its efficacy for their specific transformation.

Experimental Workflow & Solvent Property Comparison

G General Experimental Workflow for a Chemical Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Solvent (HCFC-123 or DCM) B Assemble Glassware A->B C Add Reactants & Solvent B->C D Heating/Cooling C->D E Stirring C->E F Monitor Reaction (TLC, GC, etc.) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Drying of Organic Layer H->I J Solvent Removal I->J K Purification (Chromatography, etc.) J->K

Caption: General experimental workflow for a chemical reaction.

G Key Property Comparison: HCFC-123 vs. DCM cluster_properties Properties HCFC123 HCFC-123 BoilingPoint Boiling Point HCFC123->BoilingPoint 27.6 °C Density Density HCFC123->Density Higher (1.46 g/cm³) ODP Ozone Depletion Potential HCFC123->ODP Low (0.012) GWP Global Warming Potential HCFC123->GWP Moderate (76) Toxicity Toxicity HCFC123->Toxicity Hepatotoxicity concerns DCM Dichloromethane (DCM) DCM->BoilingPoint 39.6 °C DCM->Density Lower (1.33 g/cm³) DCM->ODP Negligible DCM->GWP Low DCM->Toxicity Probable carcinogen, neurotoxin

Caption: Key property comparison of HCFC-123 and DCM.

Safety and Handling

Both solvents require careful handling in a well-ventilated laboratory fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Dichloromethane (DCM): DCM is a suspected carcinogen and a known neurotoxin.[5][8] Chronic exposure can lead to symptoms similar to carbon monoxide poisoning, as the body metabolizes DCM to formaldehyde (B43269) and carbon monoxide.[5] It can cause skin and eye irritation.[5] Due to its high volatility, inhalation is a primary route of exposure.[5] Recent regulations from the Environmental Protection Agency (EPA) have lowered the permissible exposure limits for DCM in workplace settings.[4]

This compound (HCFC-123): HCFC-123 is considered to have low acute toxicity.[6] However, repeated or prolonged exposure has been associated with liver damage (hepatotoxicity).[6][17] It is a mild eye irritant but not a skin irritant or sensitizer.[6] The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) of 50 ppm as an 8-hour time-weighted average.[18]

Safety ParameterThis compound (HCFC-123)Dichloromethane (DCM)
Primary Health Hazards Hepatotoxicity (liver damage) with chronic exposure.[6][17]Probable human carcinogen, neurotoxin, skin and eye irritant.[5][8]
Exposure Limits (8-hr TWA) 50 ppm (WEEL)[18]25 ppm (Cal/OSHA), 2 ppm (new EPA standard)[4]
Handling Precautions Use in a well-ventilated fume hood, wear appropriate PPE.Use in a well-ventilated fume hood, wear appropriate PPE, avoid inhalation and skin contact.[19]

Environmental Impact

The environmental fate of solvents is a significant consideration in green chemistry.

Dichloromethane (DCM): DCM is not considered an ozone-depleting substance. However, it is a volatile organic compound (VOC) that can contribute to the formation of ground-level ozone. It is also classified as a hazardous air pollutant.[20]

This compound (HCFC-123): As a hydrochlorofluorocarbon, HCFC-123 has an ozone depletion potential (ODP) of 0.012, which is significantly lower than that of older chlorofluorocarbons (CFCs) but not zero.[10] It also has a global warming potential (GWP) of 76.[10] Under the Montreal Protocol, the production of HCFCs is being phased out.[6][10][21]

Environmental ParameterThis compound (HCFC-123)Dichloromethane (DCM)
Ozone Depletion Potential (ODP) 0.012[10]~0
Global Warming Potential (GWP, 100-year) 76[10]Low
Regulatory Status Production being phased out under the Montreal Protocol.[6][10][21]Regulated as a hazardous air pollutant and subject to increasingly strict exposure limits.[4][20]

Conclusion

Dichloromethane remains a highly effective and versatile solvent for a multitude of organic reactions. However, its significant health and safety concerns, coupled with increasing regulatory scrutiny, necessitate the exploration of alternatives. This compound presents some favorable physical properties, such as a low boiling point and high density, which could be advantageous in certain applications. Its lower acute toxicity compared to DCM is also a potential benefit.

However, the lack of comprehensive data on its performance as a reaction solvent is a major drawback for its widespread adoption. Furthermore, its status as an ozone-depleting substance, albeit with a low ODP, and its scheduled phase-out under the Montreal Protocol, limit its long-term viability as a "green" alternative.

For researchers and professionals in drug development, the choice between these two solvents will depend on a careful risk-benefit analysis for each specific application. While DCM's efficacy is well-documented, the stringent safety measures required for its use must be adhered to. HCFC-123 may be a suitable alternative in specific cases where its unique properties are beneficial, but its long-term availability and environmental impact are critical considerations. Further research into the performance of HCFC-123 and other fluorinated solvents in a broader range of chemical reactions is warranted to identify safer and more sustainable alternatives to traditional chlorinated solvents.

References

A Comparative Analysis of HCFC-123 and Other Fluorinated Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Data

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, including yield, selectivity, and reaction rate. Fluorinated solvents have emerged as a valuable class of media due to their unique physicochemical properties, such as high polarity, low nucleophilicity, and distinct solubility profiles. This guide provides a comparative study of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) and other prominent fluorinated solvents, namely 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), to aid researchers in making informed decisions for their synthetic applications.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent often begins with an evaluation of its fundamental physical and chemical properties. The following tables summarize the key characteristics of HCFC-123, HFIP, and TFE.

Table 1: General and Physicochemical Properties

PropertyHCFC-1231,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)
CAS Number 306-83-2[1][2]920-66-1[3]75-89-8[4]
Molecular Formula C₂HCl₂F₃[1]C₃H₂F₆O[3]C₂H₃F₃O[5][6]
Molecular Weight ( g/mol ) 152.93[1][7]168.04[3]100.04[4][6]
Boiling Point (°C) 27.6[1][7]59[3][8]78[4][5]
Melting Point (°C) -107[9]-4[3][8]-43.5[5][6]
Density (g/mL at 25°C) 1.46[9]1.596[3][8]1.383[6]
Vapor Pressure (kPa at 25°C) 89.3[1][7]~21 (at 20°C)[10]~9.6 (at 25°C)[6]
Solubility in Water 2.1 g/L at 25°C[1][7]Miscible[3]Miscible[4][5]
LogP (Octanol-Water Partition Coefficient) 2.3-2.9[1][7]1.5[3]0.4[6]
pKa Not Applicable9.3[10]12.4[6]

Table 2: Environmental and Safety Data

PropertyHCFC-1231,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)
Ozone Depletion Potential (ODP) 0.012 - 0.02[1][11]00
Global Warming Potential (GWP, 100-year) 76 - 93[1][11]Not readily availableNot readily available
Flash Point (°C) Non-flammable[12]>100[10]32[5]
Primary Hazards Hepatotoxicity with prolonged exposure[13][14]Corrosive, Health hazard[10]Harmful, Flammable[4][5]

Performance in Key Organic Transformations

While direct, side-by-side comparative studies under identical conditions are limited in the literature, the distinct properties of these solvents suggest their suitability for different types of organic reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of solvent is crucial for catalyst stability and reaction efficiency. While polar aprotic solvents like DMF and dioxane are common, fluorinated alcohols can offer unique advantages.

  • HCFC-123 : Due to its lower polarity and lack of hydrogen-bonding capability compared to HFIP and TFE, HCFC-123 is less commonly employed as a primary solvent for Suzuki couplings. However, its ability to dissolve nonpolar substrates might be advantageous in specific cases.

  • HFIP and TFE : These protic fluorinated solvents can stabilize catalytic species and intermediates through hydrogen bonding. Their high polarity can facilitate the dissolution of both organic substrates and inorganic bases, which is beneficial for the reaction. Some studies have shown that mixtures of solvents including fluorinated alcohols can enhance catalytic activity in Suzuki reactions.[15]

Nucleophilic Substitution Reactions

The polarity and protic nature of the solvent play a significant role in the outcome of nucleophilic substitution reactions (Sₙ1 and Sₙ2).

  • HCFC-123 : As a non-protic solvent with moderate polarity, HCFC-123 could be a suitable medium for Sₙ2 reactions where a non-protic environment is preferred to avoid solvation of the nucleophile.

  • HFIP and TFE : Being polar protic solvents, HFIP and TFE are excellent at solvating ions. This property can stabilize the carbocation intermediate in Sₙ1 reactions, thus accelerating the reaction rate. Conversely, their strong hydrogen-bonding ability can solvate and deactivate the nucleophile, potentially slowing down Sₙ2 reactions.

Oxidation Reactions

The stability and inertness of the solvent are paramount in oxidation reactions to prevent unwanted side reactions.

  • HCFC-123 : Its chemical inertness makes it a potentially good solvent for oxidation reactions, minimizing solvent-derived byproducts.

  • HFIP and TFE : While generally stable, the hydroxyl group in HFIP and TFE could be susceptible to oxidation under harsh conditions. However, their ability to dissolve a wide range of substrates and reagents can be advantageous. For instance, oxidations using hydrogen peroxide have been effectively carried out in TFE.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with different fluorinated solvents.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup : To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition : Add the chosen degassed fluorinated solvent (or a mixture with a co-solvent like water or an organic solvent) to the reaction vessel. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction Execution : Stir the reaction mixture at the desired temperature (ranging from room temperature to the boiling point of the solvent) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a biphasic system is used, separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel.

Visualizing Workflows in Organic Synthesis

The following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows in organic synthesis where solvent selection is critical.

Solvent_Selection_Workflow start Define Reaction Type (e.g., Suzuki, SN1/SN2, Oxidation) substrate_props Analyze Substrate Properties (Polarity, Solubility) start->substrate_props solvent_screening Initial Solvent Screening substrate_props->solvent_screening hcfc123 HCFC-123 (Non-protic, Moderate Polarity) solvent_screening->hcfc123 Non-polar substrates SN2-type reactions hfip_tfe HFIP / TFE (Protic, High Polarity) solvent_screening->hfip_tfe Polar substrates SN1-type reactions other_solvents Other Fluorinated/Non-fluorinated Solvents solvent_screening->other_solvents optimization Reaction Optimization (Concentration, Temperature, Catalyst) hcfc123->optimization hfip_tfe->optimization other_solvents->optimization analysis Analyze Results (Yield, Selectivity, Purity) optimization->analysis final_solvent Select Optimal Solvent System analysis->final_solvent Suzuki_Coupling_Workflow reactants Reactants Aryl Halide Boronic Acid/Ester Base Catalyst solvent Solvent System Degassed Fluorinated Solvent (e.g., HCFC-123, HFIP, TFE) +/- Co-solvent reactants->solvent reaction Reaction Conditions Inert Atmosphere Stirring at Temp. Monitoring (TLC, GC-MS) solvent->reaction workup Work-up Quenching Extraction Drying reaction->workup purification Purification Column Chromatography workup->purification product {Final Product} purification->product

References

A Comparative Guide to the Validation of Analytical Methods: Evaluating 2,2-Dichloro-1,1,1-trifluoroethane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical procedures is a critical component of the drug development lifecycle, ensuring that methods used for quality control and stability testing are reliable, reproducible, and fit for their intended purpose.[1][2][3] International Council for Harmonisation (ICH) guidelines provide a framework for this process, outlining the specific performance characteristics that must be evaluated.[4][5][6] One common technique to enhance the precision and accuracy of chromatographic methods is the use of an internal standard (IS), a compound added in a constant amount to all samples, calibrators, and controls.[7][8][9]

This guide provides a comparative analysis of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) as a potential internal standard in a hypothetical Gas Chromatography (GC) method. Its performance is compared against a common alternative, 1,2-Dichloroethane, for the quantification of a volatile impurity, "Analyte X," in a pharmaceutical substance.

Characteristics of Potential Internal Standards

An ideal internal standard should be chemically similar to the analyte but sufficiently different to be resolved chromatographically. It must not be present in the original sample and should be stable throughout the analytical process.[10][11]

PropertyThis compound (HCFC-123)1,2-Dichloroethane (Alternative IS)
CAS Number 306-83-2[12]107-06-2
Molecular Formula C₂HCl₂F₃[12]C₂H₄Cl₂
Molecular Weight 152.93 g/mol [13]98.96 g/mol
Boiling Point 27.8 °C[14]83.5 °C
Appearance Colorless liquid[14][15]Colorless liquid
Key Feature High volatility, non-flammable[13]Common solvent, well-characterized

Experimental Protocols

A hypothetical Gas Chromatography with Flame Ionization Detection (GC-FID) method was developed to quantify "Analyte X." The validation was performed according to ICH Q2(R2) guidelines.[2]

Instrumentation and Conditions:
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial 40°C, hold for 2 minutes, ramp at 15°C/min to 220°C, hold for 3 minutes.

  • Injection Volume: 1 µL (Split ratio 20:1).

Preparation of Solutions:
  • Stock Solution of Analyte X: Prepare a 1000 µg/mL stock solution of Analyte X in Methanol.

  • Internal Standard Stock Solutions:

    • IS-A (HCFC-123): Prepare a 500 µg/mL stock solution in Methanol.

    • IS-B (1,2-Dichloroethane): Prepare a 500 µg/mL stock solution in Methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte X stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL. Spike each standard with either IS-A or IS-B to a final concentration of 25 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 15, and 40 µg/mL) from a separate weighing of Analyte X stock. Spike with the chosen internal standard as described above.

G cluster_prep Solution Preparation cluster_analysis Analysis Workflow Analyte_Stock Prepare Analyte X Stock Cal_Stds Prepare Calibration Standards (1-50 µg/mL) Analyte_Stock->Cal_Stds IS_A_Stock Prepare HCFC-123 (IS-A) Stock Spike Spike Calibrators & Samples with IS-A or IS-B IS_A_Stock->Spike IS_B_Stock Prepare 1,2-Dichloroethane (IS-B) Stock IS_B_Stock->Spike Cal_Stds->Spike QC_Samples Prepare QC Samples (Low, Med, High) QC_Samples->Spike Inject Inject 1 µL into GC-FID Spike->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calculate Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate Plot Plot Calibration Curve Calculate->Plot Quantify Quantify Analyte X in Samples Plot->Quantify

Figure 1: Experimental workflow for method validation.

Method Validation Results: A Comparative Analysis

The following sections summarize the hypothetical performance data for the GC-FID method using either HCFC-123 or 1,2-Dichloroethane as the internal standard.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. In this hypothetical test, a blank sample matrix was spiked with potential impurities and the internal standard. Both HCFC-123 and 1,2-Dichloroethane showed no interference with the peak for Analyte X or other matrix components, demonstrating adequate specificity.

Linearity

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range.[16] The response was calculated as the ratio of the analyte peak area to the internal standard peak area.

ParameterMethod with HCFC-123 (IS-A)Method with 1,2-Dichloroethane (IS-B)Acceptance Criteria
Range 1 - 50 µg/mL1 - 50 µg/mLAs defined
Regression Equation y = 0.085x + 0.003y = 0.112x - 0.001-
Correlation Coefficient (r²) 0.99920.9995r² ≥ 0.995

Both internal standards provided excellent linearity within the specified range.

Accuracy

Accuracy reflects the closeness of the test results to the true value. It was determined by analyzing QC samples at three concentration levels and is expressed as percent recovery.

QC LevelMethod with HCFC-123 (IS-A) (% Recovery)Method with 1,2-Dichloroethane (IS-B) (% Recovery)Acceptance Criteria
Low (3 µg/mL) 98.5%101.2%80 - 120%
Medium (15 µg/mL) 102.1%100.5%80 - 120%
High (40 µg/mL) 101.5%99.1%80 - 120%

Both methods demonstrated high accuracy, well within the typical acceptance limits for impurity analysis.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[17]

Precision LevelMethod with HCFC-123 (IS-A) (%RSD)Method with 1,2-Dichloroethane (IS-B) (%RSD)Acceptance Criteria
Repeatability (n=6) 1.8%1.2%%RSD ≤ 15%
Intermediate Precision (n=18) 2.5%1.9%%RSD ≤ 15%

The method using 1,2-Dichloroethane showed slightly better precision. The higher relative standard deviation (%RSD) with HCFC-123 may be attributed to its high volatility, which can introduce variability during sample preparation and handling if not strictly controlled.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] They are often estimated based on the signal-to-noise ratio (S/N).

ParameterMethod with HCFC-123 (IS-A)Method with 1,2-Dichloroethane (IS-B)Acceptance Criteria
LOD (S/N ≈ 3) 0.3 µg/mL0.25 µg/mLReport
LOQ (S/N ≈ 10) 1.0 µg/mL0.8 µg/mLReport

Both standards allow for comparable and adequate sensitivity for the intended purpose of the method.

G node_result Suitable as IS node_fail Reject as IS Start Potential IS Compound Q1 Absent in Sample Matrix? Start->Q1 Q1->node_fail No Q2 Chemically Stable & Inert? Q1->Q2 Yes Q2->node_fail No Q3 Resolves from Analyte & Interferences? Q2->Q3 Yes Q3->node_fail No Q4 Similar Response & Retention to Analyte? Q3->Q4 Yes Q4->node_result Yes Q4->node_fail No

References

HCFC-123 vs. CFC-11: A Comprehensive Comparison of Refrigerant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the thermodynamic, physical, and environmental properties of HCFC-123 and CFC-11, supported by experimental data and standardized testing protocols. This guide offers researchers, scientists, and drug development professionals an objective comparison to inform decisions on refrigerant selection in laboratory and industrial cooling applications.

In the ongoing effort to mitigate ozone depletion and reduce global warming, the selection of refrigerants has become a critical consideration for scientific and industrial applications. This guide provides a comprehensive comparison of dichlorotrifluoroethane (HCFC-123) and trichlorofluoromethane (B166822) (CFC-11), two refrigerants historically used in low-pressure centrifugal chillers. While CFC-11 has been largely phased out due to its high Ozone Depletion Potential (ODP), understanding its performance characteristics is crucial for evaluating the efficacy of its replacements, such as HCFC-123.

Quantitative Data Summary

The following tables summarize the key physical, thermodynamic, and environmental properties of HCFC-123 and CFC-11, providing a clear basis for comparison.

Table 1: Physical and Thermodynamic Properties

PropertyHCFC-123CFC-11
Chemical Formula CHCl2CF3CCl3F
Molecular Weight ( g/mol ) 152.93[1]137.37
Boiling Point at 1 atm (°C) 27.85[1]23.77[2]
Critical Temperature (°C) 183.68[1]198.0
Critical Pressure (kPa) 3668.0[1]4410
Liquid Density at 25°C ( kg/m ³) 14561487
Latent Heat of Vaporization at Boiling Point (kJ/kg) 170.2[3]180.0
Specific Heat of Liquid at 25°C (kJ/kg·K) 1.150.87
Specific Heat of Vapor at 1 atm (kJ/kg·K) 0.840.58
Liquid Viscosity at 25°C (mPa·s) 0.390.44[4]
Vapor Viscosity at 1 atm (mPa·s) 0.0110.010[4]
ASHRAE Safety Group B1A1

Table 2: Environmental Impact

PropertyHCFC-123CFC-11
Ozone Depletion Potential (ODP) 0.021.0
Global Warming Potential (GWP, 100-year) 774750
Atmospheric Lifetime (years) 1.345

Experimental Protocols

The evaluation and comparison of refrigerant performance in chiller systems are governed by established industry standards that ensure consistency and reliability of the data. The primary methodologies are outlined by the American National Standards Institute (ANSI), the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE), and the Air-Conditioning, Heating, and Refrigeration Institute (ARI).

ANSI/ASHRAE Standard 15: Safety Standard for Refrigeration Systems

This standard establishes the safe design, construction, installation, and operation of refrigeration systems.[5][6][7] It classifies refrigerants based on their toxicity and flammability. CFC-11 is classified as A1 (lower toxicity, no flame propagation), while HCFC-123 is classified as B1 (higher toxicity, no flame propagation), necessitating stricter safety measures for HCFC-123 systems to manage potential exposure.[8]

ARI Standard 550/590: Performance Rating of Water-Chilling Packages Using the Vapor Compression Cycle

This standard provides a uniform method for rating the performance of water chillers.[9][10][11][12][13] Key performance indicators measured under this protocol include:

  • Capacity: The amount of heat the chiller can remove, typically measured in tons of refrigeration.

  • Energy Efficiency: Expressed as the Coefficient of Performance (COP) or Energy Efficiency Ratio (EER).

  • Integrated Part-Load Value (IPLV): A weighted average of the chiller's efficiency at different load conditions (100%, 75%, 50%, and 25%) to reflect real-world operating performance.[13]

A typical experimental setup for comparing refrigerant performance in a chiller, following ARI 550/590 guidelines, would involve:

  • System Preparation: A centrifugal chiller system is charged with the refrigerant to be tested (either CFC-11 or HCFC-123). All system components, including the compressor, condenser, evaporator, and expansion device, are verified to be compatible with the specific refrigerant.

  • Instrumentation: Precision sensors are installed to measure temperatures, pressures, flow rates, and power consumption at various points in the refrigeration cycle.

  • Controlled Conditions: The chiller is operated under a range of standardized conditions as specified in ARI 550/590. This includes maintaining specific entering and leaving water temperatures for both the evaporator and condenser.

  • Data Acquisition: Data from all sensors are recorded at steady-state operating conditions for each specified load point.

  • Performance Calculation: The collected data is used to calculate the chiller's capacity, COP/EER, and IPLV.

  • Refrigerant Changeover (for retrofit studies): For studies comparing performance in the same unit, the system is evacuated to remove the first refrigerant, and then charged with the second refrigerant. The testing procedure is then repeated under identical conditions.

Performance Comparison

Experimental studies and theoretical analyses have demonstrated that HCFC-123 can be an effective, though not a direct drop-in, replacement for CFC-11 in many applications.

The thermodynamic properties of HCFC-123 are very similar to those of CFC-11, which allows it to be used in existing chiller designs with some modifications. However, HCFC-123 has a lower vapor density, which can result in a slight reduction in cooling capacity for a given compressor displacement. To counteract this, minor equipment modifications, such as adjustments to the compressor impeller speed or gear ratios, are often necessary to achieve the same cooling capacity as with CFC-11.

From an efficiency standpoint, chillers designed or retrofitted for HCFC-123 can achieve energy efficiency levels comparable to or, in some cases, even better than those of older CFC-11 systems. This is often due to improvements in chiller design and technology that have occurred since the initial deployment of CFC-11 systems.

Mandatory Visualization

The following diagram illustrates the logical workflow for evaluating and comparing the efficacy of HCFC-123 and CFC-11 as refrigerants.

G cluster_0 Refrigerant Properties cluster_1 Experimental Evaluation cluster_2 Comparative Analysis CFC11_Props CFC-11 Properties - High ODP - High GWP - Good Thermodynamic Properties Exp_Protocol Experimental Protocol (ARI 550/590, ASHRAE 15) CFC11_Props->Exp_Protocol HCFC123_Props HCFC-123 Properties - Low ODP - Low GWP - Similar Thermodynamic Properties HCFC123_Props->Exp_Protocol Performance_Metrics Performance Metrics - Capacity - Efficiency (COP/EER) - IPLV Exp_Protocol->Performance_Metrics Comparison Performance Comparison - Capacity - Efficiency - Safety Performance_Metrics->Comparison Conclusion Conclusion HCFC-123 is an effective, more environmentally friendly alternative to CFC-11 with comparable performance. Comparison->Conclusion

Caption: Logical workflow for the comparative analysis of CFC-11 and HCFC-123 refrigerants.

Conclusion

HCFC-123 has proven to be a viable transitional replacement for CFC-11 in low-pressure centrifugal chillers. While its thermodynamic and physical properties are not identical, they are sufficiently similar to allow for its use in new and retrofitted systems with comparable performance and efficiency. The primary driver for the transition from CFC-11 to HCFC-123 is the significant reduction in environmental impact, with HCFC-123 having a substantially lower Ozone Depletion Potential and Global Warming Potential. However, the higher toxicity of HCFC-123, as indicated by its B1 safety rating, necessitates careful handling and adherence to stringent safety protocols as outlined in standards such as ASHRAE 15. For researchers and professionals in drug development and other scientific fields, the use of HCFC-123 in cooling applications represents a responsible choice that balances performance with environmental stewardship.

References

Performance comparison of HCFC-123 and HFC alternatives in refrigeration systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the performance characteristics of HCFC-123 in comparison to its leading hydrofluorocarbon (HFC) alternatives, primarily HFC-245fa and HFC-134a, in refrigeration systems, particularly low-pressure centrifugal chillers. While HCFC-123 has been a stalwart refrigerant due to its high efficiency, its ozone-depleting potential has necessitated the transition to environmentally benign alternatives. This guide provides an objective comparison of their performance based on published experimental data.

Executive Summary of Performance Data

The following tables summarize the key performance indicators for HCFC-123 and its HFC alternatives based on thermodynamic analysis and experimental studies.

Table 1: Thermodynamic Performance Comparison

RefrigerantCoefficient of Performance (COP)Volumetric Capacity (kJ/m³)Suction Pressure (kPa)Discharge Pressure (kPa)
HCFC-123 6.938639.9155
HFC-245fa 6.759462.7246
HFC-134a 6.96 (Relative Power: 115% compared to CFC-11)---

Note: Data for HCFC-123 and HFC-245fa is based on a simulation at 4.4°C evaporating and 40°C condensing temperatures[1]. HFC-134a data is presented relative to CFC-11 under similar conditions[2]. A lower relative power indicates higher efficiency.

Table 2: Environmental and Physical Properties

RefrigerantOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-yr)Boiling Point (°C)Flammability
HCFC-123 0.016 - 0.02[3][4]77[5]27.8Non-flammable
HFC-245fa 0103015.3Weakly flammable under certain conditions[1]
HFC-134a 01430[6]-26.1Non-flammable

Detailed Performance Analysis

Experimental studies indicate that HCFC-123 holds a slight edge in terms of energy efficiency over HFC-245fa. One analysis showed a 4 to 5 percent lower efficiency for HFC-245fa compared to CFC-11, while HCFC-123 had an energy penalty of only 1 to 2 percent relative to CFC-11[1]. On a theoretical basis, HCFC-123 is approximately 2% less efficient than CFC-11, making it a highly efficient option[2].

A key advantage of HFC-245fa is its higher volumetric capacity, which is the highest among the compared refrigerants[1]. However, this comes with the trade-off of higher discharge pressure, which may necessitate the use of pressure-coded vessels in refrigeration systems[1].

For HFC-134a, while it has a zero ODP, its GWP is significantly higher than that of HCFC-123. In terms of theoretical efficiency, HFC-134a shows a 15% lower efficiency compared to CFC-11, whereas HCFC-123 is only 2% lower[2]. Chillers designed for HFC-134a can, however, be optimized to achieve high efficiencies[7].

Experimental Protocols

The data presented is primarily derived from thermodynamic modeling and experimental evaluations in centrifugal chiller systems. A typical experimental setup for evaluating refrigerant performance involves the following:

1. Test Apparatus: A vapor compression refrigeration cycle test rig is constructed. This setup typically includes a variable-speed compressor, an evaporator, a condenser, and an expansion valve. For accurate measurements, the system is instrumented with pressure transducers, temperature sensors (thermocouples or resistance temperature detectors), and flow meters at key points in the refrigerant and secondary fluid (e.g., water) loops.

2. Operating Conditions: The performance of the refrigerants is evaluated under a range of controlled operating conditions that simulate typical chiller operation. Key parameters that are varied and monitored include:

  • Evaporating Temperature: Typically set between 4°C and 10°C.

  • Condensing Temperature: Typically set between 35°C and 45°C.

  • Compressor Speed: Varied to assess performance at different cooling loads.

  • Superheat and Subcooling: Controlled to optimize cycle efficiency and ensure safe compressor operation.

3. Data Acquisition and Analysis: A data acquisition system is used to continuously record the pressure, temperature, and flow rate measurements. These raw data are then used to calculate key performance parameters, including:

  • Cooling Capacity: Determined by measuring the heat absorbed in the evaporator.

  • Compressor Power Input: Measured using a power analyzer.

  • Coefficient of Performance (COP): Calculated as the ratio of the cooling capacity to the compressor power input.

  • Volumetric Efficiency: Determined from the measured refrigerant mass flow rate and the compressor displacement.

By systematically varying the operating conditions and analyzing the resulting performance data for each refrigerant, a comprehensive comparison can be made.

Visualizing the Comparison Framework

The following diagram illustrates the logical workflow for comparing the performance of HCFC-123 and its HFC alternatives.

G cluster_input Refrigerant Properties cluster_process Performance Evaluation cluster_output Comparative Metrics HCFC123 HCFC-123 Thermo Thermodynamic Analysis HCFC123->Thermo Exp Experimental Testing (Centrifugal Chiller) HCFC123->Exp Env Environmental Impact - ODP - GWP HCFC123->Env HFC_Alt HFC Alternatives (e.g., HFC-245fa, HFC-134a) HFC_Alt->Thermo HFC_Alt->Exp HFC_Alt->Env Perf System Performance - COP - Cooling Capacity - Energy Consumption Thermo->Perf Theoretical Op Operational Parameters - Pressures - Temperatures Thermo->Op Exp->Perf Actual Exp->Op

Caption: Logical workflow for comparing refrigerant performance.

Conclusion

The transition from HCFC-123 to HFC alternatives involves a trade-off between environmental impact and system performance. While HFCs like HFC-245fa and HFC-134a offer a zero ODP, they generally exhibit slightly lower energy efficiency and, in the case of HFC-134a, a significantly higher GWP compared to HCFC-123. HFC-245fa presents a closer performance profile to HCFC-123 in low-pressure systems but introduces considerations of mild flammability and higher operating pressures. The selection of an appropriate alternative will depend on the specific application, regulatory requirements, and a holistic assessment of the system's lifecycle environmental impact and energy consumption. Newer hydrofluoroolefin (HFO) alternatives, which have very low GWPs, are also emerging as long-term solutions[8][9].

References

"Green chemistry" alternatives to 2,2-Dichloro-1,1,1-trifluoroethane in research

Author: BenchChem Technical Support Team. Date: December 2025

For decades, halogenated solvents like 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) and others such as dichloromethane (B109758) (DCM) and chloroform (B151607) have been staples in research laboratories. Their utility as cleaning agents, reaction media, and in pharmaceutical synthesis is well-documented. However, mounting environmental and health concerns, including ozone depletion potential and toxicity, necessitate a transition towards greener, more sustainable alternatives. This guide provides a comparative overview of these alternatives for researchers, scientists, and drug development professionals, supported by experimental data and protocols to facilitate their adoption.

While HCFC-123 was primarily used as a refrigerant and fire suppressant, its application as a solvent in research has been limited.[1][2] Therefore, this guide will focus on green alternatives to the broader class of halogenated solvents commonly employed in laboratory settings, such as dichloromethane (DCM), which shares some of HCFC-123's physical properties.

Performance Comparison of Green Solvents vs. Halogenated Solvents

The selection of a solvent is critical in experimental design, influencing reaction kinetics, yield, and purity. The following tables summarize the performance of various green solvents compared to traditional halogenated solvents in common research applications.

Table 1: Comparison of Physicochemical Properties

SolventBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Health/Safety HazardsEnvironmental Impact
Halogenated Solvents
This compound (HCFC-123)27.81.464.9Suspected carcinogen, toxicOzone Depleting Substance, High Global Warming Potential
Dichloromethane (DCM)39.61.339.1Probable carcinogen, toxicVolatile Organic Compound (VOC)
Green Alternatives
2-Methyltetrahydrofuran (2-MeTHF)800.866.2Flammable, irritantDerived from renewable resources, lower environmental impact than DCM
Cyclopentyl methyl ether (CPME)1060.924.7Flammable, irritantLow peroxide formation, readily biodegradable
Ethyl acetate77.10.9026.0Flammable, irritantReadily biodegradable, low toxicity
Supercritical Carbon Dioxide (scCO₂)31.1 (critical temp)VariableVariableAsphyxiant at high concentrationsNon-toxic, non-flammable, recycled from industrial processes
Ionic Liquids (e.g., [BMIM][PF6])>300~1.4TunableVaries, potential toxicityLow volatility, but some are not biodegradable and can be toxic to aquatic life
Deep Eutectic Solvents (e.g., Choline chloride:urea)High~1.2TunableGenerally low toxicityBiodegradable, low cost

Table 2: Performance in Key Research Applications

ApplicationHalogenated Solvent (Typical)Green AlternativeTypical Yield/EfficiencyObservations
Organic Synthesis (e.g., Amide Coupling) Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Comparable to DCM2-MeTHF can often replace DCM with minimal changes to reaction conditions.
Extraction Dichloromethane (DCM)Ethyl acetate/Heptane mixtureOften >95% recoveryGreener solvent mixtures can effectively replace DCM for liquid-liquid extractions.[3]
Chromatography (Normal Phase) Dichloromethane (DCM)Ethyl acetate/Ethanol mixtureGood separationElution strength can be tuned to match DCM-based mobile phases.[3]
Polymer Synthesis Dichloromethane (DCM)Cyclopentyl methyl ether (CPME)High molecular weight polymers achievedCPME's higher boiling point can be advantageous for higher temperature polymerizations.
Biocatalysis Toluene (as a non-halogenated but toxic solvent)Supercritical CO₂ (scCO₂)High enantioselectivityscCO₂ offers excellent mass transfer properties and is easily removed.[4][5]
Cellulose (B213188) Processing N/AIonic LiquidsHigh solubilityIonic liquids can dissolve cellulose for functionalization without derivatization.[6]

Experimental Protocols for Solvent Substitution

Transitioning to a green solvent requires careful consideration and optimization. The following are generalized protocols for key applications.

Protocol 1: Substitution of Dichloromethane with 2-Methyltetrahydrofuran in a Suzuki Coupling Reaction

Objective: To replace dichloromethane with 2-MeTHF in a standard palladium-catalyzed Suzuki coupling reaction.

Materials:

  • Aryl halide (1 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (10 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add anhydrous 2-MeTHF (10 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The reaction should proceed similarly to when DCM is used as the solvent, with comparable yield and purity. Optimization of temperature and reaction time may be necessary.

Protocol 2: Green Liquid-Liquid Extraction using an Ethyl Acetate/Heptane Mixture

Objective: To replace dichloromethane for the extraction of a moderately polar organic compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target organic compound

  • Ethyl acetate

  • Heptane

  • Separatory funnel

  • Sodium chloride (for brine)

  • Anhydrous sodium sulfate

Procedure:

  • Place the aqueous solution containing the target compound into a separatory funnel.

  • Add an equal volume of a pre-mixed ethyl acetate/heptane solution (e.g., 1:1 v/v). The optimal ratio may need to be determined experimentally.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The organic layer (top) will contain the extracted compound.

  • Drain the aqueous layer and collect the organic layer.

  • For higher recovery, the aqueous layer can be back-extracted with a fresh portion of the solvent mixture.

  • Combine the organic layers and wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to isolate the product.

Expected Outcome: This green solvent mixture can effectively extract a wide range of organic compounds from aqueous solutions, providing a safer alternative to DCM.

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SolventSelectionWorkflow cluster_Plan Planning Phase cluster_Select Selection Phase cluster_Test Testing Phase cluster_Optimize Optimization Phase IdentifyReaction Identify Reaction/Process DefineRequirements Define Solvent Requirements (Polarity, BP, etc.) IdentifyReaction->DefineRequirements ConsultGuide Consult Green Solvent Selection Guide DefineRequirements->ConsultGuide SelectCandidates Select Potential Green Solvents ConsultGuide->SelectCandidates SmallScale Small-Scale Test Reactions SelectCandidates->SmallScale AnalyzeResults Analyze Yield, Purity, etc. SmallScale->AnalyzeResults OptimizeConditions Optimize Reaction Conditions AnalyzeResults->OptimizeConditions ScaleUp Scale-Up OptimizeConditions->ScaleUp GreenChemistryPrinciples cluster_Impacts Key Considerations Halogenated_Solvents Halogenated Solvents Toxicity Toxicity Halogenated_Solvents->Toxicity High Environmental_Persistence Environmental Persistence Halogenated_Solvents->Environmental_Persistence High Energy_Consumption Energy Consumption Halogenated_Solvents->Energy_Consumption High (Production) Green_Solvents Green Alternatives Green_Solvents->Toxicity Low Green_Solvents->Environmental_Persistence Low Renewable_Source Renewable Source Green_Solvents->Renewable_Source Often Yes Green_Solvents->Energy_Consumption Variable

References

Navigating the Analytical Maze: A Comparative Guide to HCFC-123 Cross-Reactivity and Interference in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The presence of unintended substances in chemical and biological assays can lead to significant cross-reactivity and interference, producing misleading results. This guide provides a comprehensive overview of the potential interference of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), a hydrochlorofluorocarbon, in common laboratory assays. Due to a scarcity of direct studies on HCFC-123, this guide also draws comparisons with other volatile halogenated compounds to provide a broader context for understanding and mitigating potential analytical interference.

Understanding the Specter of Interference

Interference in chemical assays can manifest in several ways, including but not limited to, false positives, false negatives, and a general decrease in assay sensitivity and specificity. Volatile organic compounds (VOCs) like HCFC-123, often used as refrigerants and cleaning agents, can inadvertently contaminate laboratory environments and samples, posing a risk to a variety of analytical techniques. The lipophilic nature of many halogenated hydrocarbons can lead to their partitioning into assay components, such as cell membranes or plasticware, from which they can leach out and interfere with downstream processes.

Potential Mechanisms of HCFC-123 Interference

While specific data for HCFC-123 is limited, the interference mechanisms of similar volatile halogenated compounds can be instructive. These mechanisms can be broadly categorized as either chemical or physical.

  • Chemical Interference: This involves the direct reaction of the interfering substance with an assay reagent. For instance, a compound could inhibit an enzyme's activity, quench a fluorescent signal, or react with a detection antibody.

  • Physical Interference: This type of interference does not involve a chemical reaction but rather alters the physical properties of the assay system. Examples include changes in viscosity, surface tension, or solubility, which can affect reaction kinetics or the read-out of an instrument.

cluster_Interference Potential Interference Pathways of Volatile Halogenated Compounds cluster_Mechanisms Interference Mechanisms Source Source of Contamination (e.g., HCFC-123 from lab equipment) Sample Biological/Chemical Sample Source->Sample Contamination Assay Chemical/Biological Assay Sample->Assay Analysis Result Assay Result Assay->Result No Interference Physical Physical Interference (e.g., altered viscosity, solubility) Assay->Physical Chemical Chemical Interference (e.g., enzyme inhibition, signal quenching) Assay->Chemical AlteredResult Altered Assay Result (False Positive/Negative) Physical->AlteredResult Chemical->AlteredResult

Figure 1. Potential pathways of interference by volatile halogenated compounds in chemical and biological assays.

Comparative Analysis of Interference in Key Assay Types

To provide a practical framework for understanding potential interference, this section details the susceptibility of various common assay types to volatile halogenated compounds.

Immunoassays (ELISA, Western Blot)

Immunoassays rely on the specific binding of antibodies to antigens. The introduction of foreign substances can disrupt this delicate interaction.

Potential Interference:

  • Non-specific Binding: Lipophilic compounds can adsorb to the surface of microplates or membranes, leading to increased background signal.

  • Protein Denaturation: High concentrations of organic solvents can alter the conformation of antibodies or antigens, reducing their binding affinity.

Compound Class Example Reported Interference Mitigation Strategy
Hydrochlorofluorocarbons HCFC-123Data not readily available, but caution is advised due to solvent properties.Thorough ventilation; use of alternative, less volatile cleaning agents.
Chlorinated Solvents Chloroform, DichloromethaneCan extract lipids and other molecules, leading to non-specific binding and altered protein conformation.Use of detergents in wash buffers; solvent-resistant materials.
Enzyme Assays

Enzyme assays are fundamental to drug discovery and diagnostics. The catalytic activity of enzymes can be highly sensitive to environmental contaminants.

Potential Interference:

  • Enzyme Inhibition: The compound may bind to the active site or an allosteric site of the enzyme, reducing its activity.

  • Substrate/Cofactor Sequestration: The compound may interact with the substrate or necessary cofactors, making them unavailable to the enzyme.

Compound Class Example Reported Interference Mitigation Strategy
Hydrochlorofluorocarbons HCFC-123No specific data. Potential for inhibition due to non-polar interactions.Inclusion of appropriate solvent controls in the assay.
Halogenated Anesthetics HalothaneKnown to modulate the activity of various enzymes, including cytochrome P450s.Use of specific inhibitors to confirm the source of inhibition; alternative anesthetic protocols in in-vivo studies.
Cell-Based Assays

Cell-based assays are crucial for assessing cytotoxicity, proliferation, and other cellular responses. The health and behavior of cells are highly susceptible to chemical insults.

Potential Interference:

  • Cytotoxicity: Many volatile organic compounds are toxic to cells, even at low concentrations, leading to cell death and confounding results.

  • Alteration of Cellular Processes: The compound may interfere with signaling pathways, gene expression, or metabolic activity.

Compound Class Example Reported Interference Mitigation Strategy
Hydrochlorofluorocarbons HCFC-123Expected to have cytotoxic effects at higher concentrations due to its solvent nature.Maintaining a controlled and clean cell culture environment; use of sealed culture vessels.
Perfluorinated Compounds PFOA, PFOSKnown to be cytotoxic and can interfere with various cellular signaling pathways.Use of certified, contaminant-free cell culture media and supplements.

Experimental Protocols for Assessing Interference

To determine if a substance like HCFC-123 is interfering with a specific assay, a series of validation experiments should be performed.

Protocol 1: Spike and Recovery

Objective: To assess whether the presence of a potential interferent affects the quantification of the analyte of interest.

Methodology:

  • Prepare a series of samples with a known concentration of the analyte.

  • Spike a subset of these samples with varying concentrations of the potential interferent (e.g., HCFC-123).

  • Prepare a corresponding set of control samples spiked with the vehicle solvent used to dissolve the interferent.

  • Analyze all samples using the assay .

  • Calculate the percent recovery of the analyte in the spiked samples compared to the control samples.

Interpretation: A recovery significantly different from 100% (e.g., <80% or >120%) indicates interference.

Protocol 2: Linearity of Dilution

Objective: To determine if the interferent affects the linear relationship between analyte concentration and assay signal.

Methodology:

  • Prepare a high-concentration sample of the analyte.

  • Spike this sample with the potential interferent at a concentration expected to be encountered.

  • Create a serial dilution of the spiked sample.

  • Analyze the dilutions using the assay.

  • Plot the assay signal against the dilution factor and assess the linearity of the curve.

Interpretation: A non-linear response suggests that the interferent is affecting the assay in a concentration-dependent manner.

cluster_Workflow Workflow for Investigating Potential Assay Interference Start Suspected Assay Interference Spike Protocol 1: Spike and Recovery Start->Spike Dilution Protocol 2: Linearity of Dilution Start->Dilution Interference Interference Confirmed? Spike->Interference Dilution->Interference Mitigate Implement Mitigation Strategies (e.g., sample cleanup, method modification) Interference->Mitigate Yes NoInterference No Significant Interference Detected Interference->NoInterference No

Figure 2. A logical workflow for the systematic investigation and mitigation of suspected assay interference.

Conclusion and Recommendations

While direct evidence for the widespread interference of HCFC-123 in chemical and biological assays is not prevalent in the scientific literature, its chemical properties as a volatile halogenated solvent warrant a cautious approach. Researchers should be mindful of the potential for contamination from laboratory infrastructure and equipment where such compounds may be used.

Key Recommendations:

  • Maintain a Clean Laboratory Environment: Ensure proper ventilation and regular cleaning of laboratory spaces and equipment to minimize background levels of volatile organic compounds.

  • Use High-Purity Reagents and Solvents: Whenever possible, use reagents and solvents that are certified to be free of interfering contaminants.

  • Incorporate Appropriate Controls: Always include positive, negative, and solvent controls in your assays to help identify potential interference.

  • Validate Your Assays: If you suspect interference, perform validation experiments such as spike and recovery and linearity of dilution to confirm and characterize the effect.

  • Consider Alternative Materials: Where feasible, use laboratory consumables made of materials that are less likely to adsorb and leach volatile organic compounds.

A Comparative Toxicological Analysis of HCFC-123 and Halothane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) and the structurally similar anesthetic agent, halothane. The following sections present a compilation of experimental data, detailed methodologies for key toxicological assays, and visual representations of relevant biological pathways to facilitate a comprehensive understanding of their relative safety profiles.

Executive Summary

HCFC-123, developed as a substitute for ozone-depleting chlorofluorocarbons (CFCs), shares structural similarities and metabolic pathways with the anesthetic halothane.[1] Both compounds are known to induce hepatotoxicity and cardiac sensitization, albeit with differing potencies. This guide synthesizes findings from various toxicological studies to provide a direct comparison of their effects on key organ systems.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative toxicological data for HCFC-123 and halothane, extracted from a range of preclinical studies.

Table 1: Acute and Subchronic Inhalation Toxicity

ParameterHCFC-123HalothaneSpeciesReference
4-hr LC50 35,000 ppmNot specifiedRat[2]
No-Observed-Adverse-Effect Level (NOAEL) - Liver Effects (Subchronic) < 500 ppm (liver weight increase)Not specifiedRat[2]
Lowest-Observed-Adverse-Effect Level (LOAEL) - Liver Effects (Subchronic) 500 ppm (liver weight increase)Not specifiedRat[2]
Subanesthetic Exposure (30 min) causing transient impairment in mental performance Not specified4,000 ppmHuman[3]

Table 2: Hepatotoxicity

ParameterHCFC-123HalothaneSpeciesReference
Exposure causing centrilobular necrosis and degeneration 2% or 3% (4-hour exposure)1% (4-hour exposure)Guinea Pig[3]
Rate of Trifluoroacetic Acid (TFA) formation (in vitro) 3.1 nmol/mg per 20 min2.1 nmol/mg per 20 minRat liver microsomes[3]
Rate of Trifluoroacetic Acid (TFA) formation (in vitro) 5.4 to 41.9 nmol/mg per 20 minNot specifiedHuman liver microsomes[3]
Effect on Serum Triglycerides (5000 ppm, 6 hr/day for 5 days) Decreased to ~20% of controlDecreased to ~20% of controlRat[4]
Effect on Serum Cholesterol (5000 ppm, 6 hr/day for 5 days) Decreased to <80% of controlDecreased to <80% of controlRat[4]
Induction of Hepatic Beta-oxidation (5000 ppm, 6 hr/day for 5 days) ~3-fold increase over control~3-fold increase over controlRat[4]

Table 3: Cardiac Sensitization

ParameterHCFC-123HalothaneSpeciesReference
EC50 (Cardiac Sensitization) 1.9% (19,000 ppm) for 5-min exposure~1% (10,000 ppm)Dog[3][5]
Epinephrine (B1671497) challenge dose to produce arrhythmia 50 µg/kg/minOne order of magnitude less than HCFC-123Dog[3]

Table 4: Anesthetic Potency

ParameterHCFC-123HalothaneSpeciesReference
Relative Anesthetic Potency Approximately three times less potent than halothane-Laboratory Animals[3]
Minimum Alveolar Concentration (MAC) Not specified0.74%Human[6]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on established guidelines and practices in the field of toxicology.

Inhalation Toxicity Studies (Based on OECD Guideline 403)

This protocol is designed to determine the acute toxicity of a substance when administered via inhalation.[7][8][9]

  • Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used. Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

  • Exposure Apparatus: A whole-body or nose-only inhalation chamber is utilized to ensure uniform exposure.[8][10] The chamber is designed to maintain a dynamic and stable atmosphere of the test substance.

  • Atmosphere Generation and Monitoring: The test substance is vaporized and mixed with air to achieve the target concentrations. The concentration of the test substance in the breathing zone of the animals is monitored continuously or at frequent intervals.[8] Particle size distribution is measured for aerosols.[7]

  • Exposure Conditions: Animals are exposed to graded concentrations of the test substance for a fixed period, typically 4 hours for rats.[7] A control group is exposed to filtered air under identical conditions.

  • Observations: Animals are observed for clinical signs of toxicity during and after exposure. Body weight is recorded before exposure and at regular intervals post-exposure.

  • Endpoint: The primary endpoint is mortality, which is used to calculate the median lethal concentration (LC50). Histopathological examination of major organs may also be performed.

Hepatotoxicity Assessment

This protocol outlines the methods used to evaluate the potential for a substance to cause liver injury.

  • Animal Model: Guinea pigs are often used as they are a sensitive model for halothane-induced hepatotoxicity.[3]

  • Exposure: Animals are exposed to the test substance via inhalation for a specified duration (e.g., 4 hours).[3]

  • Biochemical Analysis: Blood samples are collected at various time points (e.g., 24 and 48 hours) post-exposure. Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and isocitrate dehydrogenase (IDH) are measured as indicators of hepatocellular damage.[1]

  • Histopathology: At the end of the study, animals are euthanized, and liver tissue is collected. The tissue is fixed, sectioned, and stained for microscopic examination. Pathological changes, such as necrosis, degeneration, and steatosis, are evaluated.[1]

  • Metabolite Analysis: Urine samples can be collected to measure the excretion of metabolites, such as trifluoroacetic acid (TFA), which can provide insights into the metabolic pathways and the extent of biotransformation.[1]

Cardiac Sensitization Test (Dog Model)

This protocol is used to assess the potential of a substance to sensitize the myocardium to epinephrine-induced arrhythmias.[11][12][13][14][15]

  • Animal Model: Beagle dogs are commonly used for this assay.[11][12]

  • Instrumentation: The animal is fitted with an electrocardiogram (ECG) to continuously monitor cardiac rhythm.

  • Procedure:

    • A control injection of epinephrine is administered intravenously to establish a baseline response.[12]

    • The dog is then exposed to the test substance via inhalation for a set period (e.g., 10 minutes).[12]

    • After a few minutes of exposure (e.g., 5 minutes), a challenge injection of epinephrine is administered.[12]

  • Endpoint: A positive response is defined by the appearance of serious cardiac arrhythmias, such as multiple ventricular beats or ventricular fibrillation, following the epinephrine challenge during exposure to the test substance.[12][13]

Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[16][17][18]

  • Animal Model: Rats are typically used for this study.

  • Dosing: The test substance is administered to both male and female animals at several dose levels. Dosing for males begins at least two weeks prior to mating and continues until sacrifice. Females are dosed throughout the study, including mating, gestation, and lactation.[18]

  • Mating: One male is paired with one female. Mating is confirmed by the presence of a vaginal plug or sperm in a vaginal smear.

  • Observations:

    • Parental Animals: Clinical observations, body weight, and food consumption are monitored. Estrous cycles are evaluated in females.

    • Offspring: The number of live and dead pups, sex, and body weight are recorded at birth and throughout the lactation period. Pups are examined for any gross abnormalities. Anogenital distance and nipple retention in male pups are also measured.[18]

  • Necropsy: All parental animals are subjected to a gross necropsy, with a focus on the reproductive organs. Histopathological examination of the testes and epididymides is performed.[18]

Ames Test (Bacterial Reverse Mutation Assay - for Volatile Compounds)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[19][20][21] For volatile compounds, modifications to the standard protocol are necessary.[22][23]

  • Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine are used.[21]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[19]

  • Exposure System for Volatile Compounds: A closed incubation system, such as a Tedlar bag or a sealed container, is used to ensure adequate exposure of the bacteria to the volatile test substance.[22][23]

  • Procedure:

    • The tester strains, with or without S9 mix, and the test substance are added to a minimal glucose agar (B569324) plate.

    • The plates are placed in the closed exposure system.

    • The system is incubated at 37°C for 48-72 hours.[21]

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the toxicology of HCFC-123 and halothane.

G Metabolic Activation and Hepatotoxicity Pathway cluster_0 Exposure cluster_1 Metabolism (Liver) cluster_2 Cellular Effects HCFC-123 HCFC-123 Cytochrome P450 Cytochrome P450 HCFC-123->Cytochrome P450 Halothane Halothane Halothane->Cytochrome P450 Oxidative Pathway Oxidative Pathway Cytochrome P450->Oxidative Pathway Reductive Pathway Reductive Pathway Cytochrome P450->Reductive Pathway Low O2 Trifluoroacetyl Chloride (TFA-Cl) Trifluoroacetyl Chloride (TFA-Cl) Oxidative Pathway->Trifluoroacetyl Chloride (TFA-Cl) Trifluoroacetic Acid (TFA) Trifluoroacetic Acid (TFA) Trifluoroacetyl Chloride (TFA-Cl)->Trifluoroacetic Acid (TFA) Protein Adducts Protein Adducts Trifluoroacetyl Chloride (TFA-Cl)->Protein Adducts Immune Response Immune Response Protein Adducts->Immune Response Hepatocyte Injury Hepatocyte Injury Immune Response->Hepatocyte Injury Liver Necrosis Liver Necrosis Hepatocyte Injury->Liver Necrosis

Caption: Metabolic pathway leading to hepatotoxicity.

G Cardiac Sensitization Experimental Workflow Start Start Acclimate Dog to Setup Acclimate Dog to Setup Start->Acclimate Dog to Setup Record Baseline ECG Record Baseline ECG Acclimate Dog to Setup->Record Baseline ECG Administer Control Epinephrine IV Administer Control Epinephrine IV Record Baseline ECG->Administer Control Epinephrine IV Initiate Inhalation Exposure Initiate Inhalation Exposure Administer Control Epinephrine IV->Initiate Inhalation Exposure Monitor ECG Continuously Monitor ECG Continuously Initiate Inhalation Exposure->Monitor ECG Continuously Administer Challenge Epinephrine IV Administer Challenge Epinephrine IV Monitor ECG Continuously->Administer Challenge Epinephrine IV After 5 min exposure Observe for Arrhythmias Observe for Arrhythmias Administer Challenge Epinephrine IV->Observe for Arrhythmias Positive Response Positive Response Observe for Arrhythmias->Positive Response Arrhythmia Occurs Negative Response Negative Response Observe for Arrhythmias->Negative Response No Arrhythmia End End Positive Response->End Negative Response->End

Caption: Workflow for cardiac sensitization testing.

G Ames Test Workflow for Volatile Compounds Start Start Prepare Bacterial Strains & S9 Mix Prepare Bacterial Strains & S9 Mix Start->Prepare Bacterial Strains & S9 Mix Add Bacteria, S9, & Test Compound to Plate Add Bacteria, S9, & Test Compound to Plate Prepare Bacterial Strains & S9 Mix->Add Bacteria, S9, & Test Compound to Plate Place Plates in Sealed Exposure Chamber Place Plates in Sealed Exposure Chamber Add Bacteria, S9, & Test Compound to Plate->Place Plates in Sealed Exposure Chamber Introduce Volatile Compound Introduce Volatile Compound Place Plates in Sealed Exposure Chamber->Introduce Volatile Compound Incubate at 37°C for 48-72h Incubate at 37°C for 48-72h Introduce Volatile Compound->Incubate at 37°C for 48-72h Count Revertant Colonies Count Revertant Colonies Incubate at 37°C for 48-72h->Count Revertant Colonies Compare to Control Compare to Control Count Revertant Colonies->Compare to Control Mutagenic Mutagenic Compare to Control->Mutagenic Significant Increase Non-mutagenic Non-mutagenic Compare to Control->Non-mutagenic No Significant Increase End End Mutagenic->End Non-mutagenic->End

Caption: Ames test workflow for volatile compounds.

References

Benchmarking the performance of HCFC-123 against ionic liquids as reaction media

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reaction medium is a critical factor in chemical synthesis, influencing reaction rates, yields, selectivity, and overall process efficiency. In the continuous search for optimal solvents, ionic liquids (ILs) have emerged as a versatile and "green" alternative to traditional volatile organic compounds (VOCs). This guide provides a comprehensive performance benchmark of ionic liquids in several key organic reactions. While direct comparative experimental data for 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as a reaction medium is not available in the current body of scientific literature, this document will offer a theoretical evaluation of its potential based on its known physicochemical properties, juxtaposed with the established performance of ionic liquids.

Ionic Liquids: A Proven Platform for Diverse Catalytic Reactions

Ionic liquids are salts with low melting points, often below 100°C, composed of a large organic cation and an organic or inorganic anion. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvating capabilities, make them attractive media for a wide range of chemical transformations.[1] The following sections present quantitative data from studies on three widely applied reactions: the Heck reaction, the Diels-Alder reaction, and hydrogenation reactions.

Data Presentation: Performance of Ionic Liquids in Key Organic Reactions

The following tables summarize the performance of various ionic liquids in the Heck, Diels-Alder, and hydrogenation reactions, showcasing their efficacy under different experimental conditions.

Table 1: The Heck Reaction in Ionic Liquids

EntryAryl HalideAlkeneIonic LiquidCatalystBaseTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneEthyl acrylate[bmim][PF6]1 mol% Pd(OAc)21.1 eq NaOAc10024>95[2][3]
2BromobenzeneStyreneTAAILs0.25 mol% Pd(OAc)2--4up to 97[4]
34-BromoanisoleButyl acrylate[bmim][PF6]PdCl2/P(o-tol)3Et3N220 (MW)0.3399[5]
4Aryl chloridesCinnamic esters/StilbenesnBu4NBrMonocarbene-palladium(0)---Good to Excellent[1]

Table 2: The Diels-Alder Reaction in Ionic Liquids

EntryDieneDienophileIonic LiquidCatalystTemp (°C)Time (h)Yield (%)Endo/Exo RatioReference
1CyclopentadieneMethyl acrylate[bmim][PF6]NoneRT---[6]
2CyclohexadieneMaleic anhydride[MOIM][AlCl4]LiNTf2 (mineral supported)60 (MW)minutesExcellent-[7]
3Anthracene1-p-tolyl-2,5-dione[Bmim][BF4]NoneRT7286-[8]
4VariousVariousNeutral ILsNone---Similar to LiClO4-ether[9]

Table 3: Hydrogenation Reactions in Ionic Liquids

EntrySubstrateIonic LiquidCatalystPressure (bar)Temp (°C)Time (h)Conversion (%)Selectivity (%)Reference
11,3-Dienes/Alkynes[BMI][BF4][Pd(0)]n NPs-Mild--High[10]
2Arenes[BMI][NTf2]Ru-NPs450-90---[10]
32-Hexyne[BMPL][DCA] on Pd/SiO2SCILL----High (to cis-2-hexene)[11]
4CO2[BmIm][BF4]Fe-Ru Bimetallic NPs20320--High (to C2-C5 hydrocarbons)[12]

HCFC-123: A Theoretical Perspective as a Reaction Medium

HCFC-123 is primarily known as a refrigerant and a fire suppressant, and its use as a solvent in chemical reactions is not well-documented.[13] However, an analysis of its physical properties can provide a theoretical assessment of its potential in this application.

Table 4: Physicochemical Properties of HCFC-123

PropertyValue
Molecular FormulaC2HCl2F3
Molar Mass152.93 g/mol
Boiling Point27.6 °C
Density1.46 g/cm³
Solubility in Water3.9 g/L
Vapor Pressure68.7 kPa at 20 °C

Based on these properties, HCFC-123 is a dense, volatile, and non-flammable liquid. Its low boiling point would necessitate reactions to be carried out under pressure or at low temperatures, which could be a significant limitation for reactions requiring higher thermal energy, such as many Heck reactions. Its volatility also contrasts sharply with the negligible vapor pressure of ionic liquids, raising concerns about solvent loss and environmental emissions, classifying it as a Volatile Organic Compound (VOC). While its solvent properties for a range of organic substrates and catalysts are not extensively studied, its chemical structure suggests it is a relatively non-polar solvent. This could be advantageous for certain reactions but may limit its ability to dissolve polar reagents and catalysts, a key strength of many ionic liquids.

Experimental Protocols

General Procedure for the Heck Reaction in an Ionic Liquid:

A typical procedure involves heating a mixture of the aryl halide (e.g., 5.0 mmol), the alkene (1.4 equivalents), a base such as sodium acetate (B1210297) (1.1 equivalents), and a palladium catalyst like Pd(OAc)2 (1 mol%) in an ionic liquid (e.g., 5.0 mL of [bmim][PF6]) for a specified time (e.g., 24 hours).[3] The resulting product, a trans-cinnamate or trans-stilbene, can then be extracted with an organic solvent.[3]

General Procedure for the Diels-Alder Reaction in an Ionic Liquid:

The diene and dienophile are introduced into the ionic liquid and stirred at a specific temperature (often room temperature) for a designated period.[8] The product can then be isolated, often through extraction with a suitable organic solvent. The ionic liquid can often be recovered and reused.

General Procedure for Hydrogenation in an Ionic Liquid:

A substrate is dissolved in an ionic liquid containing a catalyst (e.g., metal nanoparticles). The reaction is then subjected to a hydrogen atmosphere at a specific pressure and temperature.[10] Biphasic systems can be employed where the product is in a separate phase from the ionic liquid/catalyst, allowing for easy separation by decantation.[14]

Visualizing Reaction Workflows and Concepts

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_recycling Recycling A Ionic Liquid C Reaction Vessel A->C B Reactants & Catalyst B->C D Heating/Stirring C->D E Product Extraction (with organic solvent) D->E F Product E->F G Recovered Ionic Liquid & Catalyst E->G Reuse

Caption: A generalized workflow for a chemical reaction conducted in an ionic liquid medium.

Ionic_Liquid_Advantages Ionic Liquids Ionic Liquids Tunable Properties Tunable Properties Ionic Liquids->Tunable Properties Low Vapor Pressure Low Vapor Pressure Ionic Liquids->Low Vapor Pressure High Thermal Stability High Thermal Stability Ionic Liquids->High Thermal Stability Good Solvency Good Solvency Ionic Liquids->Good Solvency Enhanced Reaction Rates Enhanced Reaction Rates Tunable Properties->Enhanced Reaction Rates Recyclability Recyclability Low Vapor Pressure->Recyclability Good Solvency->Enhanced Reaction Rates

Caption: Key advantages of ionic liquids as reaction media.

Conclusion

The experimental data overwhelmingly supports the efficacy of ionic liquids as versatile and efficient reaction media for a variety of important organic transformations, including Heck, Diels-Alder, and hydrogenation reactions. Their tunable nature allows for the optimization of reaction conditions to achieve high yields and selectivities. Furthermore, their low volatility and high thermal stability contribute to safer and more environmentally benign processes, with the added benefit of catalyst and solvent recyclability.

In contrast, HCFC-123, while having established applications in other fields, lacks a documented track record as a reaction solvent. Its physicochemical properties, particularly its low boiling point and volatility, suggest potential challenges and limitations for its broad application in chemical synthesis, especially when compared to the robust and versatile nature of ionic liquids. For researchers and professionals in drug development and chemical synthesis, ionic liquids represent a mature and advantageous platform, while the utility of HCFC-123 as a reaction medium remains a theoretical and unexplored possibility.

References

Verifying experimental results obtained using 2,2-Dichloro-1,1,1-trifluoroethane through alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) and its structural analog, the anesthetic agent halothane (B1672932). As HCFC-123 has applications as a pharmaceutical intermediate, understanding its biochemical effects is crucial.[1] This document offers a framework for verifying experimental results by comparing them with data from studies on halothane, a compound with a more extensive history of research in biological systems. The comparison focuses on key biochemical parameters and metabolic pathways, providing quantitative data and detailed experimental protocols to support further research and validation efforts.

Comparative Analysis of Biochemical Effects

Experimental studies in animal models have revealed similar biochemical effects following exposure to HCFC-123 and halothane. These similarities provide a basis for using halothane as a comparator to verify experimental findings with HCFC-123. Below are tables summarizing the key quantitative data from comparative studies.

Table 1: In Vivo Biochemical Effects in Male Rats Following Inhalation Exposure

This table summarizes the effects of a 5-day inhalation exposure to 5000 ppm of either HCFC-123 or halothane for 6 hours per day.[1]

ParameterControl GroupHCFC-123 (5000 ppm)Halothane (5000 ppm)
Serum Triglycerides BaselineDecreased to ~20% of controlDecreased to ~20% of control
Serum Cholesterol BaselineDecreased to <80% of controlDecreased to <80% of control
Hepatic Beta-Oxidation Baseline~3-fold increase~3-fold increase
Hepatic Cytochrome P450 BaselineSignificant IncreaseNot Statistically Significant Increase
Table 2: In Vitro Metabolic Rate in Liver Microsomes

This table presents the rate of formation of trifluoroacetic acid (TFA), a common metabolite, from HCFC-123 and halothane in rat and human liver microsomes.[2]

Microsome SourceMetaboliteRate of Formation from HCFC-123Rate of Formation from Halothane
Rat Liver Trifluoroacetic Acid (TFA)3.1 nmol/mg per 20 min2.1 nmol/mg per 20 min
Human Liver Trifluoroacetic Acid (TFA)5.4 to 41.9 nmol/mg per 20 minNot specified in the provided source

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental results. The following protocols are based on the methodologies described in the cited literature for the comparative analysis of HCFC-123 and halothane.

Protocol 1: In Vivo Comparative Inhalation Study

This protocol outlines the methodology for a comparative study of the biochemical effects of inhaled HCFC-123 and halothane in a rodent model.

1. Animal Model:

  • Species: Male Sprague-Dawley or Fischer 344 rats.
  • Health Status: Healthy, specific-pathogen-free.
  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

2. Exposure Protocol:

  • Exposure Groups:
  • Control Group (exposed to room air).
  • HCFC-123 Group.
  • Halothane Group.
  • Exposure Concentration: 5000 ppm for both HCFC-123 and halothane.
  • Exposure Duration: 6 hours per day for 5 consecutive days.
  • Exposure Chamber: Use whole-body inhalation chambers with a minimum of 10 air changes per hour to ensure uniform distribution of the test substance.[3]

3. Sample Collection and Analysis:

  • Blood Collection: Collect blood samples via cardiac puncture or other appropriate methods at the end of the exposure period.
  • Serum Analysis: Separate serum and analyze for triglycerides and cholesterol levels using standard biochemical assays.
  • Liver Tissue Collection: Euthanize the animals and perfuse the liver with a suitable buffer. Excise the liver, weigh it, and store it appropriately for further analysis.
  • Hepatic Beta-Oxidation Assay: Prepare liver homogenates and measure the rate of beta-oxidation using a radiolabeled fatty acid substrate.
  • Cytochrome P450 Assay: Prepare liver microsomes and determine the total cytochrome P450 content using spectrophotometric methods.

4. Data Analysis:

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the results between the control and exposure groups.

Protocol 2: In Vitro Comparative Metabolism Study

This protocol describes the methodology for comparing the metabolic rates of HCFC-123 and halothane in liver microsomes.

1. Microsome Preparation:

  • Source: Obtain liver tissue from rats or humans.
  • Preparation: Prepare liver microsomes by differential centrifugation of liver homogenates.

2. Incubation:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes, a NADPH-generating system, and either HCFC-123 or halothane in a suitable buffer.
  • Incubation Conditions: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

3. Metabolite Analysis:

  • Metabolite of Interest: Trifluoroacetic acid (TFA).
  • Analytical Method: Use a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of TFA formed.

4. Data Analysis:

  • Calculate the rate of TFA formation and express it as nmol of TFA formed per mg of microsomal protein per unit of time.
  • Compare the rates of formation between HCFC-123 and halothane.

Visualizing Key Processes

To better understand the relationships between these compounds and their biological effects, the following diagrams illustrate the common metabolic pathway and a typical experimental workflow.

Metabolic_Pathway cluster_0 Parent Compounds cluster_1 Metabolism cluster_2 Reactive Intermediate cluster_3 Metabolites and Adducts cluster_4 Biological Effect HCFC123 HCFC-123 (this compound) CYP450 Cytochrome P450 (Oxidative Pathway) HCFC123->CYP450 Halothane Halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane) Halothane->CYP450 TFA_Chloride Trifluoroacetyl Chloride CYP450->TFA_Chloride TFA Trifluoroacetic Acid (TFA) TFA_Chloride->TFA Hydrolysis Protein_Adducts Trifluoroacetylated Protein Adducts TFA_Chloride->Protein_Adducts Reaction with Cellular Proteins Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Experimental_Workflow start Start animal_prep Animal Model Preparation (e.g., Rats) start->animal_prep grouping Randomization into Groups (Control, HCFC-123, Halothane) animal_prep->grouping exposure Inhalation Exposure (Specified concentration and duration) grouping->exposure sampling Sample Collection (Blood, Liver Tissue) exposure->sampling analysis Biochemical Analysis (Serum lipids, enzyme activity, etc.) sampling->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion and Comparison data_analysis->conclusion

References

Safety Operating Guide

Navigating the Disposal of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 2,2-dichloro-1,1,1-trifluoroethane (B1218200), a hydrochlorofluorocarbon (HCFC-123), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure compliance with regulations and promote a safe working environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety considerations include:

  • Ventilation: Always handle HCFC-123 in a well-ventilated area to avoid the accumulation of vapors, which are heavier than air.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, protective gloves, and, if necessary, respiratory protection.[1]

  • Spill Management: In the event of a spill, collect leaking liquid in sealable containers and absorb the remainder with sand or an inert absorbent.[1] Do not allow the chemical to enter the environment.[1]

  • Fire Hazards: While not combustible, containers of HCFC-123 may rupture if heated.[2] In case of a fire in the vicinity, use extinguishing agents appropriate for the surrounding fire and keep containers cool by spraying them with water.[1] The substance can decompose on heating, producing toxic fumes such as phosgene, hydrogen fluoride, and hydrogen chloride.[1]

Regulatory Framework

The disposal of this compound is governed by stringent environmental regulations due to its classification as an ozone-depleting substance. In the United States, Section 608 of the Clean Air Act prohibits the intentional venting of refrigerants like HCFC-123 during maintenance, service, repair, or disposal of equipment.[3] Similarly, European regulations classify these substances as special dangerous waste that must be handled by authorized collection centers.

Proper Disposal Procedures

The primary and mandated method for the disposal of this compound is not user-led destruction but rather a process of recovery, recycling, and reclamation.

For Unused or Residual Product: Do not attempt to dispose of residual or unused quantities yourself. The recommended procedure is to return the container to the supplier.[4]

For Used Refrigerant from Equipment:

  • Recovery: Certified technicians must recover the HCFC-123 from the equipment using specialized, EPA-certified recovery equipment.[3][5] This prevents the release of the substance into the atmosphere.

  • Consolidation and Reclamation: The recovered refrigerant should be sent to an EPA-certified reclaimer.[3] Reclaimers will reprocess the HCFC-123 to meet specific purity standards, allowing it to be reused.[6] This practice is crucial for the continued servicing of older equipment, as the production and importation of virgin HCFC-123 are being phased out.[3][7]

A summary of key information regarding this compound is provided in the table below.

Property/RegulationValue/GuidelineSource
Chemical Name This compound
Common Name HCFC-123, R-123[8]
Regulatory Body (US) Environmental Protection Agency (EPA)[3]
Governing Regulation (US) Clean Air Act, Section 608[3]
Disposal Method Recovery, Recycling, and Reclamation[3][5]
Unused Product Disposal Return to supplier[4]
Venting Prohibition Knowingly venting is illegal[3]
Phase-out Status Production and import being phased out, with allowances for servicing existing equipment until 2030.[7][9]

Experimental Protocols

The disposal of this compound is a regulated industrial process, and as such, there are no "experimental protocols" for its disposal in a laboratory setting. The established methodologies of recovery and reclamation are the accepted procedures.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Figure 1. Disposal Workflow for this compound (HCFC-123) cluster_start Initial State cluster_decision Decision Point cluster_return Return to Supplier cluster_recovery Recovery and Reclamation cluster_end Final Disposition start Unused or Spent HCFC-123 decision Is the HCFC-123 in its original container and unused? start->decision return_supplier Return container to the supplier decision->return_supplier Yes recover Recover HCFC-123 using certified equipment and personnel decision->recover No (Used in equipment) end_disposed Properly disposed of by the reclaimer return_supplier->end_disposed send_reclaimer Send to an EPA-certified reclaimer for recycling and reclamation recover->send_reclaimer end_reused Reclaimed HCFC-123 is reused send_reclaimer->end_reused

Disposal Workflow for HCFC-123

References

Comprehensive Safety and Handling Guide for 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123). The following procedural steps and data are critical for ensuring safe operational handling and disposal.

Operational Plan: Step-by-Step Guidance for Handling HCFC-123

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the specific procedures involving HCFC-123.

  • Ventilation: Ensure the work area is equipped with adequate general and local exhaust ventilation to maintain exposure below occupational limits.[1]

  • Emergency Equipment: Verify the immediate availability and functionality of an emergency eye wash station, safety shower, and fire extinguisher appropriate for the surrounding environment.[2]

  • Personal Protective Equipment (PPE) Inspection: Before use, inspect all required PPE for integrity.

2. Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields. In situations with a higher risk of splashing, use vapor-proof goggles and a face shield.[1]

  • Skin and Body Protection:

    • Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on breakthrough time and permeation rate for HCFC-123.

    • A lab coat or chemical-resistant apron is required. For larger quantities or increased exposure risk, chemical-resistant coveralls should be worn.[3]

  • Respiratory Protection:

    • Under normal laboratory conditions with adequate local exhaust ventilation, respiratory protection may not be required.

    • In case of insufficient ventilation, potential for high vapor concentrations, or emergencies, a NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[4][5]

3. Safe Handling Procedures:

  • Grounding: If transferring large quantities, ensure containers are properly grounded to prevent static discharge.

  • Dispensing: Dispense the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[3]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[6][7]

4. Post-Handling and Decontamination:

  • Hand Washing: Thoroughly wash hands with soap and water after handling.

  • PPE Removal: Remove contaminated clothing and PPE carefully to avoid cross-contamination.

  • Work Area Cleaning: Clean the work area and any spills promptly.

5. Emergency Procedures:

  • Inhalation: If inhaled, move the person to fresh air and seek immediate medical attention. If breathing is difficult, trained personnel should administer oxygen.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water.[3]

  • Spill: In case of a small spill, absorb the liquid with sand or an inert absorbent and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow emergency response protocols.

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste. Do not attempt to dispose of residual or unused quantities in the regular trash or sewer system.[1] All waste must be collected in properly labeled, sealed containers.[4] Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to contact a licensed professional waste disposal service to ensure compliance.[8] Alternatively, unused quantities may be returned to the supplier.[1]

Quantitative Safety Data

ParameterValueReference
Occupational Exposure Limits
ES TWA10 ppm, 62.5 mg/m³[9]
CEL TWA10 ppm, 62.5 mg/m³[9]
Emergency Exposure Limit1000 ppm for up to 60 mins[9]
2500 ppm not-to-exceed ceiling for 1 minute[9]
Physical Properties
AppearanceColorless liquid with a characteristic odor[4]
Boiling Point82.2°F (27.9°C)[6]
Vapor DensityHeavier than air[4]

Experimental Workflow for Safe Handling of HCFC-123

HCFC123_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Ensure Proper Ventilation prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Inspect & Don PPE prep3->prep4 handle1 Grounding & Dispensing in Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Store Securely handle2->handle3 emg1 Spill, Inhalation, or Contact handle2->emg1 If incident occurs post1 Decontaminate Work Area handle3->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Follow Hazardous Waste Protocols disp1->disp2 disp3 Contact Licensed Disposal Service disp2->disp3 emg2 Follow First Aid Measures emg1->emg2 emg3 Seek Medical Attention emg2->emg3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.